(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[5-cyano-2-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO4/c1-14-6-15-9-3-2-7(5-11)4-8(9)10(12)13/h2-4,12-13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHZZHJTWFVDGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)OCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681534 | |
| Record name | [5-Cyano-2-(methoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-61-5 | |
| Record name | [5-Cyano-2-(methoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid: An In-depth Technical Guide for Researchers and Drug Development Professionals
This comprehensive technical guide provides a deep dive into the chemical properties, synthesis, and applications of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid. Tailored for researchers, scientists, and professionals in the field of drug development, this document offers not just procedural steps but also the underlying scientific principles and practical insights to effectively utilize this versatile chemical compound.
Core Chemical Properties and Structural Analysis
This compound is a substituted aromatic boronic acid that serves as a valuable building block in organic synthesis. Its chemical behavior is dictated by the interplay of its three key functional groups: the boronic acid, the cyano group, and the methoxymethyl (MOM) ether.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1256345-61-5 |
| Molecular Formula | C9H10BNO4 |
| Molecular Weight | 206.99 g/mol |
| Appearance | White to off-white solid |
| SMILES Code | COCOC1=C(C=C(C=C1)C#N)B(O)O[1] |
The boronic acid group is the reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3][4] The electron-withdrawing nature of the cyano group influences the electronic properties of the phenyl ring, affecting its reactivity. The MOM group serves as a protecting group for the phenolic hydroxyl, which is stable under the basic conditions of Suzuki coupling but can be readily removed under acidic conditions.
Spectroscopic Characterization:
While specific spectra for this exact molecule are not widely published, the expected spectroscopic features can be inferred from related structures:
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons of the MOM group, and the methylene protons of the MOM group. The chemical shifts of the aromatic protons would be influenced by the positions of the cyano and boronic acid groups.
-
¹³C NMR: The carbon NMR would display signals for the aromatic carbons, including the carbon bearing the cyano group (typically in the 110-120 ppm region), the carbons of the phenyl ring, and the carbons of the MOM ether.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C≡N stretch of the cyano group (around 2220-2260 cm⁻¹). Other significant peaks would include those for the O-H stretching of the boronic acid (a broad band around 3200-3600 cm⁻¹), C-O stretching of the ether, and various C-H and C=C stretching and bending vibrations of the aromatic ring.[5][6]
-
Mass Spectrometry: Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns could provide further structural information.[7]
Synthesis and Purification
The synthesis of this compound typically involves a multi-step process starting from a suitably substituted benzene derivative. A general synthetic approach is outlined below.
Figure 1: A generalized synthetic workflow for the preparation of this compound.
Causality in Experimental Choices:
-
Protection: The hydroxyl group of a precursor phenol is protected as a MOM ether to prevent it from interfering with the subsequent lithiation and borylation steps.
-
Lithiation: Organolithium reagents like n-butyllithium are used to perform a halogen-metal exchange, creating a highly nucleophilic aryllithium intermediate. This step is typically carried out at low temperatures (-78 °C) to prevent side reactions.
-
Borylation: The aryllithium species reacts with a trialkyl borate (e.g., trimethyl borate) to form a boronate ester.
-
Hydrolysis: Acidic workup hydrolyzes the boronate ester to the desired boronic acid.
Purification is commonly achieved through recrystallization or column chromatography.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in many pharmaceutical compounds.[2][3][4]
Detailed Experimental Protocol: A Self-Validating System
This protocol provides a robust and reliable method for a typical Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide, this compound, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the limiting starting material indicates reaction completion.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts and the base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9][10][11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8][9][10] Avoid contact with skin and eyes.[8][9][10][11]
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[8][9] Keep the container tightly closed.
Post-Coupling Transformations
Following a successful Suzuki coupling, the functional groups on the (5-Cyano-2-(methoxymethoxy)phenyl) moiety can be further manipulated.
-
Deprotection of the MOM Group: The MOM ether can be cleaved under mild acidic conditions (e.g., HCl in methanol or trifluoroacetic acid in dichloromethane) to reveal the free phenol.
-
Transformation of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular diversification.
References
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Safety Data Sheet. Junsei Chemical Co., Ltd. [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]
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[2-Cyano-5-(trideuteriomethoxy)phenyl]boronic acid | C8H8BNO3. PubChem. [Link]
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Phenylboronic Acid | C6H7BO2. PubChem. [Link]
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Phenylboronic acid. Wikipedia. [Link]
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FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]
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Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]
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Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. ResearchGate. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
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Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. [Link]
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A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org. [Link]
- US6576789B1 - Process for the preparation of substituted phenylboronic acids.
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Supporting Information. The Royal Society of Chemistry. [Link]
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Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
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(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]
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The IR spectrum of 7. ResearchGate. [Link]
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Phenylboronic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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Phenylboronic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
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An In-depth Technical Guide to the Synthesis of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid
This guide provides a comprehensive overview of the synthesis of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid, a key building block in contemporary drug discovery and materials science. The strategic importance of this molecule lies in its utility as a versatile intermediate, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the construction of complex molecular architectures.[1][2] This document will delve into the synthetic pathway, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols.
Introduction: The Significance of Arylboronic Acids
Arylboronic acids and their derivatives are indispensable reagents in modern organic synthesis.[3] Their stability, low toxicity, and broad functional group tolerance make them ideal partners in a multitude of carbon-carbon bond-forming reactions.[4] The title compound, with its strategically placed cyano and protected phenol functionalities, offers multiple points for further chemical elaboration, rendering it a valuable asset in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.[1]
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 3-Bromo-4-hydroxybenzonitrile. This strategy involves:
-
Protection of the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with the subsequent borylation step. Therefore, it is judiciously protected as a methoxymethyl (MOM) ether.
-
Miyaura Borylation: The protected aryl bromide is then subjected to a palladium-catalyzed borylation reaction to install the boronic acid functionality.
This approach ensures high yields and minimizes the formation of undesirable side products.
Caption: Overall synthetic workflow for this compound.
Part 1: Protection of the Phenolic Hydroxyl Group
The protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether is a crucial first step. The MOM group is stable under a variety of reaction conditions, yet can be readily cleaved when desired.[5]
Reaction Mechanism and Rationale
The reaction proceeds via a Williamson ether synthesis-type mechanism. A base, typically sodium hydride or potassium carbonate, is used to deprotonate the phenol, generating a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic chloromethyl methyl ether (MOM-Cl), resulting in the formation of the MOM-protected ether and a salt byproduct.
The choice of base and solvent is critical for the success of this reaction. A strong, non-nucleophilic base is preferred to ensure complete deprotonation without competing side reactions. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they effectively solvate the cation of the base and do not interfere with the reaction.
Detailed Experimental Protocol: Synthesis of 3-Bromo-4-(methoxymethoxy)benzonitrile
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-4-hydroxybenzonitrile (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at this temperature for 30 minutes.
-
Etherification: Add chloromethyl methyl ether (1.2 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-Bromo-4-(methoxymethoxy)benzonitrile as a pure solid.
| Parameter | Value |
| Starting Material | 3-Bromo-4-hydroxybenzonitrile |
| Reagents | Sodium Hydride, Chloromethyl Methyl Ether |
| Solvent | N,N-Dimethylformamide (DMF) |
| Typical Yield | 90-95% |
| Purity (by NMR) | >98% |
Part 2: Miyaura Borylation
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the synthesis of boronate esters from aryl halides.[6][7] This reaction is characterized by its mild conditions and excellent functional group tolerance, making it suitable for the synthesis of the target compound which contains a sensitive cyano group.[7]
Reaction Mechanism and Rationale
The catalytic cycle of the Miyaura borylation is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
Transmetalation: The Pd(II) species then reacts with the diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base. The base activates the diboron reagent, facilitating the transfer of a boryl group to the palladium center.[8]
-
Reductive Elimination: The resulting Pd(II)-boryl complex undergoes reductive elimination to yield the desired arylboronate ester and regenerate the Pd(0) catalyst.
The choice of catalyst, ligand, and base is crucial for an efficient reaction. A common catalytic system is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) due to its high activity and stability. Potassium acetate (KOAc) is a frequently used base as it is sufficiently mild to avoid undesired side reactions, such as a competing Suzuki coupling.[6]
Caption: Simplified catalytic cycle of the Miyaura borylation reaction.
Detailed Experimental Protocol: Synthesis of this compound pinacol ester
-
Preparation: In a glovebox, combine 3-Bromo-4-(methoxymethoxy)benzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq) in a reaction vessel.
-
Reaction: Add anhydrous 1,4-dioxane to the vessel, seal it, and heat the mixture to 80-90 °C for 12-16 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[9]
-
Purification: Concentrate the filtrate under reduced pressure. The crude this compound pinacol ester can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel. It is important to note that boronic esters can sometimes be challenging to purify via standard silica gel chromatography due to potential hydrolysis or strong adsorption.[9][10] In such cases, using boric acid-treated silica gel can be beneficial.[11]
| Parameter | Value |
| Starting Material | 3-Bromo-4-(methoxymethoxy)benzonitrile |
| Reagents | Bis(pinacolato)diboron, Potassium Acetate, Pd(dppf)Cl₂ |
| Solvent | 1,4-Dioxane |
| Typical Yield | 75-85% |
| Purity (by NMR) | >95% (crude) |
Deprotection to the Final Boronic Acid (Optional)
The resulting pinacol ester is often sufficiently stable and can be used directly in subsequent reactions like the Suzuki-Miyaura coupling.[6] However, if the free boronic acid is required, the MOM group can be selectively removed under acidic conditions.
There are several methods for the deprotection of MOM ethers, including treatment with acids like HCl in an appropriate solvent or using solid-supported reagents for easier workup.[12][13] A mild and efficient method involves the use of silica-supported sodium hydrogen sulfate.[12]
Detailed Experimental Protocol: Deprotection of the MOM Ether
-
Preparation: Dissolve the this compound pinacol ester (1.0 eq) in dichloromethane (DCM).
-
Deprotection: Add silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) to the solution and stir at room temperature. Monitor the reaction progress by TLC.
-
Workup: Upon completion, filter off the solid catalyst and wash it with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude (5-Cyano-2-hydroxyphenyl)boronic acid pinacol ester can be purified by recrystallization or by forming a diethanolamine adduct to facilitate purification.[10] The pinacol ester can then be hydrolyzed to the boronic acid if needed.
It's important to consider that purification of the final boronic acid can be challenging. An alternative purification strategy involves treating the crude boronic acid with a base to form a salt, which can be isolated by solvent extraction, followed by acidification to regenerate the pure boronic acid.[14]
Conclusion
The synthesis of this compound is a robust and reproducible process that provides access to a valuable building block for organic synthesis. By carefully controlling the reaction conditions for both the protection and borylation steps, high yields of the desired product can be achieved. The insights and detailed protocols provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this important intermediate.
References
-
Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]
-
Wikipedia. Miyaura borylation. Available from: [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. Available from: [Link]
-
Organic Chemistry Portal. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Available from: [Link]
-
Organic Chemistry Portal. MOM Ethers. Available from: [Link]
-
Ingenta Connect. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry. 2017;14(5):334-338. Available from: [Link]
-
WordPress. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. Available from: [Link]
-
National Center for Biotechnology Information. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. 2019;4(5):8964-8972. Available from: [Link]
- Google Patents. Process for purification of boronic acid and its derivatives.
-
Beilstein Journal of Organic Chemistry. Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. 2021;17:236-243. Available from: [Link]
-
Oxford Academic. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. 2015;44(1):88-90. Available from: [Link]
-
Chemistry Stack Exchange. Challenging purification of organoboronic acids. Available from: [Link]
-
DAJ Acadecs. Mastering Suzuki Coupling with 2-Cyanophenylboronic Acid Pinacol Ester. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry. 2002;653(1-2):83-100. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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- 5. MOM Ethers [organic-chemistry.org]
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An In-Depth Technical Guide to (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (5-cyano-2-(methoxymethoxy)phenyl)boronic acid, a valuable building block for researchers and professionals in organic synthesis and drug development. We will delve into its structure, physicochemical properties, a detailed synthetic route, and its application in the robust Suzuki-Miyaura cross-coupling reaction. Furthermore, we will explore its potential in medicinal chemistry, underpinned by an understanding of its functional group characteristics.
Introduction to this compound
This compound is a substituted arylboronic acid that has garnered interest in the field of medicinal chemistry. Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. They are widely utilized in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.[1]
The subject of this guide possesses three key functional groups that contribute to its utility:
-
The Boronic Acid Group [-B(OH)₂]: This is the reactive handle for the Suzuki-Miyaura coupling, enabling the formation of a new carbon-carbon bond with an aryl or vinyl halide.
-
The Cyano Group (-CN): A versatile functional group in drug design, the nitrile can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a synthetic precursor for other functionalities like amines or carboxylic acids.
-
The Methoxymethyl (MOM) Ether Group (-OCH₂OCH₃): This is a common protecting group for phenols. Its presence suggests a synthetic strategy where the phenolic hydroxyl group is masked during certain reaction steps and can be deprotected under specific conditions to reveal the free phenol.
The strategic placement of these functional groups makes this compound a valuable intermediate for the synthesis of complex organic molecules with potential biological activity.
Physicochemical Properties and Structure
A clear understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BNO₄ | [2] |
| Molecular Weight | 206.99 g/mol | [2] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and DMSO. | General knowledge |
The structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Synthesis of this compound
Synthetic Pathway Overview
The synthesis commences with a commercially available starting material, which is then elaborated through a series of functional group manipulations to introduce the boronic acid moiety.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Protection of the Phenolic Hydroxyl Group
-
To a solution of 2-bromo-4-cyanophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-bromo-2-(methoxymethoxy)-4-cyanobenzene.
Step 2: Borylation via Lithium-Halogen Exchange
-
Dissolve the purified 1-bromo-2-(methoxymethoxy)-4-cyanobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add triisopropyl borate (B(OiPr)₃) (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).
-
Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or by trituration with a suitable solvent system (e.g., diethyl ether/hexanes).
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This reaction allows for the formation of a C-C bond between the boronic acid and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Coupling with a Heterocyclic Halide
This protocol describes a representative Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide.
Materials:
-
This compound (1.2 eq)
-
Heteroaryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a reaction vial, add the heteroaryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Potential in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it an attractive building block in drug discovery programs.
-
Scaffold Elaboration: The primary application is in the construction of complex molecular scaffolds. The Suzuki coupling allows for the introduction of this substituted phenyl ring into a wide variety of molecular architectures.
-
Modulation of Physicochemical Properties: The methoxymethyl ether provides a degree of lipophilicity, which can be tuned by its removal to reveal the more polar phenol. The cyano group can influence the electronic properties of the molecule and participate in key binding interactions.
-
Bioisosterism: The cyano group can serve as a bioisostere for a carbonyl group or a halogen, allowing for the fine-tuning of a lead compound's activity and pharmacokinetic profile.
-
Metabolic Stability: The MOM protecting group can enhance metabolic stability by preventing oxidation of the phenol.
While no specific biological activity has been reported for compounds directly synthesized from this particular boronic acid in the available literature, its structural motifs are present in various biologically active molecules. The cyano-substituted phenyl ring is a common feature in many enzyme inhibitors and receptor antagonists.
Characterization Data (Predicted and Analogous)
| Data Type | Predicted/Analogous Values |
| ¹H NMR | δ (ppm): ~7.8-8.2 (m, 2H, Ar-H), ~7.2-7.5 (m, 1H, Ar-H), ~5.3 (s, 2H, -OCH₂O-), ~3.5 (s, 3H, -OCH₃), ~8.0-9.0 (br s, 2H, -B(OH)₂) |
| ¹³C NMR | δ (ppm): ~160 (C-O), ~135-140 (Ar-C), ~120-130 (Ar-C), ~118 (CN), ~115-120 (Ar-C), ~100 (-OCH₂O-), ~56 (-OCH₃) |
| Mass Spec (ESI-) | m/z: 206.0 (M-H)⁻ |
Safety and Handling
As a Senior Application Scientist, I must emphasize the importance of proper laboratory safety practices when handling any chemical, including this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, it is always best to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable reagent in the arsenal of the modern synthetic and medicinal chemist. Its trifunctional nature provides a platform for the construction of complex and diverse molecular architectures through the reliable Suzuki-Miyaura cross-coupling reaction. While specific biological data for its derivatives are yet to be widely reported, its structural components suggest significant potential for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this building block in their scientific endeavors.
References
- Which boronic acids are used most frequently for synthesis of bioactive molecules? (2023). Bioorganic & Medicinal Chemistry, 91, 117405.
- Which boronic acids are used most frequently for synthesis of bioactive molecules? (2023). ChemRxiv.
- Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. (2025). Asian Journal of Chemistry, 37(12), 3191-3198.
- Which boronic acids are used most frequently for synthesis of bioactive molecules? (n.d.). ChemRxiv.
- Boronic acids used most frequently in the synthesis of bioactive molecules. (n.d.).
- Which boronic acids are used most frequently for synthesis of bioactive molecules? (n.d.).
- Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (2022). Molecules, 27(24), 8847.
- Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. (2022). Bioorganic Chemistry, 129, 106179.
- Suzuki reaction of phenylboronic acid with aryl halides in the presence of Fe3O4@SiO2-polymer-imid-pd catalyst. (n.d.).
- Organoborane coupling reactions (Suzuki coupling). (2004). Proceedings of the Japan Academy, Series B, 80(8), 359–371.
- This compound. (n.d.). CymitQuimica.
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- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2021). Chemical Science, 12(13), 4843–4852.
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- Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2851–2856.
- Synthesis of (Azidomethyl)phenylboronic Acids. (n.d.).
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2021).
- Cyano phenyl boronic acid. (n.d.). PubChem.
- [2-Cyano-5-(trideuteriomethoxy)phenyl]boronic acid. (n.d.). PubChem.
- Suzuki cross-coupling of halobenzene and phenylboronic acid. (n.d.).
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Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[3][4]-benzoxaborole and polymorphs thereof. (n.d.). Google Patents.
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An In-Depth Technical Guide to (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid (CAS Number: 1256345-61-5), a versatile building block in modern organic synthesis. As a substituted phenylboronic acid, this compound is of significant interest to researchers in medicinal chemistry and materials science, primarily for its utility in carbon-carbon bond-forming reactions. This document delves into its chemical properties, synthesis, characterization, and key applications, with a focus on the practical insights required for laboratory use.
Core Molecular Profile
This compound is a trifunctional aromatic compound featuring a boronic acid, a cyano group, and a methoxymethyl (MOM) ether. This unique combination of functional groups makes it a valuable intermediate for introducing complex functionalities into target molecules.
-
The boronic acid group is the cornerstone of its reactivity, enabling participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1]
-
The cyano group is a versatile synthetic handle and a common pharmacophore. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
-
The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl group. It is stable under a range of conditions but can be readily cleaved under acidic conditions to reveal the phenol, providing another point for molecular diversification.
Physicochemical Properties
Quantitative experimental data for this specific compound is not widely published. The following table summarizes its known attributes and estimates for other key properties. Researchers should determine experimental values for critical applications.
| Property | Value | Source |
| CAS Number | 1256345-61-5 | [2][3] |
| Molecular Formula | C₉H₁₀BNO₄ | [4] |
| Molecular Weight | 206.99 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not reported; requires experimental determination | - |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, THF, Methanol); requires experimental determination | General knowledge |
| Stability | Store in a cool, dry place. Hygroscopic and sensitive to air.[5] Boronic acids can be susceptible to oxidation and protodeboronation, particularly under basic conditions.[6] | General knowledge |
Synthesis and Purification
The synthesis of this compound typically proceeds via a halogen-metal exchange followed by borylation. A plausible and commonly employed route starts from a suitably protected and halogenated benzonitrile.
Proposed Synthetic Pathway
The synthesis begins with the protection of the hydroxyl group of 4-bromo-3-hydroxybenzonitrile, followed by a lithium-halogen exchange and subsequent reaction with a borate ester.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is a generalized procedure based on established methods for synthesizing substituted phenylboronic acids.[7][8] Optimization may be required.
Step 1: Protection of 4-Bromo-3-hydroxybenzonitrile
-
Dissolve 4-bromo-3-hydroxybenzonitrile (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) dropwise.
-
Add chloromethyl methyl ether (MOM-Cl) (1.2 equiv) dropwise. Caution: MOM-Cl is a carcinogen. Handle with extreme care in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, 4-bromo-3-(methoxymethoxy)benzonitrile, by column chromatography on silica gel.
Step 2: Borylation
-
Dissolve the purified 4-bromo-3-(methoxymethoxy)benzonitrile (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) (1.1 equiv) dropwise, maintaining the temperature below -70 °C. The solution may change color, indicating the formation of the aryllithium intermediate.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (B(O-iPr)₃) (1.5 equiv) dropwise, again maintaining the temperature below -70 °C.
-
Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Adjust the pH to ~2 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.
Purification Protocol
Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for dehydration on the acidic silica surface. An acid-base extraction is often a more effective method.[9][10]
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic solution with a cold aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate to form the water-soluble sodium boronate salt.
-
Separate the aqueous layer and wash it with ethyl acetate to remove any neutral organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M HCl. The pure boronic acid should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. Alternatively, the acidified aqueous layer can be extracted with ethyl acetate, and the organic layer dried and evaporated.
Spectroscopic Characterization (Predicted)
No experimental spectra for this specific compound are readily available in the public domain. The following are predicted characteristics based on its structure and data from analogous compounds.[9][11][12]
¹H NMR Spectroscopy
-
Aromatic Protons (3H): Expect three signals in the aromatic region (~7.0-8.0 ppm). The protons on the cyanophenyl ring will exhibit splitting patterns (doublets, doublet of doublets) based on their coupling constants.
-
MOM Group Protons (5H): Two distinct signals are expected: a singlet around 5.2-5.4 ppm for the -O-CH₂-O- protons and a singlet around 3.4-3.6 ppm for the -O-CH₃ protons.
-
Boronic Acid Protons (2H): A broad singlet between 8.0-8.5 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Aromatic Carbons (6C): Signals will appear in the 110-160 ppm range. The carbon attached to the boron atom (ipso-carbon) may be broad or unobservable.
-
Cyano Carbon (1C): A sharp signal around 115-120 ppm.
-
MOM Group Carbons (2C): The -O-CH₂-O- carbon will be around 94-96 ppm, and the -O-CH₃ carbon will be around 56-58 ppm.
Mass Spectrometry
-
Electrospray Ionization (ESI-MS): In negative ion mode, the expected [M-H]⁻ peak would be at m/z 205.98. Adducts with solvent or salts may also be observed.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad band from the boronic acid hydroxyls around 3200-3500 cm⁻¹.
-
C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the MOM group just below 3000 cm⁻¹.
-
C≡N Stretch: A sharp, medium-intensity absorption around 2220-2240 cm⁻¹.
-
B-O Stretch: A strong, broad band around 1310-1380 cm⁻¹.
-
C-O Stretch: Strong absorptions for the ether linkages around 1000-1250 cm⁻¹.
Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to form biaryl structures, which are prevalent in pharmaceuticals and functional materials.[13][14]
Suzuki-Miyaura Cross-Coupling
This reaction creates a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an organic halide or triflate.
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An In-depth Technical Guide to the Physical Properties of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid
Foreword: The Synthetic Utility and Characterization Imperative of Novel Boronic Acids
In the landscape of modern drug discovery and development, arylboronic acids stand as indispensable building blocks. Their versatility in Suzuki-Miyaura cross-coupling reactions has revolutionized the synthesis of complex biaryl structures, a common motif in many pharmaceutical agents. The title compound, (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid, presents a unique trifecta of functionalities: a reactive boronic acid for carbon-carbon bond formation, a cyano group that can act as a hydrogen bond acceptor or be further transformed, and a methoxymethyl (MOM) ether protecting a phenolic oxygen. This intricate arrangement makes it a valuable intermediate for constructing highly functionalized molecules. However, its effective use in synthesis is predicated on a thorough understanding of its physical properties. Stability, solubility, and purity are not mere data points; they are critical parameters that dictate reaction efficiency, purification strategies, and, ultimately, the reproducibility of synthetic campaigns. This guide provides a comprehensive examination of the physical properties of this compound, grounded in the fundamental principles of physical organic chemistry and supported by detailed, field-proven analytical protocols.
Molecular Structure and Inherent Chemical Features
This compound is a multifaceted molecule where each functional group contributes to its overall chemical personality. The boronic acid moiety, -B(OH)₂, is a mild Lewis acid, capable of reversible covalent interactions with diols.[1] The phenyl ring is electron-deficient due to the electron-withdrawing nature of the cyano (-CN) group. The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl, preventing its interference in reactions targeting the boronic acid. This MOM group is generally stable under neutral and basic conditions but is readily cleaved under acidic conditions.[2]
The interplay of these groups influences the molecule's solid-state behavior, solubility, and stability. For instance, the presence of the polar cyano and boronic acid groups suggests the potential for strong intermolecular interactions, such as hydrogen bonding, in the solid state, which would be expected to influence its melting point and solubility.
Summary of Physicochemical Properties
A comprehensive understanding of the physical properties of this compound is essential for its effective handling, storage, and application in synthetic protocols. The following table summarizes its key physicochemical data. Where specific experimental data is not publicly available, this is noted, and the subsequent sections provide detailed protocols for its determination.
| Property | Value | Remarks |
| IUPAC Name | This compound | |
| CAS Number | 1256345-61-5 | |
| Molecular Formula | C₉H₁₀BNO₄ | |
| Molecular Weight | 206.99 g/mol | |
| Appearance | White to off-white solid (Expected) | Based on typical appearance of arylboronic acids.[1] |
| Melting Point | To be determined experimentally | Expected to be a relatively high-melting solid due to potential for intermolecular hydrogen bonding. Impurities will lower and broaden the melting range. |
| Solubility | To be determined experimentally | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO, and poorly soluble in nonpolar solvents like hexanes.[1][3] |
| Stability | Stable under recommended storage conditions. Sensitive to moisture and acidic conditions. | Boronic acids can dehydrate to form boroxines.[1] The MOM ether is acid-labile.[2] |
| Storage | 2-8°C, under inert atmosphere, sealed in a dry environment. | Recommended to prevent degradation. |
In-Depth Analysis and Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the characterization of the key physical properties of this compound. The rationale behind each experimental choice is explained to provide a deeper understanding of the "why" behind the "how."
Melting Point Determination: A Barometer of Purity
The melting point is a fundamental physical property that provides a quick and effective assessment of a compound's purity. A sharp melting range (typically 0.5-1°C) is indicative of a pure crystalline solid, while a broad and depressed melting range suggests the presence of impurities.
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle. This ensures uniform heat transfer throughout the sample.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial for an accurate determination.
-
Apparatus Setup: The capillary tube is placed in the heating block of a digital melting point apparatus.[4]
-
Rapid Initial Determination: A preliminary rapid heating is performed to estimate the approximate melting point. This saves time in subsequent, more precise measurements.
-
Accurate Determination: A fresh sample is heated at a slow rate (1-2°C per minute) starting from a temperature approximately 10-15°C below the estimated melting point.[5]
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded as the melting range. For a pure compound, this range should be narrow.
Causality Insight: A slow heating rate is critical for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.[5] The presence of impurities disrupts the crystal lattice of the solid, requiring less energy to break the intermolecular forces, hence the lower and broader melting range.
Caption: Workflow for Melting Point Determination.
Solubility Profiling: A Key to Reaction and Formulation Success
Solubility is a critical parameter that influences everything from the choice of reaction solvent to the formulation of a potential drug substance.[6] A comprehensive solubility profile in a range of solvents is therefore invaluable.
The shake-flask method is a gold-standard technique for determining equilibrium solubility.[7]
-
System Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, methanol, ethyl acetate, dichloromethane, hexanes) in a sealed vial. Using an excess of the solid ensures that a saturated solution is formed.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[7]
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm PTFE). This step is critical to prevent solid particles from interfering with the subsequent analysis.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
Causality Insight: Temperature control is paramount as solubility is highly temperature-dependent.[8] Reaching equilibrium is essential for obtaining a true thermodynamic solubility value, as opposed to a kinetic one. The choice of analytical technique should be specific and sensitive enough to accurately measure the concentration of the analyte in the presence of the solvent.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and for monitoring the progress of reactions. A well-developed HPLC method can separate the target compound from impurities and starting materials.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
HPLC System and Column: A standard HPLC system equipped with a UV detector is used. A reversed-phase C18 column is a good starting point for method development.
-
Mobile Phase: A gradient elution is typically employed for initial method development, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the percentage of organic mobile phase (e.g., acetonitrile with 0.1% formic acid). The acidic modifier helps to ensure good peak shape for the boronic acid.
-
Detection: The UV detector is set to a wavelength where the compound has significant absorbance, which can be determined from a UV scan of the compound.
-
Analysis: The sample is injected onto the column, and the resulting chromatogram is analyzed. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.
Causality Insight: Reversed-phase HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase (C18) retains more hydrophobic compounds longer. By gradually increasing the organic content of the mobile phase, compounds are eluted in order of increasing hydrophobicity. The use of MaxPeak™ Premier columns can be beneficial to minimize secondary interactions between the boronic acid and the metal surfaces of the column, leading to improved peak shape and reproducibility.[9][10]
Caption: Workflow for HPLC Purity Analysis.
Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound. ¹¹B NMR can also provide valuable information about the boron center.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent in an NMR tube. The choice of solvent is critical. While CDCl₃ is common, boronic acids can sometimes give broad peaks due to the formation of oligomeric anhydrides (boroxines). Using a protic solvent like deuterated methanol (CD₃OD) or a polar aprotic solvent like DMSO-d₆ can help to break up these oligomers and provide sharper signals.[11]
-
Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used to obtain ¹H and ¹³C spectra.
-
Spectral Interpretation: The chemical shifts, integration values, and coupling patterns in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to confirm that they are consistent with the proposed structure of this compound.
Causality Insight: The choice of deuterated solvent can significantly impact the quality of the NMR spectrum. In aprotic solvents, the equilibrium between the boronic acid and its trimeric anhydride, boroxine, can lead to peak broadening. In protic solvents like CD₃OD, the boronic acid can form esters with the solvent, which often gives sharper peaks and simplifies the spectrum.[11] For ¹¹B NMR, quartz NMR tubes are recommended to avoid a broad background signal from borosilicate glass.[12]
Stability and Storage Considerations
Proper storage and handling are crucial for maintaining the integrity of this compound.
-
Dehydration: Like many boronic acids, this compound is susceptible to dehydration, especially upon heating, to form its corresponding trimeric anhydride, a boroxine.[1] This process is reversible in the presence of water. For applications where the free boronic acid is required, it is important to handle the material in a way that minimizes water loss.
-
Hydrolysis of MOM Ether: The methoxymethyl ether protecting group is sensitive to acidic conditions and can be cleaved to reveal the free phenol.[2] Therefore, contact with strong acids should be avoided during storage and handling unless deprotection is intended.
-
General Handling: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[13][14] Storage at low temperatures (2-8°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) will minimize degradation from moisture and air.
Conclusion
This compound is a promising building block for the synthesis of complex organic molecules. A thorough understanding and experimental determination of its physical properties are not merely academic exercises but are fundamental to its successful application in research and development. The protocols and insights provided in this guide offer a robust framework for the comprehensive characterization of this and other novel boronic acids, thereby enabling more efficient, reproducible, and scalable synthetic endeavors. By grounding our experimental choices in sound scientific principles, we can unlock the full potential of these valuable synthetic intermediates.
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Determination of Melting Point. (n.d.). GCSU. Retrieved from [Link]
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How To Determine Melting Point Of Organic Compounds? (2024, January 30). Chemistry For Everyone. Retrieved from [Link]
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Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. Retrieved from [Link]
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Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. Retrieved from [Link]
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Methoxymethyl ether. (n.d.). In Wikipedia. Retrieved from [Link]
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Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
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Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. (2015). Journal of Chromatography A. Retrieved from [Link]
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Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Utrecht University. Retrieved from [Link]
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Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]
-
Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. (2013). PMC. Retrieved from [Link]
-
Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). Reddit. Retrieved from [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. Retrieved from [Link]
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Phenylboronic acid. (n.d.). In Wikipedia. Retrieved from [Link]
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Annex 4: Guidance on biowaiver for solid oral dosage forms. (n.d.). World Health Organization (WHO). Retrieved from [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]
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The influence of ortho-substituents on the properties of phenylboronic acids. (2021). ResearchGate. Retrieved from [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved from [Link]
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A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2021). MDPI. Retrieved from [Link]
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Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate. Retrieved from [Link]
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This compound. (n.d.). Chem-Space. Retrieved from [Link]
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Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (2017). PMC. Retrieved from [Link]
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[2-Cyano-5-(trideuteriomethoxy)phenyl]boronic acid. (n.d.). PubChem. Retrieved from [Link]
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(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid molecular weight
An In-depth Technical Guide to (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid: Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling
Abstract
This compound is a specialized organic reagent that has garnered significant attention in the fields of medicinal chemistry and materials science. As a substituted phenylboronic acid, its primary utility lies in its function as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides a comprehensive overview of its physicochemical properties, a general synthesis strategy, and a detailed, field-proven protocol for its application in carbon-carbon bond formation, a cornerstone of modern drug discovery. The unique electronic and structural features imparted by the cyano and methoxymethyl (MOM) ether protecting groups offer distinct advantages in complex molecule synthesis, making this reagent a valuable tool for researchers and drug development professionals.
Physicochemical Properties and Structural Analysis
Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. This compound is a white to off-white solid under standard conditions. Its key characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀BNO₄ | [1] |
| Molecular Weight | 206.99 g/mol | [1] |
| CAS Number | 1256345-61-5 | [1] |
| Appearance | White to light yellow crystal powder | [2] |
| Solubility | Soluble in most polar organic solvents (e.g., Ether, Methanol); poorly soluble in nonpolar solvents like hexanes. | [3] |
| SMILES String | COCOC1=C(C=C(C=C1)C#N)B(O)O | [4] |
The structure features a boronic acid moiety, which is a mild Lewis acid, making the compound generally stable and easier to handle compared to more reactive organometallics.[3] The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl, which can be removed under acidic conditions post-coupling if required. The electron-withdrawing cyano group at the 5-position influences the electronic properties of the phenyl ring and its reactivity in cross-coupling reactions.
Caption: 2D structure of this compound.
Synthesis Pathway Overview
Boronic acids are versatile building blocks in organic synthesis.[5] A common and effective method for synthesizing aryl boronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.[3][5] This approach offers a reliable route to compounds like this compound from the corresponding aryl bromide.
The causality behind this experimental choice is rooted in the high reactivity of organometallic intermediates. The aryl bromide is first converted to a highly nucleophilic aryl lithium species via lithium-halogen exchange at low temperatures (-78 °C) to prevent side reactions. This powerful nucleophile then attacks the electrophilic boron atom of trimethyl borate. The subsequent hydrolysis step in an acidic medium protonates the oxygen atoms to yield the final boronic acid product.
Caption: General workflow for the synthesis of the target boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process forms a carbon-carbon bond between an organoboron compound (the boronic acid) and an organic halide or triflate.[6] Its significance in drug discovery and development cannot be overstated, as it provides a robust and versatile method for constructing complex molecular scaffolds, particularly biaryl structures, which are prevalent in pharmaceuticals.[7][8]
Mechanism of Action
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][9] The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (e.g., an aryl bromide), forming a square-planar Pd(II) complex.[6][10] This is often the rate-limiting step.
-
Transmetalation : A base activates the boronic acid, forming a boronate species. This species then transfers its organic group (the 5-cyano-2-(methoxymethoxy)phenyl moiety) to the Pd(II) complex, displacing the halide.[9][10] This is a crucial step where the new carbon framework is assembled on the palladium center.
-
Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6][10]
This catalytic nature means that only a small amount of the (often expensive) palladium catalyst is required.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Self-Validating System
This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction using this compound. The protocol is designed to be self-validating by including checkpoints and expected observations.
Objective: To couple this compound with 4-bromoanisole to synthesize 4'-methoxy-4-cyano-2-(methoxymethoxy)biphenyl.
Materials:
-
This compound (1.1 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv., 2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Heating mantle with temperature control
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask or pressure vessel equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv.), this compound (1.1 equiv.), and potassium carbonate (2.5 equiv.).
-
Causality Insight: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for the transmetalation step.[10]
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxygen from oxidizing and deactivating the Pd(0) catalyst.[9]
-
Trustworthiness Check: Maintaining an inert atmosphere throughout the catalyst addition and reaction is paramount for reproducibility and high yields.
-
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 dioxane:water.
-
Causality Insight: The mixed solvent system is effective at dissolving both the organic reagents and the inorganic base. Water can also play a beneficial role in the catalytic cycle.[9]
-
-
Catalyst Addition: To the stirring suspension, add the palladium catalyst, Pd(dppf)Cl₂ (0.02 equiv.).
-
Expertise Note: The dppf ligand is a robust choice that provides good stability and activity for a wide range of substrates. The catalyst is added last to minimize premature decomposition.
-
-
Reaction Execution: Securely seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Trustworthiness Check: The reaction mixture will typically turn from a light suspension to a darker, often black, color, indicating the formation of active Pd(0) species.
-
-
Workup and Purification: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. The crude product can then be purified by column chromatography on silica gel to yield the pure biaryl product.
Conclusion: A Key Enabler in Modern Synthesis
This compound is more than just a chemical with a specific molecular weight; it is a sophisticated building block that empowers chemists to construct complex molecular architectures with high precision. Its utility in the Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, places it at the forefront of synthetic organic chemistry.[9] For researchers in drug discovery, the ability to reliably form C-C bonds is fundamental, and reagents like this provide a stable, effective, and versatile solution.[5][11] The continued exploration of boronic acids and their derivatives promises to further advance the synthesis of novel therapeutics and functional materials.[8][12]
References
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- Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: Stephen L Buchwald URL
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- Title: 1256345-61-5|(5-Cyano-2-(methoxymethoxy)phenyl)
- Title: 5-Cyano-2-(methoxymethoxy)
- Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC Source: PubMed Central URL
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- Title: Phenylboronic acid | 98-80-6 Source: ChemicalBook URL
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- Title: 2-(METHOXYMETHOXY)
- Title: Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy Source: PMC - NIH URL
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An In-depth Technical Guide to the Solubility of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid in Organic Solvents
Introduction
(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid is a highly functionalized organoboron compound, valuable as a versatile building block in medicinal chemistry and materials science. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the synthesis of complex molecular architectures. A thorough understanding of its solubility in organic solvents is a critical prerequisite for successful reaction design, process optimization, purification, and formulation.
As is common for specialized, non-commodity reagents, comprehensive quantitative solubility data for this compound is not extensively documented in public literature.[1] This guide, therefore, serves a dual purpose: first, to provide a robust theoretical framework for predicting its solubility based on its unique structural features and the known behavior of its parent class, phenylboronic acids; and second, to deliver a field-proven, step-by-step experimental protocol for researchers to determine precise thermodynamic solubility in their own laboratory settings.
Part 1: Physicochemical Drivers of Solubility
The solubility of this compound is governed by a combination of its structural components and a critical chemical equilibrium.
Molecular Structure Analysis
The molecule's behavior in solution can be predicted by dissecting its key functional groups:
-
Phenylboronic Acid Core: The B(OH)₂ group is polar and capable of acting as both a hydrogen bond donor and acceptor. This moiety generally imparts solubility in polar organic solvents.[2][3]
-
5-Cyano Group (-C≡N): This is a strongly polar, electron-withdrawing group. Its dipole moment contributes significantly to the overall polarity of the molecule, suggesting enhanced solubility in polar aprotic solvents.
-
2-Methoxymethoxy Group (-OCH₂OCH₃ or MOM): The MOM ether is a common protecting group for phenols.[4][5] It is an acetal, which is stable under basic and neutral conditions but can be cleaved by acids.[6][7] Its ether linkages are polar and can act as hydrogen bond acceptors, further favoring solubility in polar solvents.
The Critical Boronic Acid-Boroxine Equilibrium
A defining characteristic of boronic acids is their tendency to undergo reversible, concentration-dependent self-condensation to form a cyclic trimeric anhydride known as a boroxine .[8][9] This equilibrium is the single most important factor complicating the solubility behavior of this compound class.[2][10]
3 R-B(OH)₂ (Boronic Acid Monomer) ⇌ (RBO)₃ (Boroxine Trimer) + 3 H₂O
-
Impact on Solubility: The boronic acid monomer is significantly more polar than its corresponding boroxine trimer. The formation of the less polar boroxine can decrease the overall solubility of the compound, especially in highly polar solvents where the monomer is preferentially solvated. Conversely, in non-polar, aprotic solvents, the equilibrium is driven strongly towards the boroxine, which may exhibit higher solubility than the monomer in such media.
-
Controlling Factors: This equilibrium is highly sensitive to the presence of water. Adding water shifts the equilibrium to the left, favoring the monomeric boronic acid. Conversely, anhydrous conditions or azeotropic removal of water drive the equilibrium to the right, favoring the boroxine.[8]
Caption: Reversible equilibrium between the boronic acid monomer and its boroxine trimer.
Qualitative Solubility Predictions
Based on the principles of "like dissolves like" and the structural analysis, we can make informed predictions.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic | High | The strong polarity of the cyano group and the hydrogen bond accepting capability of the MOM ether and boronic acid suggest strong interactions with solvents like DMF, DMSO, Acetone, and Acetonitrile. |
| Polar Protic | Moderate to High | Solvents like Methanol, Ethanol, and Isopropanol can hydrogen bond with the B(OH)₂ and MOM groups. Solubility may be slightly lower than polar aprotic solvents due to the energy cost of disrupting the solvent's own H-bond network. |
| Ethers | Moderate to High | THF and 1,4-Dioxane are good hydrogen bond acceptors and have moderate polarity, making them effective solvents for many phenylboronic acids.[11] |
| Chlorinated | Low to Moderate | Dichloromethane (DCM) and Chloroform can solvate the molecule, but are less effective at interacting with the highly polar functional groups. Solubility is expected to be moderate at best. |
| Aromatic | Low | While the phenyl core has an affinity for Toluene or Benzene, the highly polar substituents will significantly limit solubility. |
| Nonpolar Aliphatic | Very Low / Insoluble | The overall polarity of the molecule is too high for effective solvation by hydrocarbons like Hexane or Heptane. Phenylboronic acid itself has very low solubility in these solvents.[2][3] |
Part 2: A Strategic Workflow for Solubility Screening
A systematic approach is essential for efficiently identifying suitable solvents for a specific application (e.g., reaction, crystallization). The following workflow provides a logical progression from broad screening to precise determination.
Caption: Logical workflow for systematic solubility determination.
Part 3: Protocol for Thermodynamic Solubility Determination
This section details the Isothermal Shake-Flask Method, a gold-standard technique for measuring thermodynamic (equilibrium) solubility.[12][13] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined caps
-
Orbital shaker or rotator with temperature control
-
Syringes (glass, gas-tight)
-
Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions
-
Accurately weigh an excess amount of the boronic acid into a series of glass vials. "Excess" means enough solid will visibly remain at the end of the experiment. A starting point is 15-20 mg of solid for every 1 mL of solvent.
-
Precisely add a known volume (e.g., 2.0 mL) of the selected solvent to each vial.
-
Securely cap the vials. Prepare at least three replicates for each solvent.
Step 2: Equilibration
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed (e.g., 150-200 rpm).
-
Allow the slurries to equilibrate for a minimum of 24 hours. For crystalline compounds, 48-72 hours is often recommended to ensure a true equilibrium is reached.[14][15] The goal is to achieve a steady-state concentration in the liquid phase.
Step 3: Sample Collection and Preparation
-
After equilibration, stop the agitation and allow the vials to stand undisturbed for at least 30 minutes, letting the excess solid settle.
-
Carefully draw the supernatant into a syringe. Immediately attach a syringe filter to the tip.
-
Discard the first 0.2-0.3 mL of filtrate to saturate any potential binding sites on the filter membrane.
-
Filter the remaining supernatant directly into a clean, pre-weighed vial or volumetric flask. This filtered liquid is the saturated solution.
Step 4: Analysis by HPLC
-
Accurately dilute a known volume or weight of the saturated solution with a suitable mobile phase or diluent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Prepare a multi-point calibration curve using standard solutions of the boronic acid of known concentrations.
-
Inject the diluted samples and standards onto the HPLC system.
-
Determine the concentration of the boronic acid in the diluted sample by comparing its peak area to the calibration curve.[16][17]
Step 5: Calculation
-
Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.
-
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
-
-
Average the results from the triplicate measurements for each solvent.
Part 4: Data Presentation and Application
The quantitative data obtained should be summarized for easy comparison and application in research and development.
Example Data Summary Table
| Solvent | Class | Temperature (°C) | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mol/L) |
| e.g., Acetonitrile | Polar Aprotic | 25 | User-determined | User-determined | User-determined |
| e.g., Methanol | Polar Protic | 25 | User-determined | User-determined | User-determined |
| e.g., THF | Ether | 25 | User-determined | User-determined | User-determined |
| e.g., DCM | Chlorinated | 25 | User-determined | User-determined | User-determined |
| e.g., Toluene | Aromatic | 25 | User-determined | User-determined | User-determined |
| e.g., Heptane | Nonpolar | 25 | User-determined | User-determined | User-determined |
Application of Solubility Data
-
Reaction Chemistry: Selecting a solvent that fully dissolves reactants at the desired temperature is crucial for achieving optimal reaction rates and yields in homogeneous catalysis, such as Suzuki-Miyaura couplings.
-
Purification: Solubility data is essential for developing effective crystallization procedures. A good crystallization solvent system is one in which the compound is highly soluble at an elevated temperature but poorly soluble at room temperature or below.
-
Formulation: For drug development, solubility in pharmaceutically acceptable solvents is a primary determinant of potential delivery methods and bioavailability.[18][19]
Conclusion
While specific published solubility data for this compound is scarce, a robust understanding of its solubility can be achieved through a combination of theoretical prediction and systematic experimentation. The molecule's polarity, driven by its cyano and MOM-ether functionalities, suggests high solubility in polar aprotic and protic solvents. However, the dynamic equilibrium between the boronic acid and its less-polar boroxine trimer is a critical factor that must be considered. By employing the detailed shake-flask protocol provided, researchers can generate reliable, quantitative solubility data, enabling the efficient and effective use of this valuable synthetic building block in their work.
References
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025). Google Scholar.
- Protecting Groups in Organic Synthesis. (n.d.). ChemTalk.
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.).
- MOM Protecting Group: MOM Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry.
- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020).
- Solubility of phenylboronic compounds in w
- Solubility of investigated compounds in water. Phenylboronic acid.... (n.d.).
- Managing Boronic Acid Trimerization. (2025). Benchchem Technical Support Center.
- METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. (n.d.). AdiChemistry.
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- Methoxymethyl ether - Wikipedia. (n.d.). Wikipedia.
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- Annex 4. (n.d.).
- Predicting drug solubility in organic solvents mixtures. (2024). Unipd.
- Physical and Chemical Properties of Boronic Acids: Formulation Implic
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018).
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.
- An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. (2025). Benchchem.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Springer.
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An In-Depth Technical Guide to the Spectroscopic Characterization of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid
This guide provides a comprehensive overview of the expected spectroscopic data for (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid, a key intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents. As experimental spectra for this specific molecule are not widely published, this document leverages extensive data from structurally analogous compounds to provide well-reasoned predictions and detailed analytical protocols. This approach is designed to empower researchers in drug discovery and development with the foundational knowledge required for the precise identification and characterization of this and similar molecules.
Molecular Structure and Physicochemical Considerations
This compound possesses a multifunctional aromatic core. The key structural features that dictate its spectroscopic and chemical behavior are the boronic acid group, a cyano substituent, and a methoxymethyl (MOM) ether protecting group.
-
Boronic Acid Moiety: This functional group is a mild Lewis acid and is central to its utility in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The acidic protons of the B(OH)₂ group are exchangeable and their signals in ¹H NMR are often broad and can be solvent-dependent.
-
Cyano Group: The nitrile (C≡N) group is a strong electron-withdrawing group, which will influence the electronic environment of the aromatic ring, impacting the chemical shifts of the aromatic protons and carbons. It also provides a distinct and sharp absorption band in the infrared spectrum.
-
Methoxymethyl (MOM) Ether: The MOM group serves as a protecting group for the phenolic hydroxyl. It is generally stable under neutral and basic conditions but can be cleaved under acidic conditions. Its presence will be clearly indicated by characteristic signals in the ¹H and ¹³C NMR spectra.
The overall stability of the compound is expected to be good under standard laboratory conditions, although boronic acids can undergo dehydration to form boroxines, particularly upon heating. It is recommended to store the compound in a cool, dry place.
Predicted Spectroscopic Data and Analytical Protocols
The following sections detail the predicted spectroscopic data for this compound and provide standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide definitive information about its structure.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the MOM group protons, and the boronic acid protons.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic CH | 7.8 - 8.2 | m | 3H | The protons on the aromatic ring will be in the downfield region due to the deshielding effects of the aromatic ring current and the electron-withdrawing cyano group. |
| MOM -OCH₂O- | 5.2 - 5.4 | s | 2H | A characteristic singlet for the methylene protons of the MOM group. |
| MOM -OCH₃ | 3.4 - 3.6 | s | 3H | A singlet for the methyl protons of the MOM group. |
| B(OH)₂ | 4.5 - 6.0 | br s | 2H | A broad singlet that may exchange with D₂O. The chemical shift can be highly variable depending on the solvent and concentration. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can affect the chemical shifts, particularly for the labile boronic acid protons.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Diagram 1: Molecular Structure and Proton Assignments for ¹H NMR
Caption: Labeled structure for ¹H NMR assignments.
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic C-B | 130 - 140 | The carbon attached to the boron will be a quaternary carbon and may have a weaker signal. |
| Aromatic C-O | 155 - 165 | The carbon attached to the MOM ether oxygen will be significantly downfield. |
| Aromatic C-CN | 110 - 120 | The carbon attached to the cyano group. |
| Aromatic C-H | 115 - 135 | The chemical shifts of the protonated aromatic carbons. |
| Aromatic C (ipso to CN) | 105 - 115 | The quaternary carbon of the cyano group. |
| C≡N | 115 - 120 | The nitrile carbon. |
| MOM -OCH₂O- | 90 - 95 | The methylene carbon of the MOM group. |
| MOM -OCH₃ | 55 - 60 | The methyl carbon of the MOM group. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration may be beneficial.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT Analysis: Consider running DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and elemental composition of the compound.
-
Expected Molecular Ion: The calculated monoisotopic mass is 207.0652 g/mol .
-
High-Resolution MS (HRMS): HRMS analysis should confirm the elemental formula C₉H₁₀BNO₄.
-
Fragmentation Pattern: Under electron ionization (EI), fragmentation may involve the loss of the MOM group or the boronic acid moiety. Electrospray ionization (ESI) is likely to show the protonated molecule [M+H]⁺ or adducts with solvent or salts.
Diagram 2: Potential ESI-MS Fragmentation Pathway
Caption: Predicted fragmentation in positive ion ESI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Acquisition: Infuse the sample directly into the ion source. Acquire the spectrum in both positive and negative ion modes to observe all possible ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Boronic Acid) | 3200 - 3600 | Broad, Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C≡N (Nitrile) | 2220 - 2240 | Sharp, Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |
| B-O Stretch | 1310 - 1380 | Strong |
| C-O (Ether) | 1000 - 1300 | Strong |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired directly from a small amount of the solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be taken and subtracted from the sample spectrum.
Comprehensive Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the complete spectroscopic characterization and confirmation of the structure of this compound.
Diagram 3: Workflow for Spectroscopic Characterization
Caption: Logical workflow for complete spectroscopic analysis.
Conclusion
This technical guide provides a robust framework for the spectroscopic characterization of this compound. By combining predicted data based on sound chemical principles and analogous structures with detailed, field-proven experimental protocols, researchers are well-equipped to confidently identify and verify this important chemical entity. The application of the multi-technique workflow presented herein ensures a thorough and unambiguous structural elucidation, which is a critical step in advancing research and development in the chemical and pharmaceutical sciences.
References
- Wiley-VCH. (2007). Supporting Information for Palladium-Catalyzed Direct Arylation of Aryl (Hetero)Arenes with Aryl Boronic Acids.
- The Royal Society of Chemistry. (2012).
- NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0231148).
- Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol.
-
PubChem. [2-Cyano-5-(trideuteriomethoxy)phenyl]boronic acid. [Link]
-
Wikipedia. Phenylboronic acid. [Link]
-
ACS Publications. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. [Link]
- SpectraBase. Phenylboronic acid - Optional[1H NMR] - Chemical Shifts.
- SpectraBase. Phenylboronic acid - Optional[1H NMR] - Spectrum.
-
克拉玛尔试剂. This compound. [Link]
-
PubChem. Phenylboronic Acid. [Link]
-
Organic Chemistry Portal. MOM Ethers. [Link]
-
PubMed. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. [Link]
-
PubChem. Cyano phenyl boronic acid. [Link]
-
PMC - NIH. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]
-
ResearchGate. The IR spectrum of 7. [Link]
- Sigma-Aldrich. *
A Senior Application Scientist's Guide to (5-Cyano-2-(methoxymethoxy)phenyl)boronic Acid: Sourcing, Synthesis, and Application
Abstract
(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid is a highly functionalized building block of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern—featuring a versatile boronic acid for cross-coupling, a cyano group for electronic modulation or further transformation, and a protected phenol—makes it a valuable reagent for constructing complex molecular architectures. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of its commercial availability, physicochemical properties, strategic applications in synthesis, and best practices for handling and use.
Introduction: The Strategic Value of a Multifunctional Reagent
Boronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These reactions form carbon-carbon bonds with exceptional functional group tolerance, enabling the construction of biaryl and heteroaryl structures that are prevalent in many marketed drugs and advanced materials.[1][3]
This compound emerges as a particularly strategic reagent due to its trifunctional nature:
-
The Boronic Acid Moiety: Serves as the reactive handle for palladium-catalyzed cross-coupling with aryl or vinyl halides/triflates.
-
The Cyano Group: Acts as a potent electron-withdrawing group and a versatile synthetic precursor that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, offering multiple pathways for lead optimization.
-
The Methoxymethyl (MOM) Ether: Functions as a robust protecting group for the ortho-phenol. Its stability to the basic conditions of the Suzuki coupling and its straightforward cleavage under acidic conditions allow for the late-stage introduction of a free hydroxyl group, a common pharmacophore for hydrogen bonding interactions.
This guide delves into the practical considerations for sourcing and employing this valuable building block.
Commercial Availability and Sourcing Strategy
While a niche reagent, this compound is commercially available from several specialized chemical suppliers who focus on providing unique building blocks for research and development.
Sourcing Workflow
The process of procuring and validating this reagent should follow a systematic workflow to ensure experimental success.
Caption: Sourcing and validation workflow for a specialty reagent.
Table 1: Commercial Suppliers
| Supplier | CAS Number | Notes |
| BLDpharm [4] | 1256345-61-5 | Listed as a key supplier for this specific building block. |
| CymitQuimica [5] | 1256345-61-5 | Offers the product for laboratory use. |
| Kramar Reagents [6] | 1256345-61-5 | Lists the compound with a typical lead time of 2-3 days. |
Scientist's Note: Extreme care must be taken during procurement. A structurally similar compound, (5-Cyano-2-(trifluoro methoxy)phenyl)boronic acid (CAS 1072946-64-5), is more widely listed and can be easily confused.[7][8] Always confirm the CAS number 1256345-61-5 for the MOM-protected version.
Physicochemical Properties and Specifications
Understanding the fundamental properties of the reagent is critical for accurate measurement and optimal reaction setup. Boronic acids are known to undergo dehydration to form trimeric boroxine anhydrides; this is a reversible process and typically does not impede reactivity in Suzuki couplings.[9][10]
Table 2: Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1256345-61-5 | [4][6] |
| Molecular Formula | C₉H₁₀BNO₄ | Calculated |
| Molecular Weight | 207.00 g/mol | Calculated |
| Appearance | White to off-white solid | [9][10] |
| SMILES | COCOC1=C(C=C(C=C1)C#N)B(O)O | [4] |
| Purity | Typically ≥95% (Consult supplier CoA) | - |
| Storage | Store in a cool, dry place. Inert atmosphere recommended. Some analogs are stored at -20°C.[8] | General Recommendation |
Core Application: The Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction to generate complex biaryl structures. The reaction is catalyzed by a palladium(0) species and requires a base to facilitate the transmetalation step.[2]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1256345-61-5|this compound|BLD Pharm [bldpharm.com]
- 5. 5-Cyano-2-(methoxymethoxy)phenylboronic acid | CymitQuimica [cymitquimica.com]
- 6. klamar-cn.com [klamar-cn.com]
- 7. 5-Cyano-2-(trifluoromethoxy)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 8. usbio.net [usbio.net]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. Phenylboronic acid | 98-80-6 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid
Introduction: Navigating Challenging Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate is pivotal in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]
This guide focuses on the application of a structurally complex and electronically challenging substrate: (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid . This reagent presents a unique set of challenges due to the presence of an electron-withdrawing cyano (-CN) group and a sterically demanding ortho-methoxymethyl (MOM) ether. The electron-deficient nature of the aryl ring can slow the crucial transmetalation step and increase the propensity for competitive protodeboronation.[4] The ortho-alkoxy substituent introduces steric hindrance that can impede the approach of the coupling partners to the palladium center.[5]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide, including field-proven insights, detailed experimental protocols, and an in-depth discussion of the mechanistic considerations for successfully employing this versatile building block in complex molecule synthesis.
Synthesis of this compound)
The target boronic acid is not widely commercially available and often requires in situ preparation or a multi-step synthesis. A plausible and efficient route begins with the commercially available 2-hydroxy-4-cyanobenzaldehyde. The synthetic pathway involves protection of the phenolic hydroxyl group, followed by conversion of the aldehyde to the corresponding bromide, and finally, a lithium-halogen exchange followed by borylation.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the preparation of the target boronic acid.
Part 1: Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is designed to address the inherent challenges of coupling an electron-deficient and sterically hindered boronic acid. The key to success lies in the judicious selection of the catalyst system, base, and solvent to promote the desired cross-coupling while minimizing side reactions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Synthesized as per above | Ensure dryness before use. |
| Aryl Halide (e.g., 4-Bromoanisole) | Reagent | Major Supplier | Limiting reagent. |
| XPhos Pd G3 | Catalyst | Major Supplier | A highly active pre-catalyst. |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Major Supplier | A strong base is crucial. |
| 1,4-Dioxane | Anhydrous | Major Supplier | Degas thoroughly before use. |
| Water | Degassed, HPLC grade | N/A | Use a 4:1 to 10:1 ratio with dioxane. |
| Nitrogen or Argon | High Purity | N/A | For maintaining an inert atmosphere. |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and anhydrous potassium phosphate (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with high-purity nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the XPhos Pd G3 pre-catalyst (1-3 mol%). The use of a pre-catalyst ensures the efficient generation of the active Pd(0) species.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 5:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl halide.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Part 2: Mechanistic Insights and Scientific Rationale
A deep understanding of the Suzuki-Miyaura catalytic cycle and the specific influences of the substrate's functional groups is paramount for troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Cross-Coupling Reactions Using (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid
Abstract
The synthesis of highly functionalized biaryl and N-aryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid emerges as a highly strategic and versatile building block for this purpose. Its unique trifunctional nature—a boronic acid for cross-coupling, a cyano group for further synthetic elaboration or as a key pharmacophore, and a protected phenol for late-stage unmasking of a hydroxyl group—offers a powerful platform for complex molecule synthesis. This guide provides an in-depth analysis of its application in two pivotal cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Chan-Lam C-N bond formation. We delve into the causality behind experimental choices, provide detailed, validated protocols, and outline a robust procedure for the final deprotection step.
Introduction: The Strategic Value of a Trifunctional Reagent
This compound is more than a simple coupling partner; it is a carefully designed synthetic intermediate. The biaryl structures derived from it are prevalent in numerous top-selling pharmaceuticals.[1] The strategic placement of its functional groups allows for a modular and efficient approach to synthesis:
-
The Boronic Acid Moiety: This group is the primary engine for carbon-carbon and carbon-heteroatom bond formation via transition metal catalysis. Boronic acids are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them ideal reagents for reactions like the Suzuki-Miyaura coupling.[2][3]
-
The Cyano Group (-CN): As an electron-withdrawing group, the nitrile influences the electronic properties of the aromatic ring, impacting reaction kinetics. More importantly, it serves as a versatile synthetic handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions.
-
The Methoxymethyl (MOM) Ether: The phenol is protected as a MOM ether, an acetal that is robust under the often basic conditions of cross-coupling reactions.[4] This protecting group can be efficiently removed under acidic conditions post-coupling, revealing the phenol—a critical functional group for biological activity and hydrogen bonding.[5][6]
This combination allows chemists to build a complex carbon skeleton and then, in a final, strategic step, reveal a key functional group, streamlining the synthetic route and avoiding protection/deprotection sequences for the phenol during other steps.
Physicochemical Properties and Handling
Proper handling of boronic acids is critical for reproducible results. While generally stable, they can undergo protodeboronation or form anhydride trimers (boroxines).
| Property | Value |
| Chemical Formula | C₉H₁₀BNO₄ |
| Molecular Weight | 207.00 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1072946-59-9 |
| Synonyms | Boronic acid, B-[5-cyano-2-(methoxymethoxy)phenyl]- |
Handling Recommendations:
-
Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen).
-
Avoid contact with moisture and strong oxidizing agents.
-
Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Core Application: Suzuki-Miyaura Coupling for Biaryl Synthesis
The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds, forming the core of countless complex molecules.[7][8][9]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The choice of base is critical, as it facilitates the formation of a more nucleophilic boronate species, which is essential for the transmetalation step.[10][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOM Ethers [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions of (5-Cyano-2-(methoxymethoxy)phenyl)boronic Acid
Introduction: A Versatile Building Block for Complex Molecule Synthesis
(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid is a valuable bifunctional reagent in modern organic synthesis, particularly for the construction of complex biaryl scaffolds. Its utility is anchored in the strategic placement of three key functional groups: a boronic acid for palladium-catalyzed cross-coupling, a nitrile group which is a common pharmacophore and a versatile synthetic handle, and a methoxymethyl (MOM) ether protecting a phenolic hydroxyl group. This unique combination allows for its incorporation into molecules where subsequent transformations of the nitrile or deprotection of the phenol are desired, making it a key intermediate in the synthesis of novel therapeutics and functional materials.
The primary application of this reagent lies in the Suzuki-Miyaura cross-coupling reaction, a robust and highly functional group-tolerant method for the formation of carbon-carbon bonds. These application notes provide a comprehensive guide to the use of this compound in such transformations, offering field-proven insights into reaction mechanisms, detailed experimental protocols, and critical considerations for achieving optimal results.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of contemporary organic chemistry, enabling the synthesis of biaryl compounds with high efficiency and selectivity. The reaction proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states. A base is essential for the activation of the boronic acid, facilitating the transfer of the organic moiety to the palladium center.
The catalytic cycle can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction using this compound and an aryl bromide. This protocol is based on established methodologies and serves as an excellent starting point for reaction optimization.
Representative Protocol: Synthesis of 4'-Substituted-4-cyano-2'-(methoxymethoxy)-[1,1'-biphenyl]
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, Pd(dppf)Cl₂, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial as the Pd(0) species in the catalytic cycle can be sensitive to oxygen.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The solvent should be degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any residual base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides, compiled from the patent literature. This data serves as a valuable reference for adapting the protocol to specific substrates.
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-5-fluoropyridine | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 2 | 85 | [1] |
| 2 | 4-Bromo-1-fluoro-2-nitrobenzene | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 4 | 78 | [2] |
| 3 | 1-Bromo-4-(trifluoromethoxy)benzene | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 91 | [3] |
| 4 | 3-Bromoquinoline | Pd₂(dba)₃ (1.5) | XPhos | Cs₂CO₃ | Dioxane | 100 | 16 | 88 | [2] |
Yields are isolated yields as reported in the cited literature. dppf = 1,1'-Bis(diphenylphosphino)ferrocene; PPh₃ = Triphenylphosphine; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.
Expert Insights: The Role and Stability of the MOM Protecting Group
The methoxymethyl (MOM) ether is employed to protect the phenolic hydroxyl group at the 2-position of the boronic acid. This is a critical strategic choice for several reasons:
-
Preventing Undesired Reactions: A free phenol can potentially interfere with the catalytic cycle of the Suzuki-Miyaura reaction, for instance, by coordinating to the palladium center or by undergoing side reactions.
-
Modulating Reactivity: The electronic properties of the boronic acid are influenced by the substituent at the ortho position. Protecting the phenol as a MOM ether provides a consistent electronic environment for the coupling reaction.
Stability Considerations:
The MOM group is an acetal and is known to be labile under acidic conditions. Conversely, it is generally stable to a wide range of non-acidic reagents, including the basic conditions typically employed in Suzuki-Miyaura couplings (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄).
However, it is important to note that the combination of a palladium catalyst, phosphine ligands, and elevated temperatures can sometimes lead to unexpected side reactions. While the literature specifically covering this compound does not report significant in-situ deprotection during Suzuki-Miyaura coupling, this possibility should not be entirely dismissed.
Best Practices and Recommendations:
-
Reaction Monitoring: It is prudent to carefully monitor the reaction mixture by TLC or LC-MS for the appearance of the deprotected biphenyl product (the corresponding phenol).
-
Pilot Reaction: When working with a new coupling partner or a modified set of reaction conditions, performing a small-scale pilot reaction is a valuable strategy to assess the stability of the MOM group.
-
Choice of Base: While most common bases are compatible, extremely harsh basic conditions should be approached with caution.
Post-Coupling Deprotection Protocol
Should the removal of the MOM group be the next desired synthetic step, a standard acidic hydrolysis protocol can be employed.
Materials:
-
MOM-protected biaryl compound
-
Methanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 3M HCl)
Procedure:
-
Dissolve the MOM-protected biaryl in methanol or THF in a round-bottom flask.
-
Add the aqueous hydrochloric acid solution dropwise with stirring at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Once complete, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting phenol by column chromatography or recrystallization as needed.
Conclusion
This compound is a highly effective reagent for the synthesis of complex biaryl structures via palladium-catalyzed Suzuki-Miyaura coupling. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can achieve high yields and product purity. The MOM protecting group is generally robust under the standard basic conditions of the coupling but can be readily removed post-transformation, offering a versatile two-stage approach to the synthesis of functionalized 2-hydroxy-4-cyanobiphenyls. The protocols and data presented herein provide a solid foundation for the successful application of this valuable building block in research and development.
References
- Patent US 9,000,161 B2: "Preparation of substituted pyrazoles as inhibitors of protein kinases."
- Patent Application US 2013/0253190 A1: "FAK INHIBITORS AND RELATED INTERMEDI
- World Intellectual Property Organization. (2012). WO 2012/065508 A1: Pyrazole compounds as kinase inhibitors.
Sources
reaction conditions for (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid coupling
An Application Guide to Suzuki-Miyaura Coupling of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures common in pharmaceuticals.[1][2] This guide provides a detailed examination of the reaction conditions specifically tailored for the coupling of this compound. This substrate presents unique challenges due to the presence of a potent electron-withdrawing cyano group, which deactivates the boronic acid, and a sterically demanding ortho-methoxymethyl (MOM) protecting group. We will dissect the mechanistic nuances, provide evidence-based recommendations for catalyst, ligand, base, and solvent selection, and offer detailed, actionable protocols to empower researchers to achieve high-yield, reproducible outcomes with this challenging coupling partner.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
A fundamental understanding of the Suzuki-Miyaura reaction mechanism is critical for troubleshooting and optimizing reaction conditions.[3] The catalytic cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition : A low-valent Palladium(0) complex reacts with an organohalide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[1] The reactivity of the halide partner is crucial, with the general trend being I > Br > OTf >> Cl.[6]
-
Transmetalation : This is the key step involving the boronic acid and is often the rate-determining step, especially for electronically deactivated substrates. A base is required to activate the boronic acid, forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[7][8] This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3]
The electronic nature of the this compound directly impacts the transmetalation step. The strong electron-withdrawing cyano group reduces the nucleophilicity of the aryl ring, making its transfer to the palladium center more difficult.[9] This effect necessitates careful selection of the catalyst, ligand, and base to drive the reaction forward efficiently.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Optimizing Key Reaction Parameters
The success of coupling this compound hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the reaction temperature.
Palladium Catalyst and Ligand Selection
For challenging substrates that are either electron-deficient or sterically hindered, the choice of ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective for reactive partners, they often fail with deactivated systems.[10] Modern catalyst systems utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote both the oxidative addition and the reductive elimination steps.[6][7]
-
Rationale for Ligand Choice : Electron-rich ligands enhance the electron density on the palladium center, facilitating the oxidative addition step.[6] Steric bulk on the ligand promotes the final reductive elimination step to release the product and regenerate the catalyst. For substrates like the one , ligands developed by Buchwald and Fu are often the gold standard.
| Catalyst/Ligand System | Key Features & Rationale | Typical Loading (mol%) |
| Pd₂(dba)₃ / XPhos | XPhos is a highly effective, bulky, and electron-rich biarylphosphine ligand. Excellent for coupling electron-deficient boronic acids and sterically hindered partners. | 1-3% Pd, 2-6% Ligand |
| Pd(OAc)₂ / SPhos | SPhos, another Buchwald ligand, offers high reactivity and is particularly useful for heteroaryl couplings and challenging substrates. | 1-3% Pd, 2-6% Ligand |
| Pd(OAc)₂ / P(t-Bu)₃ | Tri(tert-butyl)phosphine is a simple yet highly effective electron-rich and bulky monodentate ligand suitable for a wide range of couplings, including those with aryl chlorides.[7] | 1-3% Pd, 2-6% Ligand |
| PEPPSI™-IPr | A pre-formed Pd-NHC complex. NHC ligands offer high stability and catalytic activity, often effective where phosphine ligands fail.[3] | 2-5% |
Recommendation: For initial screening, a system of Pd₂(dba)₃ with XPhos is a robust starting point due to its proven efficacy with electronically challenging substrates.
The Critical Role of the Base
The base is not a mere spectator; it is essential for activating the boronic acid for transmetalation.[8] The strength and solubility of the base can dramatically influence reaction rates and yields.
-
Mechanism of Activation : The base reacts with the boronic acid to form a tetrahedral boronate 'ate' complex. This increases the electron density on the boron atom and enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium center.[11]
| Base | Strength | Solubility | Comments & Recommendations |
| K₃PO₄ | Strong | Moderate in water | An excellent choice for deactivated boronic acids. Its strength effectively promotes boronate formation without being overly harsh on other functional groups.[12] |
| Cs₂CO₃ | Strong | High in organic solvents | Often used for difficult couplings due to its high basicity and solubility. Can be expensive.[8] |
| K₂CO₃ | Moderate | High in water | A common and cost-effective choice. May require higher temperatures or longer reaction times for deactivated substrates.[5] |
| KF | Weak | High in water | A mild option, particularly useful if the substrate contains base-labile functional groups (e.g., esters).[7] |
Recommendation: Potassium phosphate (K₃PO₄) is the recommended base for this system. It provides sufficient basicity to activate the electron-deficient boronic acid while minimizing the risk of side reactions, such as hydrolysis of the cyano group or degradation of the MOM ether.
Solvent System Selection
The solvent must solubilize the reactants, catalyst, and base to facilitate the reaction. Aprotic polar solvents, often in combination with water, are standard.[3]
-
Common Solvents : 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, and Dimethylformamide (DMF) are frequently used.
-
Role of Water : The presence of water is often crucial. It helps to dissolve the inorganic base (like K₃PO₄ or K₂CO₃) and can facilitate the formation of the active [Pd(L)₂(OH)]⁻ species, which may accelerate transmetalation.
Recommendation: A mixture of 1,4-Dioxane and water (typically in a 4:1 to 10:1 ratio) is a reliable solvent system. Toluene/water is a viable alternative, particularly if higher temperatures are needed.[13]
Detailed Experimental Protocols
Safety Note : Always work in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE). The MOM protecting group is derived from chloromethyl methyl ether, which is a known carcinogen; handle all reagents with care.[14]
Protocol 1: Optimized Conditions for this compound
This protocol is designed as a robust starting point for the coupling of the title compound with a generic aryl bromide.
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- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 14. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
The Strategic Application of (5-Cyano-2-(methoxymethoxy)phenyl)boronic Acid in the Synthesis of Advanced PARP Inhibitors
Introduction: A Scaffold for Innovation in Oncology
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent therapeutic agents is paramount. (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid has emerged as a sophisticated and strategically designed building block, particularly valuable in the synthesis of complex heterocyclic compounds targeting critical pathways in oncology. Its unique trifunctional nature—a nucleophilic boronic acid, an electron-withdrawing nitrile, and a protected phenol—offers chemists a powerful tool for constructing biaryl scaffolds that are central to a new generation of targeted therapies.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this versatile reagent. We will explore its primary application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, detailing the rationale behind its design, providing validated experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions, and outlining the subsequent deprotection to yield the final pharmacophore.
Scientific Rationale and Mechanistic Insight
The utility of this compound is best understood through the lens of its constituent parts and their role in the broader context of drug design, particularly for PARP inhibitors.
-
The Cyanophenyl Moiety: The benzonitrile group is a well-established pharmacophore in numerous PARP inhibitors. The nitrogen of the nitrile group often acts as a key hydrogen bond acceptor, interacting with specific amino acid residues (e.g., glycine and serine) in the nicotinamide binding pocket of the PARP enzyme. This interaction is crucial for achieving high binding affinity and inhibitory potency. The para-cyano substitution pattern, relative to the point of aryl coupling, is a common feature in potent PARP1/2 inhibitors.
-
The Boronic Acid Functionality: Boronic acids are indispensable reagents in modern organic synthesis, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl halide or triflate, creating a biaryl system with exceptional functional group tolerance and under relatively mild conditions.[1]
-
The Methoxymethyl (MOM) Protecting Group: The phenolic hydroxyl group ortho to the boronic acid requires protection during the Suzuki-Miyaura coupling. The free phenol is acidic and can interfere with the basic conditions of the reaction or coordinate with the palladium catalyst, leading to undesired side reactions and reduced yields. The Methoxymethyl (MOM) ether is an ideal protecting group in this context. It is stable to the basic and nucleophilic conditions of the coupling reaction but can be readily cleaved under acidic conditions to unmask the phenol in a later synthetic step.[2][3] The presence of this hydroxyl group in the final molecule can be critical for establishing additional interactions with the target protein or for modulating the physicochemical properties of the drug candidate.
Core Application: Synthesis of a Key PARP Inhibitor Intermediate
A primary and high-value application of this compound is the synthesis of biaryl precursors for potent PARP inhibitors. The following workflow outlines the strategic coupling of this boronic acid with a suitable heterocyclic halide, followed by deprotection to reveal the key phenolic intermediate.
Sources
Application Notes & Protocols for the Strategic Use of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid in Synthesis
Introduction: A Multifunctional Building Block for Advanced Synthesis
(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid is a sophisticated bifunctional building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—a boronic acid for cross-coupling, a synthetically versatile cyano group, and a protected phenol—offers a powerful platform for the construction of complex molecular architectures. Boronic acids are cornerstone reagents in modern organic synthesis, primarily due to their stability, low toxicity, and exceptional performance in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2]
The strategic placement of a methoxymethyl (MOM) ether serves to mask a reactive phenol, allowing the boronic acid moiety to be selectively utilized in C-C bond formation. The MOM group is stable under a wide range of non-acidic conditions, including those involving organometallics and strong bases, yet it can be readily removed under acidic conditions to reveal the phenol for subsequent functionalization.[3] This "protect-couple-deprotect" strategy is a powerful tool in multi-step synthesis. Furthermore, the electron-withdrawing cyano group can modulate the electronic properties of the molecule and serve as a precursor for other functional groups, such as amines, carboxylic acids, or tetrazoles, which are prevalent in pharmacologically active compounds.[4]
These application notes provide a comprehensive guide to the use of this compound in a representative Suzuki-Miyaura cross-coupling reaction, followed by the deprotection of the MOM ether to yield a highly functionalized biaryl phenol.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction between this compound and an aryl halide (or triflate) proceeds via a palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination.
Reaction Principle and Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, a step that is typically facilitated by a base. The cycle concludes with reductive elimination of the biaryl product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide. The conditions are based on established methodologies for electronically modified and ortho-substituted substrates and should serve as a robust starting point for optimization.
Materials and Reagents:
-
This compound (1.1 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.1 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration with respect to the aryl bromide).
-
Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
Data Presentation: Expected Outcomes for Suzuki-Miyaura Coupling
The following table provides a hypothetical summary of expected yields for the coupling of this compound with various aryl bromides under the conditions described above. Actual yields may vary depending on the specific substrate and require optimization.
| Aryl Bromide Partner | Expected Yield (%) | Notes |
| 4-Bromotoluene | 85-95 | Electron-donating group, generally good coupling partner. |
| 4-Bromoanisole | 80-90 | Electron-donating group, generally good coupling partner. |
| 4-Bromobenzonitrile | 75-85 | Electron-withdrawing group, can sometimes lead to side reactions. |
| 1-Bromo-4-(trifluoromethyl)benzene | 70-80 | Strong electron-withdrawing group, may require catalyst/ligand optimization. |
| 2-Bromopyridine | 65-75 | Heterocyclic halide, may require specialized ligands for optimal results. |
Post-Coupling Modification: MOM Group Deprotection
Following the successful Suzuki-Miyaura coupling, the methoxymethyl (MOM) ether can be selectively cleaved to unmask the phenolic hydroxyl group. This is most commonly achieved through acid-catalyzed hydrolysis.[5]
Mechanism of Acid-Catalyzed Deprotection
The reaction proceeds via protonation of the acetal oxygen, followed by elimination of formaldehyde and methanol to regenerate the free phenol.
Caption: Experimental workflow for the deprotection of the MOM ether.
Representative Experimental Protocol: MOM Deprotection
Materials and Reagents:
-
MOM-protected biaryl (1.0 equiv.)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve the MOM-protected biaryl (1.0 equiv.) in methanol.
-
Acid Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) or use a pre-prepared solution of HCl in methanol.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Work-up: Remove the methanol under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be further purified by column chromatography or recrystallization if necessary.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Palladium catalysts are toxic and should be handled with care. Aryl halides and organic solvents are flammable and may be harmful. Always follow standard laboratory safety procedures.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds. The protocols outlined in these application notes provide a solid foundation for its use in Suzuki-Miyaura cross-coupling reactions and subsequent deprotection of the MOM ether. The strategic use of this reagent allows for the efficient construction of highly functionalized molecules, making it a powerful tool for researchers in drug discovery and materials science.
References
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Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
- Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry, 91, 117405.
- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.
- Mishra, A. K., et al. (2022). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Organic & Biomolecular Chemistry, 20(22), 4479-4503.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. Retrieved from [Link]
- U.S. Patent No. US 2002/0198423 A1. (2002). Catalysts for Suzuki-Miyaura Cross-Coupling Reactions.
-
National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
European Patent Office. (n.d.). Method for producing Suzuki coupling compound catalysed by a nickel compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Retrieved from [Link]
-
LookChem. (n.d.). (3-cyano-5-methoxyphenyl)boronic acid. Retrieved from [Link]
- Google Patents. (n.d.). Method of carrying out suzuki - miyaura cc-coupling reactions.
-
National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and discovery of boronic acid drugs. Retrieved from [Link]
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Application Notes and Protocols: Strategic Use of Protecting Groups for Cyanophenylboronic Acids in Modern Organic Synthesis
I. Introduction: The Synthetic Utility and Inherent Challenges of Cyanophenylboronic Acids
Cyanophenylboronic acids are invaluable building blocks in contemporary organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] Their utility stems from the presence of two highly versatile functional groups: the boronic acid moiety, which readily participates in C-C bond formation, and the cyano group, a precursor to amines, amides, carboxylic acids, and various heterocyclic systems. This dual functionality makes them highly sought-after intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4]
However, the very features that make cyanophenylboronic acids so useful also contribute to their inherent instability and challenging handling characteristics. The electron-withdrawing nature of the cyano group can influence the reactivity of the boronic acid moiety. Moreover, like many boronic acids, they are susceptible to a range of undesirable side reactions that can complicate their storage, purification, and use in multi-step syntheses.[5][6]
Key challenges associated with unprotected cyanophenylboronic acids include:
-
Trimerization to Boroxines: In the solid state and in solution, boronic acids can exist in equilibrium with their corresponding cyclic trimers, known as boroxines. This dehydration process complicates accurate quantification and can affect reaction stoichiometry.[5]
-
Protodeboronation: Under certain reaction conditions, particularly in the presence of base and protic solvents, the C-B bond can be cleaved, leading to the formation of the corresponding benzonitrile and reducing the yield of the desired cross-coupled product.[6]
-
Oxidative Instability: Boronic acids can be susceptible to oxidation, which degrades the reagent and introduces impurities.[5][7]
-
Chromatographic Purification Difficulties: The polarity of the boronic acid group often leads to streaking and difficult separation on silica gel, making purification challenging.[8]
To circumvent these issues and unlock the full synthetic potential of cyanophenylboronic acids, a robust protecting group strategy is often essential.[9] This guide provides an in-depth overview of protecting group strategies, focusing on practical applications and detailed protocols for researchers in synthetic and medicinal chemistry.
II. Selecting the Optimal Protecting Group: A Strategic Decision
The choice of a protecting group is a critical decision that should be guided by the overall synthetic plan.[10][11][12] An ideal protecting group for a cyanophenylboronic acid should exhibit the following characteristics:
-
Ease of Installation and Removal: The protection and deprotection steps should proceed in high yield under mild conditions that are orthogonal to other functional groups in the molecule.[11]
-
Stability: The protected boronic acid should be stable to the reaction conditions of subsequent synthetic steps, including chromatography.[8][10]
-
Inertness to Cross-Coupling Conditions: The protecting group should render the boronic acid moiety unreactive towards the desired cross-coupling reaction until its removal is intended.
-
Enhanced Handling Properties: The protected form should ideally be a stable, crystalline solid that is easy to handle and purify.[8]
Based on these criteria, two protecting groups have emerged as particularly effective for boronic acids and are highly suitable for cyanophenylboronic acid substrates: Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates .
III. Pinacol Esters: The Workhorse of Boronic Acid Protection
Pinacol boronate esters are arguably the most common and widely used protecting group for boronic acids.[5] Their popularity is due to their general stability and the fact that they can often be used directly in Suzuki-Miyaura cross-coupling reactions, albeit with modified reaction conditions.[4][5]
Causality Behind Experimental Choices:
The formation of the pinacol ester involves the condensation of the boronic acid with pinacol. This reaction is typically driven to completion by the removal of water, often through azeotropic distillation with a suitable solvent like toluene. The resulting five-membered ring sterically shields the boron atom, reducing its Lewis acidity and preventing trimerization.[13] While stable to chromatography and many reaction conditions, the B-O bonds can be cleaved under the basic aqueous conditions of many Suzuki couplings, regenerating the active boronic acid in situ.
Diagram 1: Protection of a Cyanophenylboronic Acid as a Pinacol Ester
Caption: Workflow for pinacol ester protection.
Experimental Protocol: Synthesis of 2-Cyanophenylboronic Acid Pinacol Ester
Materials:
-
2-Cyanophenylboronic acid
-
Pinacol
-
Toluene
-
Magnesium sulfate (anhydrous)
-
Hexanes
-
Diatomaceous earth
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-cyanophenylboronic acid (1.0 eq), pinacol (1.1 eq), and toluene (approx. 0.2 M concentration of the boronic acid).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove any insoluble impurities.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid or oil.
-
Triturate the crude product with cold hexanes to induce crystallization and remove excess pinacol.
-
Collect the solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to afford the pure 2-cyanophenylboronic acid pinacol ester.
Deprotection of Pinacol Esters:
While often used directly in cross-coupling, explicit deprotection may be required.
-
Acidic Hydrolysis: Treatment with a strong acid (e.g., HCl) in a water/acetone mixture can hydrolyze the ester.[5]
-
Transesterification: Reaction with a different diol or conversion to a trifluoroborate salt can facilitate removal.[5][14]
-
Oxidative Cleavage of Pinacol: A common method involves reaction with NaIO₄ in a THF/water mixture, which consumes the pinacol byproduct and drives the equilibrium towards the free boronic acid.[5]
IV. N-Methyliminodiacetic Acid (MIDA) Boronates: A Paradigm of Stability and Controlled Release
MIDA boronates represent a significant advancement in boronic acid chemistry, offering exceptional stability and a unique mechanism for controlled release.[8][15] Developed by the Burke group, MIDA boronates are air-stable, crystalline solids that are compatible with silica gel chromatography and a wide range of reaction conditions under which free boronic acids or pinacol esters would decompose.
Causality Behind Experimental Choices:
The N-methyliminodiacetic acid (MIDA) ligand forms a tridentate complex with the boron atom. This coordination changes the hybridization of the boron from sp² to sp³, effectively "masking" the empty p-orbital that is essential for transmetalation in the Suzuki-Miyaura catalytic cycle.[15] Consequently, MIDA boronates are unreactive under standard anhydrous cross-coupling conditions. The deprotection is readily achieved under mild aqueous basic conditions, which hydrolyzes the ester and releases the reactive sp²-hybridized boronic acid in situ.[8] This slow-release mechanism is particularly advantageous for challenging cross-couplings involving unstable boronic acids.[15]
Diagram 2: Protection and Deprotection Cycle of MIDA Boronates
Caption: MIDA boronate protection/deprotection strategy.
Experimental Protocol: Synthesis of a Cyanophenylboronic Acid MIDA Ester
Materials:
-
Cyanophenylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Diethyl ether
Procedure:
-
In a flask, suspend the cyanophenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.1 eq) in a minimal amount of DMSO.
-
Heat the mixture under vacuum at 80-100 °C for several hours. The removal of water is crucial for driving the reaction to completion. The reaction progress can be monitored by the dissolution of the starting materials.
-
After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.
-
Add acetonitrile or another suitable solvent to precipitate the MIDA boronate product.
-
Stir the resulting slurry, then collect the solid by vacuum filtration.
-
Wash the solid sequentially with acetonitrile and diethyl ether to remove residual DMSO and other impurities.
-
Dry the product under high vacuum to yield the pure cyanophenylboronic acid MIDA ester as a free-flowing, crystalline solid.
Protocol: In Situ Deprotection and Suzuki-Miyaura Coupling
Materials:
-
Cyanophenylboronic acid MIDA ester
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., SPhos)
-
Aqueous base (e.g., 1 M NaOH, 1 M K₃PO₄, or saturated NaHCO₃)
-
Solvent (e.g., THF, 1,4-dioxane)
Procedure:
-
To a reaction vessel, add the cyanophenylboronic acid MIDA ester (1.2-1.5 eq), aryl halide (1.0 eq), palladium catalyst (1-5 mol%), and ligand (if necessary).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the organic solvent, followed by the aqueous base. The base initiates the slow hydrolysis of the MIDA ester.
-
Heat the reaction mixture to the desired temperature (e.g., 23-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
V. Data Summary: Comparison of Protecting Group Strategies
| Feature | Pinacol Ester | MIDA Boronate |
| Chemical Stability | Moderate; stable to chromatography but can be labile. | Excellent; indefinitely bench-top stable, compatible with a wide range of reagents.[8] |
| Purification | Can be purified by chromatography, though sometimes with difficulty.[5] | Easily purified by chromatography or recrystallization.[8] |
| Protection Conditions | Azeotropic removal of water with pinacol. | Condensation with MIDA, typically in hot DMSO under vacuum.[15] |
| Deprotection Conditions | Acidic hydrolysis or oxidative cleavage.[5] Often used directly. | Mild aqueous base (e.g., NaOH, NaHCO₃, K₃PO₄) at room temperature. |
| Key Advantage | Widely available, inexpensive, and often suitable for direct use in coupling. | Exceptional stability, enables iterative cross-coupling, and slow release of unstable boronic acids.[8] |
| Primary Limitation | Potential for premature hydrolysis or decomposition under certain conditions. | The protection step can be more demanding than for pinacol esters.[5] |
VI. Conclusion
Protecting group strategies are indispensable for the effective utilization of cyanophenylboronic acids in complex organic synthesis. The choice between a pinacol ester and a MIDA boronate depends on the specific requirements of the synthetic route. Pinacol esters serve as a robust, general-purpose protecting group suitable for many applications. For multi-step syntheses requiring high stability, chromatographic purification of intermediates, or the use of otherwise unstable boronic acids, MIDA boronates offer a superior solution. By understanding the principles behind these protecting groups and employing the detailed protocols provided, researchers can overcome the inherent challenges of cyanophenylboronic acids and leverage their full synthetic potential in the development of novel molecules.
VII. References
-
Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. Available at: [Link]
-
Lee, S. J., Yoon, J., Han, S. W., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Organic Letters. Available at: [Link]
-
Churches, Q. I., & Hutton, C. A. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Publications. Available at: [Link]
-
Chem-Station Int. Ed. (2014). MIDA boronate. Available at: [Link]
-
KAIST (Korea Advanced Institute of Science and Technology) (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates.... Available at: [Link]
-
Churches, Q. I., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate (n.d.). Boronic acids protecting groups with standard deprotecting conditions. Available at: [Link]
-
Gevorgyan, V., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH Public Access. Available at: [Link]
-
Duggan, P. J., & Tyndall, E. M. (2002). Boron Acids as Protective Agents and Catalysts in Synthesis. ChemInform.
-
Taylor, M. S., & Zhu, J. (2007). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry. Available at: [Link]
-
CSIRO Publishing (2011). N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds. Australian Journal of Chemistry. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH Public Access. Available at: [Link]
-
Royal Society of Chemistry (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. Available at: [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]
-
ResearchGate (n.d.). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. Available at: [Link]
-
MDPI (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules. Available at: [Link]
-
University of Illinois Urbana-Champaign (n.d.). Protecting Groups. Available at: [Link]
-
LinkedIn (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]
-
PubMed (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. Available at: [Link]
-
Blogger (2025). Mastering Suzuki Coupling with 2-Cyanophenylboronic Acid Pinacol Ester. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Protective Groups. Available at: [Link]
-
Chemistry LibreTexts (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd (n.d.). Efficient Synthesis of 3-Cyanophenylboronic Acid from Manufacturer. Available at: [Link]
-
Corpet, M., & Tlili, A. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH Public Access. Available at: [Link]
-
Google Patents (n.d.). JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative. Available at:
-
TalwelkarShimpi, M., et al. (2017). Some Hydrated Molecular Complexes of 4-Cyanophenylboronic Acid: Significance of Water in the Structure Stabilization by Theoretical Investigation. Crystal Growth & Design. Available at: [Link]
-
Chemical.AI (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]
-
MDPI (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Molecules. Available at: [Link]
-
ResearchGate (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]
- 3. 3-氰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. jocpr.com [jocpr.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes & Protocols: Catalytic Systems for Functionalizing (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid
Introduction: A Versatile Scaffold in Modern Drug Discovery
(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid is a pivotal building block in medicinal chemistry and pharmaceutical development. Its unique trifunctional arrangement—a reactive boronic acid, an electron-withdrawing cyano group, and a protected phenol—offers a versatile platform for constructing complex molecular architectures. Boronic acids are indispensable reagents, primarily utilized in carbon-carbon and carbon-heteroatom bond-forming reactions that are fundamental to modern synthesis.[1][2] The resulting biaryl and arylamine motifs are prevalent in a vast array of therapeutics, including anti-cancer agents, antivirals, and compounds targeting neurological disorders.[1][3]
This guide provides an in-depth exploration of catalytic systems for the functionalization of this specific boronic acid. We will detail field-proven protocols for the two most critical transformations: the Palladium-catalyzed Suzuki-Miyaura coupling for C-C bond formation and the Copper-catalyzed Chan-Lam coupling for C-N bond formation. Additionally, we will cover the strategic deprotection of the methoxymethyl (MOM) ether to unmask the phenolic hydroxyl group, a common step in late-stage synthesis to reveal a key pharmacophoric feature. The protocols herein are designed to be robust starting points for researchers, providing not just procedural steps but also the underlying scientific rationale for reagent selection and reaction conditions.
Chemical Profile & Reactivity Considerations
The reactivity of this compound is governed by its distinct functional groups:
-
Boronic Acid (-B(OH)2): This is the primary site for catalytic functionalization. It serves as the organometallic partner in cross-coupling reactions.
-
Cyano Group (-CN): Positioned para to the boronic acid, this strong electron-withdrawing group significantly influences the electronic properties of the aromatic ring, making the boronic acid "electron-deficient." This can affect the rate of key steps in the catalytic cycle, particularly transmetalation.[4][5][6]
-
Methoxymethyl (MOM) Ether (-OCH2OCH3): Located ortho to the boronic acid, this group serves two roles. It is a robust protecting group for the phenol, stable to the basic conditions of many coupling reactions.[7][8] It also introduces steric hindrance around the reaction center, which necessitates the use of specific, often bulky, catalyst ligands to achieve high efficiency.
Core Application I: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura coupling is the preeminent method for forming biaryl structures.[9][10] The reaction involves a palladium catalyst that cycles through Pd(0) and Pd(II) oxidation states to couple the organoboron species with an organohalide (or triflate).
Catalytic Cycle Overview
The generally accepted mechanism involves three key steps: (1) Oxidative Addition of the aryl halide to the Pd(0) complex, (2) Transmetalation where the organic group is transferred from boron to palladium, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[9][10] A base is crucial for activating the boronic acid to facilitate transmetalation.[11]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Robust Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is optimized for coupling this compound with a generic, potentially electron-rich or sterically hindered aryl bromide. The choice of a bulky, electron-rich phosphine ligand like SPhos or XPhos is critical to promote both oxidative addition and reductive elimination, overcoming the steric hindrance from the ortho-MOM group.[5]
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the Aryl Bromide (e.g., 1.0 mmol), this compound (1.2 mmol, 248 mg), and Potassium Phosphate (3.0 mmol, 637 mg).
-
In a separate vial, add Palladium(II) Acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add 1,4-Dioxane (5 mL) and stir for 5 minutes to form the pre-catalyst complex.
-
Transfer the catalyst solution to the Schlenk flask containing the reagents.
-
Add water (1 mL) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Core Application II: Chan-Lam C-N Bond Formation
The Chan-Lam coupling provides a powerful, air-tolerant method for forming aryl-amine bonds using a copper catalyst.[8][12] This reaction is an excellent alternative to the palladium-catalyzed Buchwald-Hartwig amination and is often performed under milder conditions.[12]
Catalytic Cycle Overview
The mechanism, while complex, is believed to involve a Cu(II) catalyst. The amine and boronic acid coordinate to the copper center. An oxidative process, potentially leading to a transient Cu(III) species, is followed by reductive elimination to form the C-N bond and regenerate the active copper catalyst.[8][13] Oxygen from the air often serves as the terminal oxidant.[12]
Protocol 2: General Chan-Lam Amination with an Aliphatic or Aromatic Amine
This protocol describes a general procedure for the N-arylation of a primary or secondary amine. Pyridine often serves as both a ligand and a base in these transformations.[8][14]
Materials:
-
This compound (1.5 equiv)
-
Amine (primary or secondary, 1.0 equiv)
-
Copper(II) Acetate (Cu(OAc)₂, 1.0 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
-
Molecular Sieves (4 Å)
Procedure:
-
To a round-bottom flask open to the air, add the Amine (e.g., 1.0 mmol), this compound (1.5 mmol, 310 mg), and Copper(II) Acetate (1.0 mmol, 182 mg).
-
Add activated powdered 4 Å molecular sieves (~500 mg).
-
Add Dichloromethane (10 mL) followed by Pyridine (2.0 mmol, 162 µL).
-
Stir the resulting suspension vigorously at room temperature. The reaction is often a vibrant blue or green color.
-
Monitor the reaction by TLC or LC-MS. Typical reaction times are 24-72 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves. Wash the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl amine.
Post-Coupling Functionalization: MOM Group Deprotection
After successful C-C or C-N bond formation, the MOM ether can be selectively removed to reveal the phenol. This is typically achieved under acidic conditions, which cleave the acetal.[7]
Caption: Synthetic workflow from starting boronic acid to the final deprotected product.
Protocol 3: Acid-Catalyzed MOM Ether Cleavage
This protocol uses hydrochloric acid in methanol, a standard and effective method for MOM deprotection.
Materials:
-
MOM-protected biaryl or arylamine (1.0 equiv)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the MOM-protected substrate (e.g., 1.0 mmol) in Methanol (10 mL) in a round-bottom flask.
-
Add concentrated HCl (e.g., 1 mL of a 2M solution in MeOH, or 5-10 drops of conc. aq. HCl).
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Upon completion, carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the resulting phenol product by column chromatography or recrystallization if necessary.
Data Summary & Comparison
| Protocol | Reaction Type | Key Reagents | Catalyst System | Temp. | Typical Time | Key Strengths |
| 1 | Suzuki-Miyaura (C-C) | Aryl Bromide, K₃PO₄ | Pd(OAc)₂ / SPhos | 100 °C | 4-12 h | High efficiency for hindered substrates. |
| 2 | Chan-Lam (C-N) | Amine, Pyridine | Cu(OAc)₂ | RT | 24-72 h | Air-tolerant, mild conditions. |
| 3 | MOM Deprotection | HCl, MeOH | Acid-catalyzed | RT | 1-4 h | Clean, high-yielding deprotection. |
References
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism . Total Synthesis. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure . Journal of the American Chemical Society. [Link]
-
Chan-Lam Coupling . Organic Chemistry Portal. [Link]
-
Chan–Lam coupling . Wikipedia. [Link]
-
Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners . PMC - NIH. [Link]
-
Suzuki–Miyaura Coupling . Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes . American Chemical Society. [Link]
-
Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid . ResearchGate. [Link]
-
The Role of Boronic Acids in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids . [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity . Organic Chemistry Portal. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PMC - PubMed Central. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
The Suzuki Reaction . Andrew G Myers Research Group, Harvard University. [Link]
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes . ResearchGate. [Link]
-
Phenylboronic Acid-polymers for Biomedical Applications . PubMed. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients . MDPI. [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides . PubMed. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . PMC - PubMed Central. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1256345-61-5|this compound|BLD Pharm [bldpharm.com]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling with MOM-Protected Boronic Acids
Introduction: Navigating Acid-Labile Functionality in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] However, challenges arise when substrates contain sensitive functional groups that are incompatible with standard reaction conditions. One such challenge is the presence of acidic protons, like those in phenols, which can interfere with the catalytic cycle.
Protecting groups are a classic strategy to temporarily mask reactive functionalities. The methoxymethyl (MOM) ether is a frequently employed protecting group for hydroxyls due to its ease of installation and general stability to a range of reagents.[4] However, the MOM group is notoriously labile under acidic conditions, which can present a complication in reaction design and workup.
This technical guide provides a comprehensive protocol and field-proven insights for conducting Suzuki coupling reactions with arylboronic acids bearing a MOM-protected phenol. We will delve into the mechanistic rationale behind reagent selection, provide detailed step-by-step experimental procedures, and offer troubleshooting guidance to empower researchers in navigating this nuanced application of a powerful synthetic tool.
The Science Behind the Protocol: Mechanistic Considerations and Strategic Reagent Selection
The efficacy of a Suzuki coupling reaction hinges on the careful orchestration of the catalytic cycle, which comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The presence of a MOM-protected phenol on the boronic acid partner necessitates strategic choices, particularly concerning the base, to ensure the integrity of the protecting group while promoting efficient coupling.
The Catalytic Cycle: A Visual Overview
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the activation of the boronic acid by a base.
The crucial transmetalation step, where the organic moiety is transferred from boron to palladium, requires the activation of the boronic acid by a base.[2] This activation forms a more nucleophilic boronate species, facilitating the transfer.
The Challenge of the MOM Group
The MOM ether is an acetal, which is susceptible to cleavage under acidic conditions. While the Suzuki coupling is typically run under basic conditions, the choice of base and the potential for the generation of acidic species during the reaction or workup must be carefully considered to prevent premature deprotection.
Strategic Reagent Selection
-
Palladium Catalyst: For many standard Suzuki couplings, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable and widely used catalyst.[6] It is often effective for couplings involving electron-rich boronic acids. For more challenging substrates or to achieve higher turnover numbers, pre-catalysts featuring bulky, electron-rich phosphine ligands such as SPhos or XPhos can be advantageous.[7]
-
Base Selection: The choice of base is critical when dealing with acid-sensitive protecting groups. While strong bases like sodium hydroxide can be effective, they may also promote side reactions. Milder inorganic bases are generally preferred.
-
Potassium Carbonate (K₂CO₃) is a common and effective choice, providing sufficient basicity to promote the reaction without being overly aggressive.[8]
-
Potassium Phosphate (K₃PO₄) is another excellent option, particularly for challenging couplings, and is known to be compatible with a wide range of functional groups.[9]
-
Cesium Carbonate (Cs₂CO₃) can also be employed and is sometimes more effective, though it is a more expensive option.
-
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.
-
Toluene/Water or Dioxane/Water mixtures are common and effective solvent systems.[9] The aqueous phase is essential for dissolving the base and facilitating the formation of the active boronate species.
-
Experimental Protocols
Protocol 1: Synthesis of 4-(Methoxymethoxy)phenylboronic Acid
This protocol describes the preparation of the MOM-protected boronic acid from 4-hydroxyphenylboronic acid.
Materials:
-
4-Hydroxyphenylboronic acid
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 4-hydroxyphenylboronic acid (1.0 eq) in anhydrous DCM, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add MOM-Cl (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 4-(methoxymethoxy)phenylboronic acid.
Protocol 2: Suzuki Coupling of 4-(Methoxymethoxy)phenylboronic Acid with an Aryl Bromide
This protocol provides a general procedure for the Suzuki coupling reaction.
Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.
Materials:
-
Aryl bromide (1.0 eq)
-
4-(Methoxymethoxy)phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide, 4-(methoxymethoxy)phenylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed deionized water (typically a 4:1 to 10:1 v/v ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Comparative Performance of Catalysts and Bases
The choice of catalyst and base can significantly impact the yield of the Suzuki coupling reaction. The following tables provide a comparative summary based on literature data for electronically similar substrates.
Table 1: Comparison of Palladium Catalysts for Suzuki Coupling of Electron-Rich Arylboronic Acids
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | Triphenylphosphine | 2-5 | Readily available, well-established.[10] | Lower activity for challenging substrates.[7] |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | 1-2 | High activity for a broad range of substrates.[7] | Air-sensitive, higher cost. |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | 1-2 | Excellent for sterically hindered and electron-poor substrates.[7] | Air-sensitive, higher cost. |
| PdCl₂(dppf) | Diphosphine complex | 2-5 | Good for a range of substrates, relatively air-stable. | May be less active than Buchwald-type systems. |
Table 2: Comparison of Bases for Suzuki Coupling with Sensitive Substrates
| Base | Strength | Typical Equivalents | Advantages | Considerations |
| K₂CO₃ | Moderate | 2.0-3.0 | Widely used, effective, and economical. | May require elevated temperatures for less reactive substrates. |
| K₃PO₄ | Moderate-Strong | 2.0-3.0 | Often provides higher yields for challenging couplings.[9] | Can be more hygroscopic. |
| Cs₂CO₃ | Strong | 2.0-3.0 | Highly effective, can promote reactions at lower temperatures. | More expensive than other carbonate bases. |
| KF | Weak | 2.0-3.0 | Useful for substrates with base-labile groups (e.g., esters).[2] | May result in slower reaction rates. |
Troubleshooting and Field-Proven Insights
-
Premature Deprotection of MOM Group: If deprotection is observed, consider using a milder base such as KF or conducting the reaction at a lower temperature. Ensure that the workup procedure is not overly acidic. A quick wash with a dilute bicarbonate solution can help neutralize any trace acids.
-
Low Yield: If the reaction is sluggish or provides a low yield, consider switching to a more active catalyst system, such as one employing a Buchwald-type ligand (e.g., SPhos or XPhos).[7] Increasing the catalyst loading or the reaction temperature may also be beneficial.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially with electron-deficient or heteroaryl boronic acids. Using a less aqueous solvent system or anhydrous conditions with a base like K₃PO₄ can sometimes mitigate this issue.
-
Homocoupling: The formation of a biaryl from two molecules of the boronic acid can occur, particularly in the presence of oxygen. Thoroughly degassing the solvent and maintaining an inert atmosphere throughout the reaction is crucial to minimize this side product.
Conclusion
The Suzuki coupling of MOM-protected boronic acids is a valuable transformation that allows for the synthesis of complex molecules while temporarily masking a reactive phenol. Success in this endeavor relies on a sound understanding of the reaction mechanism and a strategic selection of reagents to preserve the integrity of the acid-labile MOM protecting group. By employing milder bases such as potassium carbonate or potassium phosphate, in conjunction with an appropriate palladium catalyst and careful control of the reaction conditions, researchers can confidently and efficiently construct desired biaryl scaffolds. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this important synthetic methodology.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene catalyzed by Pd(NH3)4Cl2 at Pd loadings of 0.0006 mol % (6 ppm) and 0.0003 mol % (3 ppm) in 1 wt % Triton X‐100 aqueous solution at 45 °C. Retrieved from [Link]
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(43), 12906-12912. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. Retrieved from [Link]
-
ARKAT USA, Inc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2334-2342. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
-
National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.
-
MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2026-2029. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry, 3(2), 135-148. Retrieved from [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. researchgate.net [researchgate.net]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific, and often tricky, substrate. Here, we will dissect common problems, explain the underlying chemical principles, and provide actionable protocols to improve your reaction yields and outcomes.
The structure of this compound presents a unique set of challenges. The presence of an electron-withdrawing cyano (-CN) group and a protecting methoxymethyl (MOM) ether group on the same aromatic ring can significantly influence the reactivity and stability of the boronic acid. This guide will address these specific issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section is dedicated to addressing the most frequent problems encountered when using this compound in Suzuki couplings.
Question 1: Why am I observing low to no yield of my desired product?
Low or no product formation is the most common issue. Several factors related to the unique structure of this boronic acid could be the cause.
Answer:
The primary culprits for low yields with this substrate are often related to catalyst deactivation, slow transmetalation due to electronic effects, and decomposition of the boronic acid itself.
-
Electronic Effects: The electron-withdrawing cyano group can decrease the nucleophilicity of the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle.[1]
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your starting material.[2] Electron-deficient boronic acids, like the one , are particularly susceptible to this process, which can be accelerated by elevated temperatures and the presence of water and a strong base.[2][3]
-
Catalyst and Ligand Choice: Not all palladium catalysts and ligands are created equal, especially for challenging substrates. The combination you choose must be robust enough to overcome the electronic deactivation and promote the desired coupling over side reactions.
Solutions & Optimization Strategies:
| Strategy | Rationale | Recommended Action |
| Catalyst & Ligand Selection | For electron-deficient boronic acids, bulky and electron-rich phosphine ligands are often necessary to facilitate both the oxidative addition and the reductive elimination steps.[4][5] N-Heterocyclic Carbene (NHC) ligands are also excellent alternatives.[6] | Use a modern palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.[4][6][7] These systems are known to improve reaction rates and yields with challenging substrates. |
| Base Selection | The choice of base is critical. A base that is too strong can accelerate protodeboronation.[8] Milder bases are often preferred for sensitive substrates.[7][9] | Start with a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7] If protodeboronation is still an issue, consider using potassium phosphate (K₃PO₄) under anhydrous conditions.[7] |
| Solvent System | The solvent must solubilize all reaction components. A mixture of an organic solvent and water is common, but for substrates prone to protodeboronation, anhydrous conditions may be necessary.[7][8] | Aprotic polar solvents like dioxane or THF, often with a small amount of water, are good starting points.[3] If hydrolysis is a problem, switch to a strictly anhydrous solvent system like toluene or DMF with an anhydrous base.[7] |
| Temperature Control | While heating is often required to drive the reaction, excessive temperatures can promote protodeboronation and other decomposition pathways.[3] | Run the reaction at the lowest temperature that gives a reasonable conversion rate. Start around 80 °C and adjust as needed based on reaction monitoring. |
Question 2: I'm seeing a significant amount of a byproduct that corresponds to the protodeboronated starting material. How can I prevent this?
Answer:
As mentioned, protodeboronation is a frequent and frustrating side reaction.[2] It is the protonolysis of the C-B bond, leading to the formation of 4-cyano-3-(methoxymethoxy)benzene. This is particularly prevalent with electron-deficient arylboronic acids.[3][10]
Key Factors Influencing Protodeboronation:
-
Water: The presence of water, especially in combination with a base, provides a proton source.
-
Base Strength: Stronger bases can accelerate the decomposition.
-
Temperature: Higher temperatures increase the rate of this undesired reaction.[3]
Mitigation Strategies:
-
Use a More Stable Boron Species: Convert the boronic acid to a more stable derivative.
-
Pinacol Esters (BPin): These are significantly more resistant to protodeboronation.[3][8]
-
MIDA Boronates: These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[3][11]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are air- and moisture-stable and often show enhanced reactivity.[3][12]
-
-
Optimize Reaction Conditions:
-
Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions using a dry solvent and a non-hydroxide base like K₃PO₄.[7]
-
Lower Temperature: As a general rule, use the minimum temperature necessary for the reaction to proceed.
-
Question 3: My reaction is generating homocoupled biaryl product from the boronic acid. What causes this and how can I stop it?
Answer:
The formation of a symmetrical biaryl (in this case, dicyano-bis(methoxymethoxy)biphenyl) is known as homocoupling. This side reaction is typically caused by the presence of oxygen in the reaction mixture.[8] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the coupling of two boronic acid molecules.[8]
Solutions:
-
Thorough Degassing: It is crucial to remove all dissolved oxygen from your solvent and the reaction headspace. This can be achieved by:
-
Bubbling an inert gas (Argon or Nitrogen) through the solvent for 10-15 minutes.[13]
-
Using the "freeze-pump-thaw" method for more sensitive reactions.
-
-
Maintain an Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas throughout the entire process.
-
Use a Pd(0) Source: While Pd(II) precatalysts are common, they require in-situ reduction which can sometimes be inefficient and lead to side reactions.[8] Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this, although modern precatalysts are generally very efficient.[7][8]
Question 4: Does the MOM protecting group interfere with the reaction? Could it be cleaving under the reaction conditions?
Answer:
The methoxymethyl (MOM) ether is an acetal, which is generally stable under basic and neutral conditions but is sensitive to acid.[14] Standard Suzuki conditions are basic, so the MOM group should be stable.
Potential Issues:
-
Acidic Impurities: If any of your reagents (e.g., the boronic acid itself, if it's of low quality) contain acidic impurities, this could lead to partial cleavage of the MOM group.
-
Hydrolysis during Workup: Acidic conditions during the aqueous workup can cleave the MOM group.
Recommendations:
-
Ensure Reagent Quality: Use high-purity starting materials.
-
Neutral or Basic Workup: During the workup, avoid acidic washes until the desired product is isolated. Use water or a saturated sodium bicarbonate solution for initial washes.
-
Stability Check: If you suspect MOM group cleavage, you can run a control experiment by subjecting just the this compound to the reaction conditions (base, solvent, temperature) without the palladium catalyst and aryl halide, and then analyze for the presence of the corresponding phenol.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around catalyst system to start with for this substrate?
For a challenging, electron-deficient boronic acid like this, a good starting point would be a second-generation (G2) or third-generation (G3) Buchwald precatalyst. For example, XPhos Pd G3 or SPhos Pd G2 . These catalysts are air-stable, highly active, and come with bulky, electron-rich ligands that are well-suited for this type of transformation.[5]
Q2: How much catalyst loading should I use?
Typically, catalyst loadings for Suzuki reactions range from 0.5 to 5 mol%. For initial optimization with a challenging substrate, starting with a higher loading of 1-2 mol% is advisable. Once the reaction is working, you can try to decrease the catalyst loading to improve cost-effectiveness.
Q3: Is it better to use an aryl bromide or an aryl chloride as the coupling partner?
The reactivity of aryl halides in the oxidative addition step follows the trend: I > Br > Cl.[1] Aryl bromides are a good balance of reactivity and stability and are often a reliable choice.[7] Aryl chlorides are less reactive and may require a more active catalyst system (e.g., one with a highly electron-rich ligand like SPhos or an NHC ligand) and potentially higher temperatures.[4][9]
Q4: My product is very polar and difficult to purify. Any suggestions?
The cyano group and the potential for any deprotected phenol can make the product quite polar.
-
Workup: A thorough aqueous workup can help remove inorganic salts. If your product has some solubility in a non-polar solvent like toluene, you can use that for extraction to leave more polar impurities behind.
-
Chromatography: You may need to use a more polar solvent system for column chromatography than you are used to (e.g., ethyl acetate/hexanes with a higher percentage of ethyl acetate, or even dichloromethane/methanol).
-
Recrystallization: If your product is a solid, recrystallization can be an excellent purification method.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Suzuki Coupling
This is a robust starting protocol that can be optimized.
-
Vial Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), your aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration should be between 0.1 M and 0.5 M with respect to the aryl halide.
-
Reaction: Place the vial in a preheated heating block or oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Suzuki Catalytic Cycle
The following diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree
This flowchart provides a logical path for troubleshooting common issues.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11132–11141. [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
ResearchGate. (2015). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]
-
Reddit. (2022, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
-
Leonori, D., et al. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 143(33), 13204–13212. [Link]
-
NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
ResearchGate. (2014). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Retrieved from [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Retrieved from [Link]
-
ScienceDirect. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2013). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]
-
National Institutes of Health. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]
-
ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Retrieved from [Link]
-
ResearchGate. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Retrieved from [Link]
-
National Institutes of Health. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. adichemistry.com [adichemistry.com]
side reactions of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid in cross-coupling
Welcome to the technical support guide for (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals utilizing this reagent in palladium-catalyzed cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed with this compound in Suzuki-Miyaura couplings?
A1: The three most common side reactions are:
-
Protodeboronation: The replacement of the boronic acid functional group with a hydrogen atom, leading to the formation of 3-(methoxymethoxy)benzonitrile. This is a prevalent issue with many arylboronic acids.[1]
-
Homocoupling: The palladium-catalyzed dimerization of the boronic acid to form 4,4'-dicyano-2,2'-bis(methoxymethoxy)biphenyl. This is often exacerbated by the presence of oxygen and can be more significant with electron-deficient boronic acids.[2][3][4]
-
MOM Group Deprotection: Cleavage of the methoxymethyl (MOM) ether to yield the corresponding phenol, (5-Cyano-2-hydroxyphenyl)boronic acid, which may or may not proceed to couple. MOM groups are acetals and are sensitive to acidic conditions.[5][6][7]
Q2: How stable is the methoxymethyl (MOM) protecting group under typical Suzuki-Miyaura conditions?
A2: The MOM group is an acetal, making it generally stable to the basic conditions used in most Suzuki-Miyaura reactions.[8][9] However, it is highly labile to acid.[6][7] Care must be taken to ensure the reaction medium and workup conditions remain basic or neutral. Trace acidic impurities in solvents or reagents, or an acidic aqueous workup, can lead to premature deprotection.
Q3: How does the electron-withdrawing cyano group influence the reaction?
A3: The cyano group makes the phenyl ring electron-deficient. This has two main effects. First, electron-deficient arylboronic acids can be more susceptible to homocoupling side reactions.[2][3] Second, the nitrile functionality can potentially coordinate to the palladium catalyst, which may influence the catalytic cycle.[10][11] However, in most standard protocols, this does not inhibit the reaction and many successful couplings with cyano-substituted boronic acids are reported.[12]
Q4: What is protodeboronation and what reaction parameters promote it?
A4: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This undesired side reaction is often promoted by:
-
Excess water and base: The combination of water and base can facilitate the cleavage of the C-B bond.[13][14][15]
-
High temperatures and long reaction times: Prolonged exposure to basic, aqueous conditions increases the likelihood of protodeboronation.[16]
-
Inefficient transmetalation: If the desired transmetalation step in the catalytic cycle is slow, the boronic acid spends more time in the reaction medium where it can be degraded.
Q5: What is the primary cause of boronic acid homocoupling?
A5: Homocoupling is primarily caused by oxidative processes involving Pd(II) species and is often significantly accelerated by the presence of molecular oxygen.[4][17] If the Pd(0) catalyst is oxidized to Pd(II) by air, it can undergo transmetalation with two molecules of the boronic acid, leading to the symmetrical biaryl product.[18][19] Therefore, rigorous exclusion of oxygen is critical.
Troubleshooting Guide
This guide addresses specific problems you might encounter in your experiments, linking them to probable causes and providing actionable solutions.
Problem 1: Low or No Conversion of Starting Materials
You observe significant amounts of unreacted aryl halide and/or boronic acid in your reaction mixture by TLC or LC-MS.
| Possible Cause | Explanation & Solution |
| Catalyst Inactivity | The Pd(0) active species may not have formed or has decomposed. The formation of palladium black is a visual indicator of catalyst death.[16] Solution: Use a well-defined Pd(0) source (e.g., Pd(PPh₃)₄) or a robust pre-catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand like SPhos or XPhos). Ensure all reagents and solvents are of high purity. |
| Inefficient Oxidative Addition | If using an unreactive aryl halide (e.g., an electron-rich aryl chloride), the first step of the catalytic cycle may be too slow. Solution: Switch to a more active aryl halide (I > Br > OTf > Cl). Alternatively, use a catalyst system known for activating challenging electrophiles, typically involving electron-rich, bulky phosphine ligands.[17] |
| Poor Reagent Solubility | If any of the key reagents (aryl halide, boronic acid, or base) are not sufficiently soluble in the chosen solvent, the reaction will be slow or incomplete.[20] Solution: Screen alternative solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, CPME).[20] Ensure the base is appropriate for the solvent system. |
Problem 2: Significant Formation of 3-(methoxymethoxy)benzonitrile (Protodeboronation)
Your primary byproduct is the result of replacing the boronic acid group with a hydrogen atom.
| Possible Cause | Explanation & Solution |
| Excess Water / Non-Optimal Base | High pH and the presence of a proton source (water) are the main drivers of protodeboronation.[13][14] Solution 1: Minimize water content. While some water is often necessary, using anhydrous solvents and a precisely controlled amount of aqueous base can help. Solution 2: Switch to a milder or non-aqueous base. Anhydrous K₃PO₄ or CsF are often effective at minimizing this side reaction.[21] |
| Reaction Too Slow | If the desired coupling is sluggish, the boronic acid is exposed to degradative conditions for a longer period. Solution: Increase catalyst loading slightly or switch to a more active catalyst/ligand system to accelerate the productive catalytic cycle. Monitor the reaction and work it up promptly upon consumption of the limiting reagent.[16] |
| High Temperature | Elevated temperatures accelerate both the desired reaction and the undesired protodeboronation. Solution: Screen a lower reaction temperature. Finding a temperature that favors coupling over degradation is key. A typical starting point is 60-80 °C.[22] |
Problem 3: Significant Formation of 4,4'-dicyano-2,2'-bis(methoxymethoxy)biphenyl (Homocoupling)
You observe the symmetrical dimer of your boronic acid as a major byproduct.
| Possible Cause | Explanation & Solution |
| Oxygen in the Reaction | Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling pathway.[4] Solution: Ensure the reaction is rigorously degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst, and maintaining a positive inert gas pressure throughout the reaction.[18][20] |
| Use of a Pd(II) Pre-catalyst | If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, any inefficiency in its reduction to Pd(0) can leave residual Pd(II) to catalyze homocoupling. Solution: Ensure your protocol includes an efficient reduction of the pre-catalyst. Alternatively, use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize initial Pd(II) concentration. |
Problem 4: Formation of Phenolic Byproducts
You detect species corresponding to the cleavage of the MOM ether, such as (5-Cyano-2-hydroxyphenyl)boronic acid or its coupled product.
| Possible Cause | Explanation & Solution |
| Acidic Contamination | The MOM group is highly sensitive to acid.[6][7] Trace acid in solvents (e.g., older bottles of THF which can form peroxides and acidic byproducts) or reagents can cause deprotection. Solution: Use freshly purified, high-purity solvents and reagents. Ensure all glassware is clean and dry. |
| Acidic Workup | Quenching the reaction with an acidic solution (e.g., NH₄Cl or dilute HCl) before separating the organic layer will cleave the MOM group. Solution: Use a neutral or basic workup. Quench with water or a saturated sodium bicarbonate solution. |
Visualizing the Reaction Pathways
Understanding the interplay between the desired reaction and common side reactions is crucial for effective troubleshooting.
Caption: A decision tree for troubleshooting common Suzuki-Miyaura issues.
Recommended Starting Protocol
This protocol provides a robust starting point designed to minimize common side reactions.
Materials:
-
This compound (1.2 eq.)
-
Aryl Halide (Ar-X, 1.0 eq.)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.0 eq.)
-
Dioxane (or Toluene), anhydrous (0.1 M concentration relative to Ar-X)
-
Water (deionized, degassed)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous dioxane (e.g., 10 mL for a 1 mmol scale reaction) followed by a small amount of degassed water (e.g., 1 mL) via syringe.
-
Degassing: Bubble Argon or Nitrogen through the stirred reaction mixture for 10-15 minutes.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-12 hours.
-
Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
References
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2011(13), 1958-1962.
- Cox, P. A., et al. (2016). The proposed mechanism for protodeboronation of arylboronic acids.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. BenchChem.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165.
- BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem.
- Wikipedia. (2023).
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Li, W., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(5), 629-635.
- Reddit user discussion. (2021). Stability of -OMOM protecting groups. r/Chempros, Reddit.
- Nogues, F. B., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1271-1285.
- Vantourout, J. C., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(13), 4769-4779.
- Pudasaini, B., & Janesko, B. G. (2012). Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. Organometallics, 31(12), 4610-4618.
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Chemistry – A European Journal, 12(24), 6158-6171.
- Pudasaini, B., & Janesko, B. G. (2012).
- Liu, Y., et al. (2011). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p-Benzoquinone. Molecules, 16(12), 10148-10157.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Gök, Y., et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 12(3), 1461-1473.
- Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros, Reddit.
- Cirujano, F. G., & Corma, A. (2015). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 115(16), 8449-8502.
- MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis.
- Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Organic Chemistry Portal.
- BenchChem. (2025). Mastering Suzuki Coupling with 2-Cyanophenylboronic Acid Pinacol Ester. BenchChem.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Pospíšil, J., et al. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. The Journal of Organic Chemistry, 83(15), 8439-8450.
- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
- MDPI. (2017).
- Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2244.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. MOM Ethers [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Technical Support Center: Purification of Products from (5-Cyano-2-(methoxymethoxy)phenyl)boronic Acid Reactions
Welcome to the technical support center for researchers utilizing (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid. This guide is designed to provide expert insights and practical troubleshooting for the purification challenges associated with products derived from this versatile reagent. The unique combination of a polar cyano group, a labile methoxymethyl (MOM) ether protecting group, and the inherent reactivity of the boronic acid function often leads to complex purification scenarios. This document provides in-depth, field-proven solutions to navigate these challenges effectively.
Section 1: Understanding the Chemistry — Common Challenges & Side Reactions
A successful purification strategy begins with understanding the potential impurities that can form during the reaction. Proactively addressing these can significantly simplify the isolation of your target compound.
Q1: What are the primary side reactions associated with this compound in Suzuki-Miyaura couplings?
A1: Beyond the unreacted starting materials, there are three principal side reactions to anticipate:
-
Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom from the solvent or trace water, yielding 3-(methoxymethoxy)benzonitrile. This side reaction is often promoted by basic conditions and elevated temperatures, which are common in Suzuki couplings.[1] Studies have shown that highly electron-deficient arylboronic acids can be particularly susceptible to base-catalyzed protodeboronation.[2]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct, 5,5'-dicyano-2,2'-bis(methoxymethoxy)-1,1'-biphenyl. This is typically promoted by the presence of oxygen and the palladium catalyst.
-
MOM Group Cleavage: The methoxymethyl (MOM) ether is an acetal, which is notoriously unstable under acidic conditions.[3][4] Trace acidity in your reaction medium or, more commonly, during silica gel chromatography can lead to the premature cleavage of this group, resulting in the formation of the corresponding phenolic compound.
Q2: My Suzuki reaction using this boronic acid consistently yields a complex mixture that is difficult to separate. Why?
A2: The difficulty arises from the physicochemical properties of the starting material and the resulting products. The cyano group imparts significant polarity, while the MOM ether adds a Lewis basic site. This combination leads to several purification challenges:
-
Similar Polarity of Components: The desired product, unreacted boronic acid, and the homocoupled byproduct often have very similar polarities, making chromatographic separation challenging.
-
Interaction with Silica Gel: Standard silica gel is acidic and acts as a Lewis acid.[5] Polar, functionalized molecules like yours can interact strongly with the silica surface, leading to significant band broadening (streaking) or irreversible adsorption.[6][7]
-
On-Column Decomposition: As mentioned, the acidity of silica gel can catalyze the hydrolysis of the MOM protecting group during purification, creating a new, more polar impurity that further complicates the separation.[3]
Section 2: Troubleshooting Guide — Purification Strategies
This section provides actionable solutions to common purification problems encountered after reactions with this compound.
Subsection 2.1: Aqueous Work-up
Q3: My product has poor recovery after aqueous extraction. What is happening and how can I fix it?
A3: The cyano group can increase the water solubility of your product, especially if the coupled partner is also small or polar. This leads to product loss in the aqueous layer during work-up.
Solutions:
-
Brine Wash: Instead of using deionized water, perform washes with a saturated sodium chloride (brine) solution. This increases the polarity of the aqueous phase, decreasing the solubility of your organic product and "salting it out" into the organic layer.
-
Back-Extraction: After separating the initial organic layer, re-extract the aqueous layer 1-2 more times with fresh organic solvent (e.g., ethyl acetate or dichloromethane). Combine all organic extracts to maximize recovery.
-
Solvent Choice: If using a less polar solvent like diethyl ether, consider switching to a more polar extraction solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) which is more likely to solvate your product effectively.
Q4: How can I remove the palladium catalyst effectively before chromatography?
A4: Residual palladium can interfere with subsequent reactions and complicate NMR analysis.
Solutions:
-
Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent (like EtOAc) and filter it through a short plug of Celite®. This will remove a significant portion of the precipitated palladium black.
-
Aqueous Washes: Certain ligands and palladium salts can be removed with specific aqueous washes. A wash with an aqueous solution of ethanolamine or thiourea can help complex and remove residual palladium. For example, one documented procedure involves extracting the organic phase with 1 M aqueous ethanolamine.[8]
-
Charcoal Treatment: After filtration, the organic solution can be stirred with a small amount of activated charcoal for 15-30 minutes to adsorb residual palladium. Be aware that charcoal can also adsorb your product, so use it sparingly and monitor by TLC.
Subsection 2.2: Column Chromatography
Q5: My product streaks badly or remains on the baseline of my silica gel TLC/column. How can I resolve this?
A5: This is the most common issue, caused by strong interactions between your polar, cyano-containing compound and the acidic silica surface.[6][7]
Solutions:
-
Modify the Mobile Phase:
-
Add a Polar Co-solvent: If using a standard hexane/ethyl acetate system, try adding a small percentage (1-5%) of a more polar solvent like methanol or isopropanol to help displace the compound from the active sites on the silica.
-
Add an Acid/Base Modifier: Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) can sometimes improve peak shape. However, for your MOM-protected compound, adding acid is highly discouraged. Triethylamine may be beneficial if you have basic impurities to flush out.
-
-
Deactivate the Stationary Phase: The most effective solution is often to reduce the Lewis acidity of the silica gel.
| Stationary Phase | Advantages | Disadvantages | Best For... |
| Standard Silica Gel | Inexpensive, widely available. | Acidic, causes streaking of polar compounds and can cleave acid-labile groups like MOM ethers.[3] | Non-polar to moderately polar, acid-stable compounds. |
| Neutral Alumina | Non-acidic, good for separating basic and acid-sensitive compounds.[9] | Can be more reactive than silica; activity can vary with water content. | Your MOM-protected product, especially if standard silica fails. |
| Boric Acid-Treated Silica | Deactivates Lewis acid sites, prevents decomposition of boronic acids/esters.[5] | Requires preparation before use. | Purifying boronic acid-containing compounds or their direct products. |
| Reversed-Phase (C18) | Excellent for polar compounds; separates based on hydrophobicity.[7] | Requires aqueous solvent systems (e.g., MeCN/H₂O), which can be difficult to remove. | Highly polar products when normal phase fails. |
| Amine-Functionalized Silica | Can be used in "aqueous normal-phase" or HILIC mode for very polar compounds.[10] | More expensive; requires specific solvent systems. | Purifying extremely polar or basic compounds. |
Protocol: Preparation of Boric Acid-Treated Silica Gel [5]
-
Prepare Solution: Create a 5% (w/v) solution of boric acid (H₃BO₃) in methanol. (e.g., 5 g of boric acid in 100 mL of methanol).
-
Slurry Silica: In a round-bottom flask, create a slurry of your silica gel in the boric acid/methanol solution. Use enough solution to ensure the silica is fully suspended (approx. 5-6 mL of solution per gram of silica).
-
Agitate: Gently agitate or swirl the slurry for 1 hour at room temperature.
-
Remove Solvent: Remove the methanol via rotary evaporation until the silica is a dry, free-flowing powder. This treated silica is now deactivated and ready for column packing.
Q6: My NMR shows a new peak corresponding to the deprotected phenol after my silica column. How do I prevent MOM group cleavage?
A6: This is a clear sign of on-column decomposition due to the acidity of the silica gel.[3]
Solutions:
-
Switch to a Non-Acidic Stationary Phase: Immediately switch to neutral alumina or a treated silica as described in Q5. This is the most reliable solution.
-
Buffer the Eluent: If you must use silica, add a small amount (~0.5-1%) of a non-nucleophilic base like triethylamine or pyridine to your eluent system. This will neutralize the acidic sites on the silica. Be sure to remove the base during solvent evaporation, possibly with an acidic wash of the combined product fractions if your final compound is stable to it (which it is not if the MOM group is still present).
-
Work Quickly: Minimize the time your compound spends on the column. Use a wider column and apply slight pressure (flash chromatography) to speed up the elution.
Section 3: Post-Purification Chemistry: MOM Group Deprotection
Q7: What is the standard protocol for cleaving the MOM ether to reveal the final 3-cyano-2-hydroxyphenyl product?
A7: The MOM group is reliably cleaved under acidic conditions.[3][4] The choice of acid and solvent depends on the stability of the rest of your molecule.
Common Deprotection Conditions:
-
HCl in Alcohols: A solution of concentrated HCl in methanol or ethanol at room temperature or with gentle heating is a very common and effective method.
-
Trifluoroacetic Acid (TFA): A solution of TFA in dichloromethane (DCM) is another robust method, often used when other functional groups are sensitive to aqueous acid.[3]
-
Lewis Acids: Strong Lewis acids like trimethylsilyl bromide (TMSBr) can also be used for deprotection.[3]
Protocol: MOM Deprotection using HCl/Methanol
-
Dissolution: Dissolve your purified, MOM-protected compound in methanol (MeOH).
-
Acidification: Add concentrated hydrochloric acid (HCl, ~12 M) dropwise while stirring. A typical loading is 5-10 equivalents, but this should be optimized.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until all starting material is consumed. Gentle heating (40-50 °C) can be applied if the reaction is slow.
-
Quenching: Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between water and ethyl acetate. Extract the aqueous layer two more times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude phenolic product.
-
Final Purification: The resulting phenol is often a solid and can typically be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).
Section 4: Summary Workflow for Purification
This decision tree summarizes the recommended approach to purifying products from reactions involving this compound.
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
stability issues of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid under reaction conditions
Welcome to the technical support center for (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent in their synthetic endeavors. Here, we address common stability issues and provide practical, field-tested solutions to ensure the success of your reactions.
Introduction: Understanding the Molecule's Challenges
This compound is a valuable building block, offering a unique combination of a synthetically versatile cyano group and a protected phenol. However, its structure presents inherent stability challenges that can impact reaction outcomes, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The primary concerns stem from two key structural features:
-
Electron-Deficient Aryl System: The potent electron-withdrawing nature of the cyano group (-CN) deactivates the aromatic ring, making the boronic acid susceptible to a common decomposition pathway known as protodeboronation . This undesired side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of 4-cyano-2-(methoxymethoxy)benzene as a byproduct and a reduction in the yield of the desired coupled product.[1]
-
Ortho-Substituent and Protecting Group: The methoxymethyl (MOM) ether in the ortho position serves to protect the phenolic hydroxyl group. While generally stable under basic conditions typical of Suzuki couplings, its proximity to the reactive boronic acid center can influence the reaction's steric and electronic environment.[2][3]
This guide will provide a structured approach to troubleshooting and optimizing reactions involving this compound, ensuring you can harness its full synthetic potential.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I'm observing a significant amount of a byproduct that corresponds to the loss of the boronic acid group. What is happening and how can I fix it?
Answer:
The primary issue you are facing is likely protodeboronation .[1] This is a common side reaction for electron-deficient arylboronic acids, where the boronic acid group is replaced by a proton from the reaction medium. The basic and often aqueous conditions of the Suzuki-Miyaura coupling can accelerate this process.
Causality: Strong bases, particularly in the presence of water, increase the rate of protodeboronation. The electron-withdrawing cyano group on your boronic acid makes the carbon-boron bond more susceptible to cleavage.
Solutions:
-
Choice of Base: Opt for milder, non-hydroxide bases. Finely powdered, anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Potassium phosphate (K₃PO₄) can also be a good choice. Avoid strong bases like sodium hydroxide (NaOH) if possible.[2]
-
Solvent System: Minimize the amount of water in your reaction. While some water can be beneficial for the catalytic cycle by helping to dissolve the base, an excess will promote protodeboronation. A solvent system like dioxane/water (e.g., 10:1) or anhydrous THF can be effective. Ensure your organic solvents are thoroughly degassed to prevent catalyst deactivation.[2]
-
Reaction Temperature and Time: Use the lowest temperature at which the reaction proceeds at a reasonable rate. Prolonged reaction times at elevated temperatures can increase the extent of protodeboronation. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.
-
Slow Addition: Consider adding the boronic acid slowly to the reaction mixture. This maintains a low instantaneous concentration of the boronic acid, which can disfavor the protodeboronation side reaction.
Question 2: I am concerned about the stability of the MOM protecting group under my Suzuki coupling conditions. Could it be cleaving?
Answer:
The methoxymethyl (MOM) ether is generally considered stable to the basic conditions used in most Suzuki-Miyaura couplings.[4] It is primarily an acid-labile protecting group. However, cleavage under harsh basic conditions or with certain reagents cannot be entirely ruled out, though it is less common than protodeboronation.
Causality: While direct cleavage by common bases like K₂CO₃ or Cs₂CO₃ at moderate temperatures is unlikely, prolonged heating at high temperatures or the use of very strong bases could potentially lead to degradation.
Preventative Measures:
-
Standard Basic Conditions: Stick to standard Suzuki bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and reaction temperatures (typically 80-110 °C). These conditions are generally compatible with MOM ethers.
-
Avoid Lewis Acids: Be mindful that some additives or catalysts might have Lewis acidic properties that could facilitate MOM group cleavage.
-
Analytical Confirmation: If you suspect MOM group cleavage, analyze your crude reaction mixture by LC-MS or ¹H NMR to look for the corresponding phenol byproduct.
Question 3: My reaction is sluggish, and I suspect the ortho-methoxymethoxy group is sterically hindering the reaction. What can I do to improve the reaction rate?
Answer:
Steric hindrance from ortho-substituents can indeed slow down Suzuki-Miyaura couplings by impeding the transmetalation and/or reductive elimination steps of the catalytic cycle.[2]
Causality: The bulky ortho-group can make it difficult for the boronic acid to approach the palladium center for the crucial transmetalation step.
Solutions:
-
Ligand Choice: The choice of phosphine ligand is critical for overcoming steric hindrance. Bulky, electron-rich biarylphosphine ligands, often referred to as "Buchwald-type" ligands (e.g., XPhos, SPhos, RuPhos), are highly effective in promoting the coupling of sterically demanding substrates.[2] N-heterocyclic carbene (NHC) ligands can also be very effective.
-
Palladium Pre-catalyst: Utilize a modern, air-stable palladium pre-catalyst that incorporates one of the aforementioned bulky phosphine ligands (e.g., XPhos Pd G3). These pre-catalysts are designed to generate the active Pd(0) species efficiently and are often more effective than traditional sources like Pd(PPh₃)₄.
-
Higher Temperatures: Carefully increasing the reaction temperature may be necessary to overcome the activation energy barrier imposed by steric hindrance. However, this must be balanced with the risk of increased protodeboronation.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound? A: Like most boronic acids, it should be stored in a cool, dry place, tightly sealed to protect it from moisture and air. Storing it under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Q: Can I use this boronic acid in other cross-coupling reactions besides Suzuki-Miyaura? A: While primarily used in Suzuki-Miyaura couplings, boronic acids can sometimes be used in other reactions like Chan-Lam or Heck-type reactions, though conditions would need to be specifically developed. Its stability would remain a key consideration in any reaction protocol.
Q: Is there an alternative to the MOM protecting group that might be more robust? A: While the MOM group is generally suitable, if you encounter persistent issues, other protecting groups for phenols could be considered. For example, a simple methyl or ethyl ether would be more stable but requires harsher conditions for cleavage. The choice of protecting group will depend on the overall synthetic strategy and the tolerance of other functional groups in your molecule.
Recommended Starting Protocol
For researchers beginning work with this compound, the following protocol, adapted from established methodologies for similar electronically and sterically demanding substrates, serves as a robust starting point.[5]
| Parameter | Recommendation | Rationale |
| Palladium Pre-catalyst | XPhos Pd G3 (1-2 mol%) | Efficiently generates the active Pd(0) species and incorporates a bulky, electron-rich ligand suitable for challenging couplings.[2] |
| Ligand | XPhos (if not using a pre-catalyst) | Overcomes steric hindrance and promotes efficient oxidative addition and reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Milder bases that are effective in promoting the reaction while minimizing protodeboronation.[2] |
| Solvent | 1,4-Dioxane/Water (10:1) or THF | A less aqueous environment to suppress protodeboronation. Ensure solvents are degassed.[2] |
| Temperature | 90-110 °C | A typical temperature range for Suzuki couplings. May require optimization based on reaction progress. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst and potential oxidative degradation of the boronic acid. |
Experimental Procedure:
-
To a dry reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2-3 equiv).
-
Seal the vessel and purge with an inert gas (nitrogen or argon).
-
Add the palladium pre-catalyst (1-2 mol%).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
By understanding the inherent stability challenges of this compound and applying the troubleshooting strategies and optimized protocols outlined in this guide, researchers can confidently and successfully employ this valuable reagent in their synthetic campaigns.
References
- BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Peris, E., et al. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(4), 2457-2537.
- Various Authors. (2022). Biaryls. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
- Zhang, Y., & Wu, J. (2019). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Accounts of Chemical Research, 52(8), 2296-2308.
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
- Various Authors. (2022). The Role of Palladium Catalysts in Cross-Coupling Reactions. In Palladium in Organic Synthesis. Wiley-VCH.
- De La Cruz, J. N., et al. (2019). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Molecules, 24(23), 4275.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Reddit Community. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- FUJIFILM Wako Pure Chemical Corporation. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction.
- Al-Masri, A. A., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (2025). Application Notes and Protocols for Solvent Effects in 2-Ethoxy-5-methoxyphenylboronic Acid Reactions.
- Reddit Community. (2024). Struggling with Suzuki Reaction. r/Chempros.
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- Anderson, B. D., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403.
- MacMillan, D. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1938-1955.
- Li, G., et al. (2015). Base-mediated decomposition of amide-substituted furfuryl tosylhydrazones: synthesis and cytotoxic activities of enynyl-ketoamides. The Journal of Organic Chemistry, 80(4), 2092-2102.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Suzuki Coupling of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid
Introduction: Navigating the Challenges of an Electron-Deficient Coupling Partner
The Suzuki-Miyaura cross-coupling is a fundamental tool for forging carbon-carbon bonds.[1] However, the electronic nature of the coupling partners can dramatically influence reaction efficiency.[2] The substrate, (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid , presents a specific set of challenges primarily due to the strong electron-withdrawing nature of the cyano (-CN) group. This guide provides a comprehensive framework for troubleshooting and optimizing coupling reactions with this and structurally similar boronic acids. We will delve into the mechanistic rationale behind common failures and provide systematic protocols to achieve high-yield outcomes.
The primary hurdles associated with this substrate are:
-
Reduced Nucleophilicity: The electron-deficient aromatic ring decreases the nucleophilicity of the boronic acid, which can slow the critical transmetalation step in the catalytic cycle.[3]
-
Increased Risk of Protodeboronation: The C-B bond is weakened by the electron-withdrawing substituent, making it more susceptible to cleavage by a proton source (protodeboronation), a common side reaction that consumes the starting material.[4][5]
This guide is structured to first answer common high-level questions and then provide a deep dive into specific troubleshooting scenarios and optimization workflows.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is giving low to no yield. What's the most likely cause? Low yields with this substrate are typically rooted in two issues: slow transmetalation or decomposition of the boronic acid via protodeboronation.[3][4] The electron-withdrawing cyano group makes the boronic acid less reactive and more prone to this decomposition pathway.[6] A good starting point for troubleshooting is to switch to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) and ensure your solvent is thoroughly degassed.[4][7]
Q2: I see a major side product that corresponds to the mass of 2-methoxy-4-cyanophenol (after MOM cleavage) or its MOM-protected precursor. What is happening? This side product is the result of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5] This is a very common failure mode for electron-deficient boronic acids.[6] It is often exacerbated by the presence of excess water, harsh basic conditions, or elevated temperatures.[4] To minimize this, consider using anhydrous solvents and a finely powdered, anhydrous base like K₃PO₄.[4]
Q3: Is the methoxymethyl (MOM) ether protecting group stable under typical Suzuki coupling conditions? Yes, the MOM ether is an acetal, which is generally stable across a wide range of non-acidic conditions, including the basic environments (pH 4-12) used in most Suzuki-Miyaura reactions.[8][9] It is inert to common bases, nucleophiles, and reducing/oxidizing agents used in the workup.[8] Cleavage requires acidic conditions, so as long as your reagents are free of acidic impurities, the MOM group should remain intact.[10]
Q4: What is a reliable starting point for base and solvent selection for this specific boronic acid? A robust starting point is to use potassium phosphate (K₃PO₄) as the base and a solvent system of 1,4-dioxane and water (e.g., 10:1 ratio) .[11] K₃PO₄ is a strong enough base to facilitate the formation of the active boronate species required for transmetalation but is less harsh than hydroxides, helping to suppress protodeboronation.[3][4] The small amount of water helps solubilize the base.
Troubleshooting and Optimization Guide
This section addresses specific experimental failures and provides a logical path to a successful reaction.
Problem 1: Low to No Product Formation, Starting Material Recovered
If you observe primarily unreacted starting materials, the catalytic cycle is likely stalled.
-
Potential Cause A: Inefficient Transmetalation. The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting for electron-deficient boronic acids.[3] The base is critical for activating the boronic acid to form a more nucleophilic "ate" complex.
-
Solution: Switch to a stronger base. While carbonates (K₂CO₃, Cs₂CO₃) are common, potassium phosphate (K₃PO₄) is often superior for challenging substrates.[4] Cesium carbonate can also be effective due to its high solubility in organic solvents.
-
-
Potential Cause B: Catalyst Inactivity. The palladium catalyst may not be active or may be degrading too quickly.
-
Solution 1: Use a Modern Precatalyst. Instead of traditional sources like Pd(PPh₃)₄, use air-stable, highly active palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G2).[11] These catalysts generate the active Pd(0) species more efficiently and often require lower catalyst loadings.[2]
-
Solution 2: Ensure an Inert Atmosphere. The active Pd(0) catalyst is sensitive to oxygen.[12] Ensure your reaction flask is thoroughly purged with an inert gas (argon or nitrogen) and that solvents are properly degassed before use.[7]
-
Problem 2: Significant Protodeboronation Side Product Observed
The formation of 4-cyano-2-(methoxymethoxy)benzene indicates that the C-B bond is being cleaved before it can couple.
-
Potential Cause A: Presence of Water and Protic Solvents. Water is a proton source that directly facilitates protodeboronation, especially under basic conditions.[4][5]
-
Solution 1: Implement Anhydrous Conditions. Use anhydrous solvents and finely powdered, dry bases (e.g., K₃PO₄).[4] Oven-dry glassware before use. This is the most effective way to suppress this side reaction.
-
Solution 2: Convert to a Boronic Ester. Boronic acids can be converted to more stable derivatives like pinacol (BPin) or MIDA esters.[4][13] These esters are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low.[14]
-
-
Potential Cause B: Excessive Temperature. High temperatures can accelerate the rate of protodeboronation relative to the desired coupling.
-
Solution: Screen a range of temperatures. While Suzuki couplings often require heat, excessive temperatures can be detrimental.[15] Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing and solving common issues with this coupling.
Caption: Troubleshooting workflow for the Suzuki coupling.
Optimized Protocols and Methodologies
The Role of Base and Solvent in the Catalytic Cycle
The base plays a crucial role in activating the boronic acid. It facilitates the equilibrium between the neutral boronic acid and the more nucleophilic anionic boronate species, which is essential for the transmetalation step with the Pd(II) complex.
Caption: The Suzuki catalytic cycle highlighting the base's critical role.
Protocol 1: Systematic Screening of Base and Solvent
This protocol provides a framework for systematically identifying the optimal base and solvent combination for your specific aryl halide coupling partner.
1. Reagent Preparation:
-
To an array of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[11]
-
Add the appropriate base (3.0 equiv) to each designated vial according to the screening table below. Use finely powdered anhydrous bases where specified.[7]
2. Reaction Setup:
-
Seal each vial with a septum cap and purge with argon or nitrogen for 5-10 minutes to establish an inert atmosphere.[11]
-
Prepare degassed solvents by sparging with argon for at least 30 minutes.
-
Using a syringe, add the appropriate degassed solvent system to each vial to achieve a final concentration of 0.1 M with respect to the limiting reagent.[11]
3. Execution and Monitoring:
-
Place the vials in a preheated heating block or oil bath set to the desired temperature (start with 80-100 °C).[11][15]
-
Stir the reactions vigorously.
-
Monitor progress at set time intervals (e.g., 2h, 6h, 24h) by taking small aliquots for LC-MS or TLC analysis.
Table 1: Base and Solvent Screening Matrix
| Entry | Base (3.0 equiv) | Solvent System (v/v) | Conditions | Expected Outcome |
| 1 | K₃PO₄ | 1,4-Dioxane / H₂O (10:1) | 100 °C | Baseline. Good starting point, balances activity and minimizes protodeboronation.[4] |
| 2 | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 100 °C | May be less effective due to lower basicity, potentially higher protodeboronation. |
| 3 | Cs₂CO₃ | 1,4-Dioxane (Anhydrous) | 100 °C | Can be very effective due to high solubility, but may increase protodeboronation if any water is present.[4] |
| 4 | K₃PO₄ | Toluene (Anhydrous) | 110 °C | A good anhydrous option to strictly minimize protodeboronation.[15] |
| 5 | K₃PO₄ | CPME (Anhydrous) | 110 °C | High-boiling ether solvent, excellent for difficult couplings requiring higher temperatures.[4] |
| 6 | K₂CO₃ | Ethanol / H₂O (4:1) | 80 °C | Greener solvent option, but protic nature may increase risk of protodeboronation.[16] |
References
-
Muthumari, S., & Ramesh, R. (2019). Effect of solvent on the Suzuki reaction. ResearchGate. Retrieved from [Link]
-
Barrios-Landeros, F., et al. (2008). Effects of temperature and solvent in Suzuki reactions of phenylboronic acid with aryl halides catalyzed by 1cPd 3 (dba) a. ResearchGate. Retrieved from [Link]
-
Gagnon, D., et al. (2020). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Cravotto, G., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Retrieved from [Link]
-
Oldenhuis, N. J., et al. (2003). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
Rickhaus, M. (2014). Answer to "How can I solve my problem with Suzuki coupling?". ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Lloyd-Jones, G. C., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved from [Link]
-
Wang, C., et al. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. ResearchGate. Retrieved from [Link]
-
Pohl, R., et al. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. The Journal of Organic Chemistry. Retrieved from [Link]
-
Liu, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Retrieved from [Link]
-
Ambler, B. R., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Retrieved from [Link]
-
Lee, J., et al. (2015). Optimization of the reaction conditions for Suzuki coupling reactions between iodobenzene and phenylboronic acid catalyzed by the Pd-IPG nanocomposite catalysts. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. adichemistry.com [adichemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid
Welcome to the technical support guide for researchers utilizing (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid. This resource is designed to provide in-depth troubleshooting strategies, field-proven insights, and detailed protocols to address the primary challenge encountered with this substrate: catalyst deactivation in cross-coupling reactions. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the most likely causes?
Low yields with this substrate typically stem from a combination of factors related to catalyst health and substrate stability. The primary culprits are:
-
Catalyst Deactivation: The palladium catalyst is losing its activity during the reaction. This can manifest as the formation of palladium black, ligand degradation, or the formation of inactive Pd complexes.[1][2][3]
-
Protodeboronation: Your starting boronic acid is being consumed by a side reaction that replaces the boronic acid group with a hydrogen atom, effectively destroying your nucleophile before it can couple.[4]
-
Catalyst Inhibition: The functional groups on the boronic acid—specifically the cyano group—can coordinate to the palladium center and inhibit or poison the catalyst.[5]
-
Homocoupling: The boronic acid reacts with itself to form a symmetrical biaryl, consuming the substrate in another unproductive pathway.[6]
This guide will walk you through diagnosing and solving each of these potential issues.
Q2: How do the cyano and methoxymethoxy (MOM) groups specifically impact my reaction?
The unique functionalities of this boronic acid present specific challenges and considerations:
-
Cyano (-CN) Group:
-
Electronic Effect: As a potent electron-withdrawing group, it increases the acidity of the boronic acid, making it more susceptible to protodeboronation, a common decomposition pathway.[4][7]
-
Coordinating Effect: The nitrogen lone pair in the cyano group can coordinate to the palladium catalyst. This coordination can sequester the active catalyst, forming stable, off-cycle complexes that halt catalysis.[5]
-
-
Methoxymethoxy (-OMOM) Group:
-
Steric Hindrance: Its position ortho to the boronic acid introduces steric bulk, which can slow down the crucial transmetalation step in the catalytic cycle.[8]
-
Potential Directing Group: The proximal oxygen atom may act as a coordinating group, potentially influencing the orientation of the substrate at the metal center.[8]
-
Stability: While generally stable, the MOM group can be labile under certain pH conditions, and its cleavage could introduce byproducts that interfere with the reaction.
-
In-Depth Troubleshooting Guide
This section addresses specific experimental observations and provides actionable solutions.
Problem 1: Catalyst Precipitation & Formation of Palladium Black
Q: My reaction mixture turns black and a precipitate forms shortly after heating. My yield is very low. What is happening and how do I fix it?
This is a classic sign of catalyst decomposition into palladium black (colloidal Pd(0)), which is largely inactive for cross-coupling.[2] This occurs when the active Pd(0)L species, which should be stabilized by its ligand, loses the ligand and aggregates.
Causality & Solutions:
-
Insufficient Ligand Stabilization: The ligand is either dissociating due to high temperature or is not robust enough.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs). These ligands form highly stable complexes with palladium, preventing aggregation and promoting the desired catalytic steps.[9]
-
-
Incorrect Ligand-to-Palladium Ratio: Using a pre-formed catalyst is best, but if generating the catalyst in situ, an incorrect ratio can leave palladium unsaturated and prone to aggregation.
-
Solution: Use a well-defined palladium precatalyst (e.g., XPhos-Pd-G3). These complexes ensure the correct ligand-to-metal ratio and often have a built-in activation step, leading to more reliable formation of the active catalyst.[7]
-
-
High Reaction Temperature: Excessive heat accelerates both the desired reaction and catalyst decomposition pathways.
-
Solution: Screen lower temperatures (e.g., 60-80 °C). Modern, highly active catalysts often do not require the high temperatures ( >100 °C) that were common in older protocols.
-
Problem 2: Disappearance of Boronic Acid without Product Formation (Protodeboronation)
Q: My LC-MS analysis shows that my boronic acid is being consumed over time, but I am not seeing the desired product. Instead, I find 3-cyano-2-(methoxymethoxy)benzene. What is this side reaction?
You are observing protodeboronation, the protonolysis of the C–B bond.[4] This is a major competing pathway, especially for electron-deficient arylboronic acids like the one you are using.
Causality & Solutions:
-
Presence of Water and Base: The combination of a base and a proton source (often water) facilitates this undesired reaction.
-
Solution 1 (Anhydrous Conditions): Use anhydrous solvents and reagents. Dry your base (e.g., K₃PO₄) in an oven before use. While Suzuki reactions often benefit from a small amount of water, minimizing it can suppress protodeboronation.
-
Solution 2 (Choice of Base): Switch to a non-hydroxide, non-aqueous base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to aqueous sodium carbonate (Na₂CO₃) or potassium hydroxide (KOH) for this reason.[10]
-
-
Instability of the Boronic Acid: The inherent reactivity of the boronic acid moiety makes it susceptible to this pathway.
-
Solution (Use a Boronic Ester): Convert the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate ester.[11] These esters act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition. MIDA boronates are particularly stable and can be purified via chromatography.[11]
-
Problem 3: Reaction Stalls After Initial Conversion
Q: My reaction proceeds to about 20-30% conversion within the first hour and then stops completely, even with extended reaction times. What is poisoning my catalyst?
Reaction stalling suggests catalyst inhibition, where a species in the reaction mixture binds strongly to the palladium center and prevents it from participating in the catalytic cycle. With this substrate, the cyano group is a primary suspect.
Causality & Solutions:
-
Cyano Group Coordination: The nitrile can act as a ligand, coordinating to the Pd(II) intermediate and forming a highly stable, off-cycle complex that is difficult to break.
-
Solution 1 (Ligand Choice): Use very bulky ligands (e.g., XPhos, BrettPhos). The steric hindrance from these ligands can disfavor the coordination of the cyano group on the substrate or product, keeping the catalyst active.
-
Solution 2 (Use a Cyanide Scavenger - Advanced): In some cases, addition of a Lewis acid that coordinates preferentially to the cyano group (e.g., a zinc or copper salt) can prevent it from poisoning the palladium catalyst. This requires careful optimization, as these additives can also interact with the catalyst in other ways.[2]
-
-
Product Inhibition: The biaryl product, which also contains the cyano group, can bind to the catalyst and inhibit subsequent cycles.
-
Solution (Increase Catalyst Loading): While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial inhibition by ensuring a sufficient amount of active catalyst remains to drive the reaction to completion.
-
Visualizing Deactivation Pathways and Troubleshooting
To better understand these competing processes, the following diagrams illustrate the main catalytic cycle and the key deactivation pathways, along with a logical workflow for troubleshooting.
Sources
- 1. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. infoscience.epfl.ch [infoscience.epfl.ch]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Troubleshooting Protodeboronation of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid
Welcome to the technical support center for researchers utilizing (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the undesired protodeboronation of this versatile reagent. Our goal is to equip you with the foundational knowledge and practical strategies to minimize this common side reaction, thereby improving the yield and purity of your desired products.
Section 1: Understanding the Stability of this compound
This section delves into the inherent chemical properties of the title compound that influence its susceptibility to protodeboronation.
Q1: What is protodeboronation, and why is this specific boronic acid susceptible?
A1: Protodeboronation is a chemical reaction where a carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively converting your boronic acid starting material into an unwanted byproduct.[1][2] For this compound, this process yields 3-cyano-2-(methoxymethoxy)anisole. This side reaction is a major cause of reduced yields in cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4]
The stability of this particular molecule is governed by a delicate interplay of electronic and steric factors from its substituents:
-
Electron-Withdrawing Group (EWG): The cyano group (-CN) at the para-position to the boronic acid is a potent EWG. EWGs increase the Lewis acidity of the boron atom and can make the aryl ring more susceptible to nucleophilic attack, which is relevant in certain base-catalyzed protodeboronation mechanisms.[5][6]
-
Electron-Donating Group (EDG): The methoxymethoxy group (-OMOM) at the ortho-position is an EDG. EDGs can increase the electron density of the aryl ring, which has been shown to accelerate protodeboronation under acidic conditions.[3][7]
-
Steric Hindrance: The presence of the bulky -OMOM group at the ortho position can introduce steric strain, which may also influence the rate of decomposition.[8][9]
This combination of a strong EWG and a sterically influential EDG creates a nuanced reactivity profile where the molecule's stability is highly dependent on the specific reaction conditions employed.
Caption: Key functional groups influencing the stability of the boronic acid.
Section 2: Core Troubleshooting Guide (FAQs)
This section addresses the most common issues encountered during reactions with this boronic acid.
Q2: My LC-MS analysis shows a major peak corresponding to the mass of 3-cyano-2-(methoxymethoxy)anisole. What are the most likely causes?
A2: The presence of the protodeboronated byproduct is a clear indicator that your reaction conditions are favoring this undesired pathway. The primary factors to investigate are the base, solvent, temperature, and reaction time. Both acid-catalyzed and, more commonly, base-catalyzed mechanisms exist for protodeboronation.[1]
Q3: How does my choice of base impact the rate of protodeboronation?
A3: The choice of base is one of the most critical factors. Strong bases, particularly in the presence of water, promote the formation of the tetrahedral boronate species ([ArB(OH)₃]⁻).[2] This boronate is often more susceptible to protodeboronation than the neutral boronic acid.
Recommendations:
-
Avoid Strong Bases: Steer clear of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially in aqueous solvents.
-
Use Milder Bases: Switch to milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). Cesium carbonate (Cs₂CO₃) is also a good option.
-
Consider Fluoride Sources: In some cases, bases like potassium fluoride (KF) or cesium fluoride (CsF) can be effective while minimizing protodeboronation.[10]
| Base | Relative Strength | Typical Conditions | Impact on Protodeboronation |
| NaOH, KOH | Strong | Aqueous Solvents | High Risk. Strongly accelerates protodeboronation. |
| K₃PO₄ | Moderately Strong | Aqueous/Anhydrous | Moderate Risk. Generally better than hydroxides. |
| K₂CO₃, Cs₂CO₃ | Mild | Aqueous/Anhydrous | Lower Risk. Often a good starting point.[10] |
| KF, CsF | Mild | Anhydrous | Low Risk. Can be very effective at suppressing the side reaction. |
Q4: How can I optimize temperature and reaction time to minimize this side reaction?
A4: Like most decomposition pathways, protodeboronation is accelerated by heat and prolonged reaction times.[2][3]
-
Lower the Temperature: Attempt the reaction at the lowest temperature that still allows for a reasonable rate of formation for your desired product. It is better to have a slower, cleaner reaction than a fast, messy one.
-
Monitor Closely: Do not run the reaction for a fixed time by default. Monitor its progress frequently using TLC, LC-MS, or GC-MS.[2][11] Quench the reaction as soon as the consumption of the limiting reagent plateaus to prevent the accumulation of the protodeboronated byproduct.
Q5: I am running my reaction under anhydrous conditions but still observe protodeboronation. What could be the proton source?
A5: While water is the most common proton source, it is not the only one.
-
Adventitious Water: Ensure your solvents are truly anhydrous and that your base (if solid) has been properly dried. Hygroscopic bases like K₃PO₄ can introduce water.
-
Reagent Impurities: Other reagents in your reaction could contain residual water or be protic.
-
Solvent Degradation: Some solvents can degrade under basic/heated conditions to produce water.
-
Self-Catalysis: In some systems, the boronic acid itself can act as a proton donor to catalyze the decomposition of the boronate anion, a phenomenon known as self-catalysis.[12]
Q6: Could my palladium catalyst and ligand system be promoting protodeboronation?
A6: Yes. While the primary role of the catalyst is to facilitate the desired cross-coupling, it can inadvertently promote side reactions.
-
Slow Transmetalation: If the transmetalation step of the Suzuki-Miyaura cycle is slow, the boronic acid remains in the reactive basic medium for longer, increasing the opportunity for protodeboronation.
-
Ligand Effects: Recent studies have shown that bulky phosphine ligands, while often used to promote difficult couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[13] If you are using a very bulky ligand (e.g., XPhos, RuPhos), consider screening a less sterically demanding one (e.g., SPhos, PPh₃) to see if the product-to-byproduct ratio improves.
Section 3: Recommended Protocols for Investigation
To systematically troubleshoot, it is essential to isolate variables and quantify the extent of the problem.
Protocol 1: Control Experiment for Boronic Acid Stability
This protocol helps determine the baseline stability of your boronic acid under your specific reaction conditions, in the absence of the coupling partner.
-
Setup: To a reaction vessel, add this compound (1.0 equiv), your chosen base (e.g., K₂CO₃, 2.0 equiv), and an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Inert Atmosphere: Seal the vessel and render the atmosphere inert by purging with nitrogen or argon.
-
Solvent Addition: Add your degassed solvent system (e.g., Dioxane/H₂O 10:1).
-
Heating: Heat the reaction to your target temperature (e.g., 80 °C).
-
Sampling: At regular intervals (e.g., t = 0, 1h, 2h, 4h, 8h), withdraw a small aliquot of the reaction mixture.
-
Analysis: Quench the aliquot with a slightly acidic buffer and analyze by ¹H NMR or LC-MS. Quantify the disappearance of the starting boronic acid relative to the internal standard. This will give you a kinetic profile of its decomposition.
Protocol 2: Analytical Monitoring by LC-MS
This method is ideal for tracking the formation of both the desired product and the protodeboronated byproduct in a real reaction.
-
Calibration: Prepare standard solutions of your purified desired product and the expected protodeboronated byproduct (if available) to determine their respective response factors in the mass spectrometer.
-
Reaction Monitoring: During your cross-coupling reaction, take aliquots at set time points.
-
Sample Prep: Dilute each aliquot in a suitable solvent (e.g., acetonitrile) and filter if necessary.
-
Injection: Inject the samples onto an LC-MS system equipped with a C18 column.
-
Data Analysis: Integrate the peak areas for the starting boronic acid, the desired product, and the protodeboronated byproduct. Use the response factors to calculate the relative concentrations of each species over time. This provides a clear picture of when the side reaction begins to dominate.
Section 4: Advanced Mitigation Strategies
If optimizing reaction conditions is insufficient, modifying the boronic acid itself can be a powerful strategy.
Q7: Are there alternative forms of this boronic acid that are more stable?
A7: Yes. Converting the boronic acid to a more stable derivative that slowly releases the active reagent in situ is a highly effective technique. This "slow release" strategy keeps the instantaneous concentration of the reactive boronic acid low, minimizing side reactions.[1] The two most common derivatives are:
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that are robust to anhydrous conditions and chromatography. They release the boronic acid under slow, controlled hydrolysis in the presence of a base and water.
-
Potassium Organotrifluoroborates (BF₃K): These salts also exhibit enhanced stability and can be used directly in cross-coupling reactions, often under different conditions than boronic acids.
Section 5: Visualizing the Process
Caption: A troubleshooting decision tree for addressing protodeboronation.
References
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37137-37143. [Link]
-
Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Retrieved from ResearchGate. [Link]
-
ACS Publications. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (n.d.). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]
-
Stuke, S. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]
-
Scilit. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. [Link]
-
Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. [Link]
-
ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link]
-
PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science. [Link]
-
National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
-
ResearchGate. (n.d.). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Retrieved from ResearchGate. [Link]
-
LJMU Research Online. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Link]
-
Reddit. (2023). Protodeboronation product. [Link]
-
Reddit. (2024). For the pro's (Suzuki). [Link]
-
National Institutes of Health. (n.d.). Analytical Methods - Toxicological Profile for Boron. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ScienceDirect. (n.d.). Analytical techniques for boron quantification supporting desalination processes-- A review. [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. [Link]
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- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
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Technical Support Center: Minimizing Homocoupling of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting strategies and practical solutions for a common and often frustrating side reaction in Suzuki-Miyaura cross-coupling: the homocoupling of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid. The unique electronic properties of this substrate, characterized by a potent electron-withdrawing cyano group, make it particularly susceptible to this undesired pathway. This guide will equip you with the foundational knowledge and actionable protocols to optimize your reaction conditions, maximize the yield of your desired cross-coupled product, and ensure the integrity of your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What exactly is boronic acid homocoupling, and why is my specific boronic acid, this compound, so prone to it?
A1: Boronic acid homocoupling is a side reaction in palladium-catalyzed cross-coupling that results in the formation of a symmetrical biaryl—in your case, 2,2'-bis(methoxymethoxy)-5,5'-dicyanobiphenyl. This occurs when two molecules of your boronic acid react with each other instead of with your intended aryl halide partner.
Your substrate is particularly susceptible for two main reasons:
-
Electronic Effects: The presence of the strongly electron-withdrawing cyano (-CN) group makes the arylboronic acid more reactive towards certain homocoupling pathways.[1]
-
Oxygen Sensitivity: The primary mechanistic pathway for homocoupling is often initiated by the reaction of the active Pd(0) catalyst with dissolved oxygen in the reaction mixture. This forms a palladium peroxo complex, which is a key intermediate in the homocoupling catalytic cycle.[2][3][4]
Q2: I'm seeing a significant amount of a symmetrical biaryl byproduct in my LC-MS analysis. What are the most likely causes?
A2: The formation of a symmetrical biaryl byproduct is the classic signature of boronic acid homocoupling. The two primary culprits are:
-
Presence of Dissolved Oxygen: Inadequately degassed solvents and reagents are the most common cause. Oxygen facilitates a well-established homocoupling mechanism involving a palladium peroxo complex.[2][5][6]
-
Use of a Pd(II) Precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can directly react with the boronic acid in a stoichiometric fashion to produce the homocoupled dimer and Pd(0).[5][7] This can be a significant issue at the start of the reaction before the catalytic cycle is fully established.
Q3: How does the choice of ligand impact the extent of homocoupling?
A3: Ligands are critical in modulating the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃), can significantly suppress homocoupling. They do this by accelerating the key steps of the desired Suzuki-Miyaura cycle—oxidative addition and reductive elimination.[8] By making the main catalytic cycle more kinetically favorable, these ligands help it to outcompete the homocoupling side reaction.[8][9]
Q4: Can the stability of the boronic acid itself be a factor?
A4: Absolutely. Boronic acids can be prone to decomposition, especially under heating. A more stable form of the boronic acid, such as a pinacol ester (Bpin) or a MIDA boronate, can be beneficial.[8][10][11] These derivatives often provide a slower, more controlled release of the active boronic acid into the reaction mixture, which can help to minimize side reactions like homocoupling.[8]
Troubleshooting and Optimization Guide
This section provides a systematic approach to diagnosing and resolving issues with the homocoupling of this compound.
Problem: High Levels of Homocoupling Product Observed
If your reaction analysis (TLC, LC-MS, GC-MS) confirms the presence of a significant amount of the symmetrical biaryl byproduct, follow these troubleshooting steps, ordered from the most impactful and easiest to implement to more involved optimizations.
As established, oxygen is a primary driver of homocoupling.[2][6][12]
Solutions:
-
Rigorous Degassing of Solvents: Standard sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes is a good starting point. For highly sensitive reactions, the "freeze-pump-thaw" method is superior. This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere. Repeat this cycle at least three times for maximum effectiveness.[8]
-
Inert Atmosphere: Ensure your reaction is conducted under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish. Use glassware that has been flame-dried or oven-dried to remove adsorbed moisture and air.
-
Subsurface Sparge: Before adding your catalyst, bubble an inert gas directly into the reaction mixture (subsurface sparge) for 15-20 minutes to ensure the removal of all dissolved oxygen.[5][13]
Pd(II) species can initiate homocoupling before the main catalytic cycle begins.[7]
Solutions:
-
Switch to a Pd(0) Precatalyst: If you are using Pd(OAc)₂ or a similar Pd(II) source, consider switching to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Incorporate a Mild Reducing Agent: If you must use a Pd(II) precatalyst, the addition of a mild reducing agent can help to quickly generate the active Pd(0) species and consume the Pd(II), thereby suppressing homocoupling. Potassium formate (HCO₂K) has been shown to be highly effective in this role without interfering with the main catalytic cycle.[5][13]
| Entry | Deoxygenation Method | Additive | Homocoupling Byproduct (%) | Desired Product Yield (%) |
| 1 | None | None | 5.8 | Not Reported |
| 2 | Subsurface N₂ Sparge | None | 0.8 | Not Reported |
| 3 | Subsurface N₂ Sparge | Potassium Formate | <0.1 | >95 |
| Data adapted from a study demonstrating the efficacy of deoxygenation and potassium formate in suppressing homocoupling.[14] |
The interplay between ligand, base, and solvent is crucial for reaction kinetics and can be tuned to favor the desired cross-coupling.
Solutions:
-
Ligand Screening: For an electron-deficient boronic acid like yours, a bulky, electron-rich ligand is often beneficial. Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) is an excellent starting point.[1] Screen a panel of ligands to find the optimal one for your specific substrate combination.
-
Base Selection: The base activates the boronic acid for transmetalation.[15][16][17] While common bases like K₂CO₃ can be effective, for challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ often give better results.[8]
-
Solvent System Optimization: The choice of solvent can influence reaction rates and selectivity.[18] Apolar aprotic solvents like toluene or dioxane, often with the addition of water, are standard. The water can play a beneficial role in the solubility of the base and in the mechanism of transmetalation.[18][19]
| Base | Typical Solvents | Comments |
| K₂CO₃ | Toluene/Water, Dioxane/Water | Standard, but may be suboptimal for challenging substrates. |
| K₃PO₄ | Toluene, Dioxane, THF | Stronger, often more effective for electron-deficient systems. |
| Cs₂CO₃ | Toluene, Dioxane, THF | Highly effective but more expensive; excellent for difficult couplings. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol incorporates best practices for minimizing the homocoupling of this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.2 mol%)
-
K₃PO₄ (2.0 equiv), finely ground
-
Degassed Toluene and Degassed Water (e.g., 10:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, SPhos ligand, and finely ground K₃PO₄.
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Final Degassing: With vigorous stirring, bubble argon or nitrogen gas through the solution (subsurface sparge) for 15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ catalyst.
-
Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the aryl halide is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle versus the oxygen-mediated homocoupling pathway.
Caption: Competing catalytic cycles: The desired Suzuki-Miyaura pathway versus the oxygen-promoted homocoupling side reaction.
Caption: A logical decision tree for troubleshooting and resolving high levels of boronic acid homocoupling.
References
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Amatore, C., & Jutand, A. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Semantic Scholar. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Ciofini, I., Adamo, C., & Amatore, C. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 111(3), 579-583. [Link]
-
Gerey, B., Saffon-Merceron, N., Fustier-Boutignon, M., Mézailles, N., & Luska, K. L. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7545. [Link]
-
Miller, R. A., Krska, S. W., & Toczko, M. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 351–357. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(7), 1845-1851. [Link]
-
Yu, J., Liu, J., Shi, G., Shao, C., & Zhang, Y. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079–4082. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1029–1041. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Rush, M. N., Coombs, K. E., Denny, C. T., Santistevan, D., Huynh, Q. M., Cicotte, K. N., & Hedberg-Dirk, E. L. (2021). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 351-357. [Link]
-
Batchu, V. R., et al. (2014). Palladium-catalyzed, pyrazole-directed C(sp2)−H functionalization of the N-phenyl ring in N-phenylpyrazoles to afford a biaryl bis-pyrazole. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Vedejs, E., & Chapman, R. W. (2001). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 66(10), 3397–3402. [Link]
-
Burtoloso, A. C. B., & Bernardim, B. (2016). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Communications, 7, 11346. [Link]
-
Li, C., & Toste, F. D. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 16(44), 8567–8570. [Link]
-
de Lambert de Boisjan, A., Allemann, C., & Fadini, L. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(6), e2100035. [Link]
-
ResearchGate. (2025). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a. [Link]
-
Bumagin, N. A., Bykov, V. V., & Beletskaya, I. P. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(19), 6434–6441. [Link]
-
Gildner, P. G., & Colacot, T. J. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1891–1899. [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
HZPT. (2024). what is used to protect the boronic acid enabling iterative suzuki-miyaura coupling? HZPT. [Link]
-
ResearchGate. (2025). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. [Link]
-
Sci-Hub. (n.d.). Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. [Link]
-
ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
ResearchGate. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
Sources
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- 19. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Monitoring (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid Reactions
Welcome to the technical support center for monitoring reactions involving (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methodologies critical for successful reaction monitoring. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reliable analytical workflow.
Introduction
This compound is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions like the Suzuki-Miyaura coupling to form complex organic molecules.[1][2] The success of these reactions hinges on careful monitoring to determine reaction completion, quantify product yield, and identify potential side products. This guide provides a comprehensive overview of common analytical techniques, troubleshooting advice, and frequently asked questions to empower you in your experimental endeavors.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of reactions involving boronic acids due to its ability to separate complex mixtures.[3] A typical application is to track the consumption of the boronic acid starting material and the formation of the desired product over time.
Troubleshooting Guide: HPLC Analysis
Here are some common issues encountered during the HPLC analysis of this compound reactions and how to resolve them:
Question 1: I'm observing significant peak tailing for my boronic acid peak. What could be the cause and how can I fix it?
Answer:
Peak tailing for boronic acids is often due to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[4] Boronic acids, being mild Lewis acids, can interact with these active sites, leading to poor peak shape.[5][6]
-
Underlying Cause: The interaction between the electron-deficient boron atom and the lone pairs of electrons on the oxygen of the silanol groups.
-
Solution:
-
Mobile Phase Modification: Add a competitive agent to the mobile phase. A small amount of a mild acid, like formic acid or acetic acid (typically 0.1%), can protonate the silanol groups, reducing their interaction with the boronic acid.[7]
-
Column Selection: Utilize a column with end-capping or a base-deactivated stationary phase. Modern columns like those with MaxPeak™ Premier technology are designed to minimize analyte-metal interactions, which can also contribute to peak tailing.[3]
-
pH Adjustment: The retention of boronic acids can be pH-dependent.[3] Operating at a lower pH can help to keep the boronic acid in its neutral form, potentially reducing interactions with the stationary phase.[3]
-
Question 2: My boronic acid peak area is inconsistent across injections, even from the same sample. What's happening?
Answer:
Inconsistent peak areas often point to issues with sample stability or injection precision. Boronic acids can be susceptible to degradation, particularly hydrolysis of the methoxymethyl (MOM) protecting group under certain conditions.
-
Underlying Cause:
-
On-column Hydrolysis: The aqueous environment of the mobile phase can lead to the hydrolysis of the boronic acid to boric acid, or the MOM-ether to the corresponding phenol.[7][8]
-
Injector Issues: Poor reproducibility can stem from issues with the autosampler, such as air bubbles in the syringe or a partially blocked needle.
-
-
Solution:
-
Sample Preparation: Prepare samples in a solvent that is compatible with the mobile phase and minimizes degradation. If possible, dissolve the sample in the initial mobile phase composition.
-
Method Optimization: Minimize the on-column hydrolysis by using a mobile phase with a lower water content if your separation allows, or by using a column with a stationary phase less prone to causing hydrolysis.[7]
-
System Maintenance: Regularly perform maintenance on your HPLC system, including flushing the pump and injector, and replacing worn seals.
-
Question 3: I am seeing a new, unexpected peak appear in my chromatogram as the reaction progresses. How can I identify it?
Answer:
The appearance of a new peak could indicate a side product, an intermediate, or degradation of a reactant or product.
-
Potential Causes:
-
Homocoupling: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid to form a symmetrical biaryl compound.[9] This is often promoted by the presence of oxygen.[9]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, leading to the formation of a deborylated byproduct.[10][11]
-
Hydrolysis: As mentioned, the MOM ether is susceptible to hydrolysis under acidic conditions.
-
-
Identification Strategy:
-
LC-MS Analysis: The most effective way to identify the unknown peak is by using a mass spectrometer coupled to your HPLC. This will provide the mass-to-charge ratio (m/z) of the compound, allowing you to deduce its molecular formula and structure.
-
Spiking Experiment: If you have a hypothesis about the identity of the new peak (e.g., the homocoupling product), you can synthesize a small amount of this compound and "spike" it into your reaction mixture. If your hypothesis is correct, the area of the unknown peak should increase.
-
Experimental Protocol: Generic HPLC Method
This protocol provides a starting point for developing a method to monitor a reaction involving this compound.
| Parameter | Setting |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 2 µL |
Troubleshooting Workflow: HPLC
Caption: A flowchart for troubleshooting common HPLC issues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for structural elucidation and reaction monitoring, providing detailed information about the molecular structure of reactants, products, and intermediates.[12] Both ¹H and ¹³C NMR can be used, and for certain substrates, ¹⁹F NMR can be a powerful tool.[12][13]
Troubleshooting Guide: NMR Analysis
Question 1: The ¹H NMR spectrum of my reaction mixture is very complex and peaks are overlapping. How can I simplify it?
Answer:
Overlapping peaks in a ¹H NMR spectrum of a reaction mixture are common.
-
Underlying Cause: The presence of multiple species (starting materials, product, catalyst, base, solvent) with signals in similar chemical shift regions.
-
Solution:
-
Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz). This will increase the dispersion of the signals, reducing overlap.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) can help to identify coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their attached carbons. These can help in assigning peaks even in a crowded spectrum.
-
Reaction Quenching and Workup: For offline analysis, quenching the reaction and performing a simple workup (e.g., an aqueous wash) can remove some of the inorganic components (like the base), simplifying the spectrum.
-
Question 2: I'm not sure if my reaction is complete. Which signals should I monitor in the ¹H NMR?
Answer:
To determine reaction completion, you should monitor the disappearance of a key starting material signal and the appearance of a characteristic product signal.
-
For this compound:
-
Disappearance: Monitor the aromatic protons of the boronic acid.
-
Appearance: Look for the appearance of new aromatic signals corresponding to the coupled product. The chemical shifts of these protons will be different from the starting material due to the new C-C bond. You can also monitor the methoxymethyl (MOM) group protons, although these may not shift as significantly.
-
-
Quantitative NMR (qNMR): For a more quantitative assessment, you can add a known amount of an internal standard with a signal that does not overlap with your reaction components. By comparing the integration of your product peak to the internal standard, you can determine the yield.
Troubleshooting Workflow: NMR
Caption: A flowchart for troubleshooting common NMR analysis issues.
Gas Chromatography (GC) and Mass Spectrometry (MS)
GC-MS can be a useful technique for monitoring reactions, especially for identifying volatile byproducts or for analyzing derivatized boronic acids.[14] However, boronic acids themselves are generally not volatile enough for direct GC analysis and may require derivatization.[14]
Troubleshooting Guide: GC-MS Analysis
Question: I want to use GC-MS to monitor my reaction, but my boronic acid is not showing up. Why?
Answer:
Boronic acids have low volatility and can be thermally labile, making them unsuitable for direct GC analysis.
-
Underlying Cause: The high temperatures used in the GC inlet and column can cause decomposition of the boronic acid.
-
Solution:
-
Derivatization: Convert the boronic acid to a more volatile and thermally stable derivative. A common method is to react it with a diol, such as pinacol, to form a boronate ester. This ester is more amenable to GC analysis.
-
Alternative Techniques: For non-volatile compounds, HPLC or LC-MS are generally more suitable analytical techniques.[15][16]
-
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under typical Suzuki-Miyaura reaction conditions?
A1: Boronic acids are generally stable compounds.[1] However, under the basic aqueous conditions often used in Suzuki reactions, they can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[10] The methoxymethyl (MOM) ether protecting group can also be sensitive to acidic conditions. It's important to carefully control the reaction pH.
Q2: What are the most common side reactions I should be aware of?
A2: The most prevalent side reactions are homocoupling of the boronic acid and protodeboronation.[9][11] Homocoupling can be minimized by ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can promote this side reaction.[9]
Q3: Can I use in-line monitoring techniques for these reactions?
A3: Yes, in-line monitoring techniques, also known as Process Analytical Technology (PAT), are increasingly being used.[17] Techniques like Raman or near-infrared (NIR) spectroscopy can provide real-time information about the reaction progress without the need for sampling.[11][17]
References
-
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
-
Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Jadhav, S. B., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
Royal Society of Chemistry. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
Wikipedia. Phenylboronic acid. Available at: [Link]
-
LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Available at: [Link]
- Google Patents. Process for preparing organic boronic acid derivatives using diboronic acid.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available at: [Link]
- Chemler, S. R. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry.
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Available at: [Link]
-
ResearchGate. Suzuki–Miyaura coupling monitored by in‐line Raman spectroscopy. Available at: [Link]
-
PubChem. 5-Cyanothiophene-2-boronic acid. Available at: [Link]
-
Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A. Available at: [Link]
-
ResearchGate. Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. Available at: [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
-
FULIR. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Available at: [Link]
-
NIH. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Available at: [Link]
-
Wikipedia. Boronic acid. Available at: [Link]
-
NIH. Boron enabled bioconjugation chemistries. Available at: [Link]
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Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]
-
Restek. HPLC Troubleshooting Guide. Available at: [Link]
-
ACS Publications. Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Available at: [Link]
-
NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
-
Royal Society of Chemistry. Trace Amount Pd(ppm)-Catalyzed Suzuki Cross-Coupling Reactions Based on Coordination Interaction of Metal with a Conjugated Spir. Available at: [Link]
-
MDPI. Modulating Reactivity and Stability of Graphene Quantum Dots with Boron Dopants for Mercury Ion Interaction: A DFT Perspective. Available at: [Link]
-
ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Available at: [Link]
-
PubChem. Cyano phenyl boronic acid. Available at: [Link]
-
NIH. Enantiopure β-isocyano-boronic esters: synthesis and exploitation in isocyanide-based multicomponent reactions. Available at: [Link]
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Validation & Comparative
alternative reagents to (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid
An In-Depth Technical Guide to Alternative Reagents for (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid
Introduction: Navigating Beyond the Standard Reagent
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, indispensable for the construction of biaryl scaffolds found in countless pharmaceuticals and advanced materials.[1] The choice of the organoboron reagent is paramount to the success of these transformations. This compound is a widely used building block, valued for introducing a synthetically versatile cyano group and a latent phenol. The methoxymethyl (MOM) ether serves as a protecting group, ostensibly to prevent the ortho-hydroxyl group from interfering with the palladium catalyst.
However, reliance on this single reagent introduces potential drawbacks, including the cost associated with the protected starting material, the additional synthetic steps for protection and deprotection, and the potential for the MOM group to be unstable under certain reaction conditions. This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth comparison of viable alternatives, supported by experimental data and mechanistic insights, to empower more strategic and efficient synthetic planning.
Chapter 1: Establishing a Baseline: The Case for this compound
The primary rationale for protecting the ortho-hydroxyl group is to prevent the formation of a stable six-membered palladacycle via chelation, which can sequester the active catalyst and impede the catalytic cycle. The MOM ether provides a reliable, albeit temporary, solution to this challenge.
A typical Suzuki-Miyaura coupling using the MOM-protected reagent serves as our performance baseline.
Baseline Experimental Protocol: Suzuki-Miyaura Coupling
A flask is charged with this compound (1.2 eq.), the desired aryl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like Na₂CO₃ or K₂CO₃ (2-3 eq.). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen). An appropriate solvent system (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O) is added, and the mixture is heated to 80-100 °C until completion.
Baseline Performance Data
The following table represents typical outcomes for the coupling of the MOM-protected boronic acid with various aryl bromides.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3%) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~85 |
| 4-Bromotoluene | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 100 | 10 | ~90 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~92 |
Yields are representative and can vary based on specific substrate and optimization.
Chapter 2: The Direct Approach: Unveiling the Potential of (5-Cyano-2-hydroxyphenyl)boronic acid
The most atom-economical alternative is the direct use of the unprotected (5-Cyano-2-hydroxyphenyl)boronic acid, which is commercially available from several suppliers.[2][3][4][5] While historically challenging, recent advances in ligand and catalyst design have made the coupling of ortho-substituted phenol derivatives more feasible.[6]
The Core Challenge: The acidity of the phenolic proton and the proximity of the hydroxyl oxygen can lead to catalyst inhibition or side reactions. The choice of base, solvent, and ligand is therefore critical to success.
The Solution: Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, can promote the desired cross-coupling.[7][8][9] These ligands accelerate the reductive elimination step, which is often the rate-limiting step, outcompeting the formation of inhibitory catalyst complexes.
Optimized Protocol for Unprotected Boronic Acid
To a mixture of (5-Cyano-2-hydroxyphenyl)boronic acid (1.5 eq.), an aryl chloride (1.0 eq.), Pd(OAc)₂ (2 mol%), and a bulky phosphine ligand like SPhos (4 mol%)[8], add a non-aqueous base such as K₃PO₄ (2.5 eq.) and a solvent like toluene. The reaction is heated under an inert atmosphere. The use of aryl chlorides, which are less expensive but more challenging substrates, is often enabled by these advanced catalyst systems.
Comparative Performance Data
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| MOM-Protected | 4-Chloroanisole | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Toluene | 100 | 12 | ~75 |
| Unprotected | 4-Chloroanisole | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Toluene | 100 | 10 | ~88[8] |
| MOM-Protected | 2-Chlorotoluene | Pd₂(dba)₃/P(t-Bu)₃ (2%) | K₃PO₄ | Dioxane | 100 | 16 | ~65 |
| Unprotected | 2-Chlorotoluene | Pd₂(dba)₃/P(t-Bu)₃ (2%) | K₃PO₄ | Dioxane | 100 | 12 | ~82[7][10] |
Chapter 3: Alternative Boron Moieties for Enhanced Stability
Boronic acids are susceptible to decomposition via protodeboronation, especially under basic conditions, which can lead to inconsistent results and the formation of homocoupling byproducts.[11] Two excellent alternatives that mask the boronic acid functionality until the point of reaction are potassium trifluoroborate salts and N-methyliminodiacetic acid (MIDA) boronate esters.
-
Potassium Aryltrifluoroborates (KATs): These are crystalline, air- and moisture-stable solids.[12] They are more robust than their boronic acid counterparts and participate readily in Suzuki-Miyaura couplings, slowly hydrolyzing in situ to generate the active boronic acid.
-
MIDA Boronate Esters: These reagents offer exceptional stability, rendering them inert to chromatography and many reaction conditions. The MIDA group is cleaved under mild basic aqueous conditions (e.g., with NaHCO₃ at room temperature), slowly releasing the boronic acid into the reaction mixture. This slow-release mechanism can be highly beneficial for reactions involving unstable boronic acids.
Protocol for Potassium (5-Cyano-2-hydroxyphenyl)trifluoroborate
The reaction setup is similar to a standard Suzuki coupling. The trifluoroborate salt (1.5 eq.) is coupled with an aryl halide (1.0 eq.) using a palladium catalyst and a base like Cs₂CO₃ or K₃PO₄ in a solvent system containing water, such as THF/H₂O or Dioxane/H₂O, to facilitate the hydrolysis of the BF₃K salt.
Comparative Stability and Performance Data
| Boron Reagent | Stability | Handling | Typical Yield vs. Aryl Bromide |
| Boronic Acid | Moderate; prone to protodeboronation | Requires inert atmosphere for long-term storage | 85-95% |
| Trifluoroborate Salt | High; air- and moisture-stable solid | Easy to handle and store | 85-95% |
| MIDA Boronate Ester | Very High; stable to chromatography | Easy to handle, purify, and store | 90-98% (often higher due to slow release) |
Chapter 4: Alternative Synthetic Strategies
In some cases, the most effective alternative is to bypass the specific boronic acid altogether.
-
Flipping the Script (Reverse Suzuki): Instead of preparing the cyanophenylboronic acid, one can use a commercially available boronic acid and couple it with a derivative of 4-bromo-2-hydroxybenzonitrile. The hydroxyl group can be converted to a non-coordinating triflate (-OTf) or sulfamate group, which are excellent electrophiles for Suzuki coupling.
-
Directed ortho-Lithiation/Borylation: A powerful strategy for synthesizing the required boronic acid in situ or as a stable precursor involves the directed ortho-metalation of a substituted benzonitrile, followed by quenching with a borate ester.[13][14][15][16][17] This method provides access to boronic acids that may not be commercially available.
-
Alternative Cross-Coupling Reactions: For certain substrates, other cross-coupling methods may offer advantages.
-
C-H Activation: Direct arylation of benzonitrile derivatives avoids the pre-functionalization required for Suzuki coupling, offering a more step-economical route.[18][19]
-
Reductive Coupling: One-pot methods based on the cross-coupling of different nitrile species, such as the reaction of a terephthalonitrile dianion with a neutral aromatic nitrile, can provide access to cyanobiaryl structures without the need for transition metals.[20][21]
-
Summary and Recommendations
The choice of reagent to replace or substitute this compound depends on the specific goals of the synthesis.
-
For Maximum Atom Economy and Efficiency: The direct use of (5-Cyano-2-hydroxyphenyl)boronic acid with modern, well-chosen catalyst systems is often the best approach. It eliminates protection/deprotection steps and can provide excellent yields.
-
For Enhanced Stability and Reproducibility: Potassium (5-Cyano-2-hydroxyphenyl)trifluoroborate or the corresponding MIDA boronate ester are superior choices. They are robust, easy to handle, and can improve reaction outcomes, especially in complex, multi-step syntheses.
-
For Substrate Unavailability or Strategic Advantage: Exploring alternative synthetic strategies like reversing the coupling partners or employing C-H activation can provide novel and efficient pathways to the desired biaryl product.
By considering these alternatives, researchers can move beyond the standard MOM-protected reagent to develop more robust, efficient, and cost-effective synthetic routes.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link][7][10]
-
Walker, S. D., et al. (2004). A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link][8]
-
Singh, R., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(30), 6670-6677. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link][22]
-
Shtait, S. A., et al. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. Beilstein Journal of Organic Chemistry, 12, 1577–1584. [Link][20][21]
-
Kwong, F. Y., & Buchwald, S. L. (2004). A General, Efficient, and Inexpensive Catalyst System for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 43(24), 3507-3511. [Link][9]
-
MOLBASE. (n.d.). (5-Cyano-2-hydroxyphenyl)boronic acid price & availability. Retrieved from [Link][3]
-
Leonori, D., & Aggarwal, V. K. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link][13][14]
-
Shang, R., & Lei, A. (2019). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 52(2), 466–478. [Link][18][19]
-
Carson, N. (2014). The Lithiation-Borylation Strategy: Methods for Stereospecific sp3-sp3 Homologation. University of Illinois Urbana-Champaign. [Link][15]
-
Zhang, L., et al. (2022). Simple and Practical Conversion of Benzoic Acids to Phenols at Room Temperature. Angewandte Chemie International Edition, 61(33), e202205561. [Link][23]
-
ResearchGate. (n.d.). Reactions of hydroxyaryl halides with arylboronic acids. Retrieved from [Link][24]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link][25]
-
Google Patents. (n.d.). Method for producing 2-cyanophenylboronic acid derivative. Retrieved from [16]
-
Kim, J., et al. (2024). Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents. ChemSusChem, 17(23), e202401257. [Link][26]
-
Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]
-
Zhang, Y., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 14(4), 1431-1436. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2017). Metalation & Borylation. ACS Green Chemistry Institute. [Link][17]
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Peng, Y., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012–24018. [Link][27]
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link][28]
-
Wu, Y., et al. (2022). Protocol for the preparation and application of CeO2-CuO catalysts in the decarboxylative oxidation reaction of benzoic acids to phenols. STAR Protocols, 3(4), 101783. [Link][29]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 46(29), 5584-5588. [Link][11]
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A Comparative Guide to the Spectroscopic Confirmation of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid
For professionals in pharmaceutical research and synthetic chemistry, unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Intermediates such as (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid, which features a trifecta of reactive and spectroscopically active functional groups—a boronic acid, a cyano group, and a methoxymethyl (MOM) ether—require a multi-faceted analytical approach. This guide provides an in-depth comparison of spectroscopic techniques to definitively confirm the product's structure, differentiate it from common impurities, and establish a validated analytical workflow.
The causality behind employing a suite of techniques lies in the unique, complementary information each method provides. While ¹H NMR spectroscopy can elucidate the proton framework, ¹³C and ¹¹B NMR confirm the carbon backbone and the electronic state of the boron atom, respectively. Mass spectrometry provides the crucial molecular weight, and infrared spectroscopy offers a rapid check for the presence of key functional groups. Together, they form a self-validating system that leaves no room for structural ambiguity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the most powerful tool for the de novo structure elucidation of organic molecules. For the target compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is essential.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as the acidic B(OH)₂ protons are more readily observed.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
To confirm exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The B(OH)₂ signal should disappear.
Expected Data & Interpretation: The spectrum should exhibit distinct signals corresponding to the aromatic, MOM ether, and boronic acid protons. The integration values are critical for confirming the relative number of protons in each environment.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Comparative Insight |
| Aromatic (H-3, H-4, H-6) | 7.5 - 8.2 | Multiplets (m) | 3H | The precise shifts and couplings form a complex ABC spin system characteristic of the 1,2,4-substitution pattern. These signals will be significantly different from a potential starting material like a di-substituted aryl halide. |
| B(OH)₂ | 4.0 - 8.0 (solvent dependent) | Broad Singlet (br s) | 2H | This signal is often broad due to quadrupolar relaxation and chemical exchange.[1] Its disappearance upon D₂O exchange is a key diagnostic test. The absence of this signal would indicate the formation of a boroxine trimer or a boronate ester. |
| MOM Ether (-OCH₂O-) | 5.2 - 5.4 | Singlet (s) | 2H | The presence of this singlet is a clear confirmation of the intact MOM protecting group. An impurity resulting from deprotection would lack this signal and instead show a phenolic -OH proton. |
| MOM Ether (-OCH₃) | 3.4 - 3.6 | Singlet (s) | 3H | This upfield singlet, integrating to 3H, is the other half of the MOM group signature. Its presence is crucial for confirmation. |
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the carbon-containing functional groups.
Expected Data & Interpretation: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the six aromatic carbons, the cyano carbon, and the two carbons of the MOM ether.
| Assignment | Expected Chemical Shift (δ, ppm) | Rationale & Comparative Insight |
| Aromatic C-O | 155 - 165 | The carbon attached to the MOM ether oxygen will be significantly downfield. |
| Aromatic C-H | 115 - 140 | Three distinct signals for the aromatic C-H carbons. |
| Aromatic C-CN | 105 - 115 | The carbon bearing the cyano group. |
| Aromatic C-B | 130 - 145 (often broad) | The ipso-carbon attached to boron is often broadened due to quadrupolar relaxation from the boron nucleus and may be difficult to observe.[2] Its detection confirms the C-B bond location. |
| Cyano (-C≡N) | 115 - 120 | A sharp signal in this region is a definitive marker for the cyano group.[3][4] |
| MOM Ether (-OCH₂O-) | 94 - 98 | This downfield aliphatic carbon signal is characteristic of an acetal carbon.[5] |
| MOM Ether (-OCH₃) | 56 - 60 | The methoxy carbon of the MOM group. |
¹¹B NMR Spectroscopy: Probing the Boron Center
¹¹B NMR is a highly specific technique for boron-containing compounds that directly confirms the hybridization state of the boron atom.[6]
Experimental Protocol:
-
Prepare a more concentrated sample (~10-20 mg in 0.6 mL of solvent) for optimal signal-to-noise.
-
Use a quartz NMR tube to avoid background signals from borosilicate glass tubes.[7][8]
-
Acquire the spectrum on a multinuclear probe.
Expected Data & Interpretation: A single, relatively broad signal is expected in the region of δ +28 to +33 ppm (relative to BF₃·OEt₂). This chemical shift is characteristic of a trigonal planar (sp²-hybridized) arylboronic acid.[2][9] A significant upfield shift to ~δ 3-13 ppm would suggest the formation of a tetracoordinate (sp³-hybridized) boronate species, which could form in the presence of diols or certain nucleophilic solvents.[7][8][10]
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is indispensable for determining the molecular weight of the product, providing the most direct evidence of its elemental composition.
Experimental Protocol (LC-MS with ESI):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Inject the solution into an LC-MS system equipped with an Electrospray Ionization (ESI) source.
-
Analyze in both positive and negative ion modes.
Expected Data & Interpretation: The molecular formula of this compound is C₈H₉BNO₄, with a monoisotopic mass of approximately 194.06 g/mol .
-
Negative Ion Mode [M-H]⁻: The expected base peak would be at m/z193.05 . This is often the cleanest signal for boronic acids.
-
Positive Ion Mode [M+H]⁺ / [M+Na]⁺: Adducts such as m/z195.07 or m/z217.05 might be observed.
-
Boron Isotopic Pattern: Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%). This results in a characteristic isotopic pattern for all boron-containing fragments, which serves as an additional point of confirmation.
Comparison with Impurities: A common challenge in the analysis of boronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines .[11] This impurity would present a much higher mass in the MS spectrum, corresponding to [3M - 3H₂O]. Mass spectrometry can easily distinguish the monomeric product from this high-molecular-weight impurity.
Infrared (IR) Spectroscopy: A Rapid Functional Group Analysis
FTIR spectroscopy provides a quick and non-destructive method to verify the presence of key functional groups.
Experimental Protocol:
-
Acquire the spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, prepare a KBr pellet or a Nujol mull.
Expected Data & Interpretation: The IR spectrum provides a characteristic fingerprint of the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance |
| O-H Stretch | 3200 - 3500 | Very Broad, Strong | Confirms the -B(OH)₂ group. Absence could indicate boroxine formation.[12][13] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic ring C-H bonds. |
| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium | C-H bonds of the MOM ether group. |
| C≡N Stretch (Nitrile) | 2220 - 2240 | Sharp, Medium-Strong | A highly diagnostic peak for the cyano group. Its presence is a critical confirmation point. |
| B-O Stretch | 1330 - 1380 | Strong | Characteristic of the boronic acid functionality.[14][15] |
| C-O Stretch (Ether) | 1000 - 1250 | Strong, Multiple Bands | Confirms the C-O bonds of the MOM ether and the aryl ether linkage. |
Workflow and Structural Comparison
The following diagram illustrates the comprehensive analytical workflow for structural verification.
Caption: Workflow for Spectroscopic Product Verification.
Below is a visual comparison of the target product and potential side products that could arise during the synthesis.
Caption: Comparison of Target Product vs. Potential Impurities.
Conclusion
The structural verification of this compound is definitively achieved through a coordinated application of NMR spectroscopy (¹H, ¹³C, ¹¹B), mass spectrometry, and infrared spectroscopy. Each technique provides unique and confirmatory data points that, when synthesized, create an unassailable body of evidence for the product's identity. This guide serves as a template for establishing a robust analytical protocol, ensuring the quality and integrity of critical chemical intermediates in research and development. By understanding the expected spectral outcomes and comparing them against plausible alternatives, researchers can proceed with confidence in their synthetic results.
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- A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boron
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A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2][3] Its ability to form carbon-carbon bonds with high functional group tolerance has made it a cornerstone of modern synthetic chemistry.[4][5] However, the success of this reaction, particularly with challenging substrates, is critically dependent on the judicious selection of the palladium catalyst system.
This guide provides an in-depth comparison of different palladium catalysts for the Suzuki-Miyaura coupling of a sterically hindered and electronically complex substrate: (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid . We will delve into the mechanistic rationale for catalyst choice, present a comparative analysis of common catalyst systems, and provide detailed experimental protocols to empower you to optimize your synthetic outcomes.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][6] Understanding this cycle is fundamental to comprehending how different catalysts and ligands influence reaction efficiency. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the aryl/vinyl group and the halide (or triflate) of the coupling partner, forming a Pd(II) intermediate.[2][6]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[2][7]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][6]
The efficiency of each of these steps is profoundly influenced by the ligands coordinated to the palladium center.[8][9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Substrate Analysis: The Challenge of this compound
The target boronic acid presents a unique set of challenges that must be addressed by the choice of catalyst:
-
Steric Hindrance: The methoxymethoxy (MOM) group at the ortho position creates significant steric bulk around the boronic acid moiety. This can hinder the approach of the boronic acid to the palladium center during the transmetalation step.
-
Electronic Effects: The cyano group is strongly electron-withdrawing, which can influence the nucleophilicity of the arylboronic acid. Conversely, the MOM group is electron-donating. This electronic push-pull can affect the rates of both transmetalation and reductive elimination.
For sterically hindered substrates, the use of bulky and electron-rich ligands on the palladium catalyst is often crucial for achieving high yields.[11][12] These ligands promote the formation of monoligated palladium species, which are more reactive in oxidative addition, and facilitate reductive elimination.[9]
Comparative Analysis of Palladium Catalyst Systems
| Catalyst System | Ligand Type | Key Advantages | Potential Disadvantages | Suitability for Target Substrate |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Commercially available, relatively inexpensive, effective for simple substrates.[13] | Air-sensitive, often requires higher catalyst loadings and temperatures, can be inefficient for sterically hindered substrates.[13][14] | Low to Moderate: May provide some product, but likely to give low yields due to the steric hindrance of the MOM group. |
| PdCl₂(dppf) | Dichloro[1,1'-bis(diphenylphosphino)ferrocene] | Air-stable, good general-purpose catalyst, often more effective than Pd(PPh₃)₄.[14][15] | Can be less effective than modern Buchwald-type catalysts for highly hindered substrates. | Moderate: A reasonable starting point, but may not be optimal. |
| Buchwald Catalysts (e.g., SPhos, XPhos) | Bulky, electron-rich biaryl monophosphines | Highly active for sterically hindered and electronically challenging substrates, allow for low catalyst loadings and mild reaction conditions.[12][16] | Ligands can be more expensive. | High: The preferred choice for this type of transformation. These catalysts are specifically designed to overcome the steric and electronic challenges presented by the substrate.[12] |
| N-Heterocyclic Carbene (NHC) Catalysts | N-Heterocyclic Carbenes | Strong σ-donors, form very stable palladium complexes, highly active for a broad range of substrates, including sterically demanding ones.[7][11] | Can sometimes be more sensitive to reaction conditions. | High: An excellent alternative to Buchwald catalysts, known for their high efficiency in challenging couplings.[11] |
Recommended Experimental Protocols
Based on the analysis above, a modern Buchwald-type catalyst is the most promising starting point for the coupling of this compound. Below are detailed protocols for both a recommended modern approach and a more traditional method for comparison.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Recommended Modern Approach (Buchwald Catalyst)
This protocol utilizes a highly active and robust Buchwald precatalyst, which is well-suited for the challenging substrate.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, SPhos Pd G3 precatalyst, and potassium phosphate.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Traditional Approach (Pd(PPh₃)₄)
This protocol uses a classic catalyst and may require more forcing conditions.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed Toluene (8 mL)
-
Degassed Ethanol (2 mL)
-
Degassed Water (2 mL)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the aryl halide and this compound in toluene and ethanol.
-
Inert Atmosphere: Bubble argon or nitrogen through the solution for 15 minutes.
-
Reagent Addition: Add the aqueous sodium carbonate solution, followed by the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the mixture to reflux (around 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Senior Scientist Insights and Troubleshooting
-
Choice of Base and Solvent: The choice of base and solvent is critical. For Buchwald catalysts, potassium phosphate in a dioxane/water mixture is often a robust system.[4] For traditional catalysts, sodium or potassium carbonate in toluene/ethanol/water is common.[6] The base not only facilitates the transmetalation step but can also influence the stability of the boronic acid.
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, a process known as protodeboronation.[1] This is often exacerbated by high temperatures and prolonged reaction times. Using a more active catalyst that allows for lower temperatures and shorter reaction times, such as a Buchwald or NHC system, can minimize this side reaction.[17]
-
Low Yields: If you experience low yields, consider the following:
-
Increase Catalyst Loading: While modern catalysts are very active, a slight increase in loading (e.g., from 2 mol% to 3-4 mol%) can sometimes improve conversion.
-
Screen Different Ligands: If SPhos is not optimal, screening other Buchwald ligands like XPhos or RuPhos can be beneficial, as subtle electronic and steric differences can have a significant impact.[10]
-
Vary the Base/Solvent System: Experiment with different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems (e.g., THF/water, 2-MeTHF/water).
-
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is readily achievable with the appropriate choice of catalyst. While traditional catalysts like Pd(PPh₃)₄ may offer a cost-effective option for initial screening, modern catalyst systems based on bulky, electron-rich phosphine ligands (Buchwald-type) or N-heterocyclic carbenes are highly recommended to overcome the steric and electronic hurdles presented by this substrate. By understanding the underlying mechanism and leveraging the power of modern catalyst technology, researchers can confidently and efficiently synthesize the desired biaryl products in high yields.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Organic & Biomolecular Chemistry. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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National Institutes of Health. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
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National Institutes of Health. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
Springer. (2010). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
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National Institutes of Health. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
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Journal of the American Chemical Society. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
HAL Open Science. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
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Journal of the American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
Reddit. (2025). Favorite "all-purpose" Pd catalyst? [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
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MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
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Semantic Scholar. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
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MDPI. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
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MDPI. (2021). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. [Link]
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A Mechanistic and Performance Guide to Suzuki-Miyaura Reactions of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of boronic acid is critical to the success of this reaction, influencing yield, kinetics, and by-product formation. This guide provides an in-depth mechanistic analysis and performance comparison of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid in Suzuki-Miyaura reactions, offering insights into its reactivity and guidance for its effective use.
The unique substitution pattern of this compound, featuring an electron-withdrawing cyano group and an ortho-methoxymethyl (MOM) ether, presents both opportunities and challenges in cross-coupling reactions. Understanding the interplay of these functional groups is key to optimizing reaction conditions and achieving desired outcomes.
Performance Comparison: this compound vs. Alternative Boronic Acids
The performance of a boronic acid in a Suzuki-Miyaura coupling is dictated by a combination of electronic and steric factors. To provide a clear comparison, we will evaluate this compound against two relevant alternatives: (5-Cyano-2-methoxyphenyl)boronic acid and (3-Cyanophenyl)boronic acid. This comparison will highlight the influence of the ortho-MOM protecting group and the ortho-substituent in general.
| Boronic Acid | Key Features | Expected Performance in Suzuki-Miyaura Coupling | Potential Side Reactions |
| This compound | Ortho-MOM protecting group, electron-withdrawing cyano group. | The ortho-alkoxy group may offer a chelating effect, potentially influencing the reaction mechanism and selectivity.[1][2][3] The electron-withdrawing nature of the cyano group can decrease the nucleophilicity of the aryl group, potentially slowing the transmetalation step.[4] | Protodeboronation, especially under prolonged heating or non-optimal basic conditions.[5] |
| (5-Cyano-2-methoxyphenyl)boronic acid | Ortho-methoxy group, electron-withdrawing cyano group. | Similar to the MOM-protected analogue, the ortho-methoxy group can exhibit a chelating effect.[1][2][3] The free hydroxyl group after potential deprotection under certain conditions could complicate the reaction. | Protodeboronation.[5] |
| (3-Cyanophenyl)boronic acid | Electron-withdrawing cyano group, no ortho-substituent. | The lack of ortho-steric hindrance may lead to faster reaction rates compared to ortho-substituted analogues. The electron-withdrawing cyano group will still influence the transmetalation rate.[4] | Protodeboronation.[5] |
Mechanistic Insights: The Role of the Ortho-Methoxymethoxy Group
The general mechanism of the Suzuki-Miyaura reaction is well-established, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6] However, the presence of an ortho-alkoxy group, such as the methoxymethoxy (MOM) group in our target molecule, can introduce additional mechanistic nuances.
One key aspect is the potential for the oxygen atom of the MOM group to coordinate to the palladium center during the catalytic cycle. This chelation can influence the geometry of the palladium complex and the subsequent steps of the reaction, potentially affecting regioselectivity and reaction rates.[1][2][3]
Below is a diagram illustrating the generally accepted catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols for Mechanistic Studies
To investigate the kinetics and mechanism of the Suzuki-Miyaura reaction of this compound, a well-designed experimental protocol is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of the reaction by quantifying the consumption of reactants and the formation of the product over time.[7]
Protocol for Kinetic Analysis using HPLC
1. Reaction Setup:
-
In a temperature-controlled reaction vessel equipped with a magnetic stirrer, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add the desired solvent (e.g., a mixture of toluene and water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
2. Reaction Monitoring:
-
Start the reaction by placing the vessel in a pre-heated oil bath at the desired temperature.
-
At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) containing an internal standard to stop the reaction.
3. HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
Monitor the elution of reactants and the product using a UV detector at an appropriate wavelength.
-
Quantify the concentration of each species by integrating the peak areas relative to the internal standard.
4. Data Analysis:
-
Plot the concentration of the reactants and product as a function of time to obtain reaction profiles.
-
From these profiles, determine the initial reaction rate and the reaction order with respect to each component.
The following diagram illustrates the experimental workflow for kinetic analysis.
Caption: Experimental workflow for kinetic analysis of a Suzuki-Miyaura reaction.
Conclusion and Future Outlook
This compound is a valuable building block for the synthesis of complex biaryl compounds. Its reactivity is governed by the interplay of the electron-withdrawing cyano group and the potentially chelating ortho-MOM group. While the cyano group may decrease the rate of transmetalation, the ortho-alkoxy moiety could influence the reaction pathway and selectivity.
Further mechanistic studies, employing the protocols outlined in this guide, are warranted to fully elucidate the role of the MOM group and to optimize reaction conditions for this and similar boronic acids. A detailed understanding of the reaction kinetics and the potential for side reactions such as protodeboronation will enable more efficient and robust synthetic strategies in drug discovery and materials science.
References
- BenchChem. Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling. BenchChem. Accessed January 15, 2026. https://www.benchchem.com/application-notes/reaction-monitoring-boronic-acid-coupling.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95 (7), 2457–2483. https://doi.org/10.1021/cr00039a007.
- Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in 2020: a year in review. Org. Biomol. Chem., 2021, 19, 1544-1569. https://doi.org/10.1039/D0OB02420B.
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition. 2001, 40 (23), 4544-4568. https://onlinelibrary.wiley.com/doi/abs/10.1002/1521-3773(20011203)40:23%3C4544::AID-ANIE4544%3E3.0.CO;2-N.
- Matos, K.; Soderquist, J. A. Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry. 1998, 63 (3), 461–470. https://doi.org/10.1021/jo971571s.
- Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. Protodeboronation of Aryl-, Heteroaryl-, and Vinylboronic Acids: pH-Rate Profiles, General and Specific Acid Catalysis, and Brønsted-Type Relationships. Journal of the American Chemical Society. 2016, 138 (29), 9145–9157. https://doi.org/10.1021/jacs.6b03944.
- Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional bond fragmentation to challenging substrates. Journal of the American Chemical Society. 2009, 131 (20), 6961–6963. https://doi.org/10.1021/ja901923t.
- Thomas, A. A.; Wang, H.; Zompa, M. A.; Abboud, K. A. Mechanistic Study of an Improved Ni Precatalyst for Suzuki-Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Journal of the American Chemical Society. 2017, 139 (4), 1637–1647. https://doi.org/10.1021/jacs.6b11553.
- Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society. 2011, 133 (7), 2116–2119. https://doi.org/10.1021/ja110915b.
- Gildner, P. G.; Colacot, T. J. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. 2018, 14, 2384–2393. https://doi.org/10.3762/bjoc.14.218.
- Gildner, P. G.; Colacot, T. J. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed Central. 2018. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6144917/.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Accessed January 15, 2026. https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling.
- Sigma-Aldrich. (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid. Accessed January 15, 2026. https://www.sigmaaldrich.com/US/en/product/aldrich/762588.
- BenchChem. 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis. BenchChem. Accessed January 15, 2026. https://www.benchchem.com/application-notes/4-formylphenylboronic-acid-suzuki-coupling.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Accessed January 15, 2026. https://www.tcichemicals.com/US/en/support-download/technical-information/suzuki-miyaura-cross-coupling-reaction.
- FUJIFILM Wako Pure Chemical Corporation. Boronic Acid Compounds for Suzuki Coupling Reaction. FUJIFILM Wako. Accessed January 15, 2026. https://www.wako-chem.co.jp/english/product/search/detail.php?product_no=028-15881.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 15, 2026. https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/.
- Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Accessed January 15, 2026. https://www.nobelprize.org/uploads/2018/06/chemadv10.pdf.
- Gildner, P. G.; Colacot, T. J. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. 2018. https://www.researchgate.net/publication/327633333_Some_mechanistic_aspects_regarding_the_Suzuki-Miyaura_reaction_between_selected_ortho-substituted_phenylboronic_acids_and_345-tribromo-26-dimethylpyridine.
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- 6. EP0854135B1 - Process for preparing 2-cyanobiphenyl compound - Google Patents [patents.google.com]
- 7. 1256345-61-5|this compound|BLD Pharm [bldpharm.com]
A Comparative Guide to the Biological Activity of Kinase Inhibitors Derived from (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that yield potent and selective kinase inhibitors is a perpetual frontier. This guide provides an in-depth comparative analysis of the biological activity of compounds synthesized using (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid, a versatile building block in medicinal chemistry. We will delve into the structure-activity relationships (SAR), present comparative biological data against alternative compounds, and provide detailed experimental protocols to support the findings. The unique combination of a benzonitrile moiety and a boronic acid precursor in this starting material offers a compelling entry point for the synthesis of targeted therapeutics, particularly in the realm of oncology.
The benzonitrile group is a well-established pharmacophore in kinase inhibitors, often forming critical hydrogen bonds within the ATP-binding pocket of the target enzyme.[1] Simultaneously, the boronic acid functional group, after deprotection and coupling reactions, serves as a linchpin for introducing diverse structural motifs, significantly influencing the compound's final biological activity and pharmacokinetic profile.[2][3] This guide will focus on a specific example of an ERK kinase inhibitor synthesized from our topic compound to illustrate these principles in action.
Comparative Analysis of Kinase Inhibitor Potency
The true measure of a novel compound's potential lies in its potency and selectivity against its intended biological target. Here, we compare the activity of a compound synthesized from this compound with other established kinase inhibitors.
A key application of this compound is in the synthesis of inhibitors of the MAP kinase-ERK pathway, a critical signaling cascade often dysregulated in cancer. A patented synthesis describes the use of this boronic acid to create a potent ERK2 inhibitor, referred to here as Compound X.[4]
Table 1: Comparative Inhibitory Activity against ERK2 Kinase
| Compound | Core Scaffold | Target Kinase | IC50 (nM) | Citation |
| Compound X | Pyrazolopyrimidine | ERK2 | 1.8 | [4] |
| Ulixertinib (BVD-523) | Pyridinyl-imidazopyridine | ERK1/2 | <1 | |
| GDC-0994 (Ravoxertinib) | Aminopyrazole | ERK1/2 | 1.1 (ERK1), 0.3 (ERK2) | |
| SCH772984 | Imidazopyridazine | ERK1/2 | 4 (ERK1), 1 (ERK2) |
Expert Analysis: The data clearly positions Compound X, derived from this compound, as a highly potent ERK2 inhibitor, with an IC50 value in the low nanomolar range. Its potency is comparable to other well-established ERK inhibitors currently in clinical development, such as Ulixertinib and GDC-0994. This underscores the utility of the benzonitrile-boronic acid scaffold in generating high-affinity kinase inhibitors. The choice of the pyrazolopyrimidine core, coupled with the specific substitutions facilitated by the boronic acid, likely contributes to its strong interaction with the ERK2 active site.
The ERK Signaling Pathway and Therapeutic Intervention
To appreciate the significance of inhibiting ERK, it is crucial to understand its role in cellular signaling. The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellularResponse [label="Cell Proliferation,\nSurvival, Differentiation", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; CompoundX [label="Compound X\n(ERK Inhibitor)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d];
// Edges GrowthFactor -> RTK [color="#4285F4"]; RTK -> Ras [color="#4285F4"]; Ras -> Raf [color="#4285F4"]; Raf -> MEK [color="#4285F4"]; MEK -> ERK [color="#4285F4"]; ERK -> TranscriptionFactors [color="#34A853"]; TranscriptionFactors -> CellularResponse [color="#34A853"]; CompoundX -> ERK [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } dot Caption: The Ras-Raf-MEK-ERK signaling pathway and the point of intervention for Compound X.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are paramount. Below are standardized protocols for assessing the biological activity of kinase inhibitors.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., recombinant ERK2)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., Compound X)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
// Nodes CompoundPrep [label="Compound Dilution", fillcolor="#F1F3F4", fontcolor="#202124"]; KinaseReaction [label="Kinase Reaction\n(Compound + Kinase + ATP)", fillcolor="#F1F3F4", fontcolor="#202124"]; ADP_Glo [label="Add ADP-Glo™ Reagent\n(Stop Reaction, Deplete ATP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="Add Detection Reagent\n(Generate Luminescence)", fillcolor="#F1F3F4", fontcolor="#202124"]; Readout [label="Measure Luminescence", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Analysis [label="IC50 Calculation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges CompoundPrep -> KinaseReaction [color="#4285F4"]; KinaseReaction -> ADP_Glo [color="#4285F4"]; ADP_Glo -> Detection [color="#4285F4"]; Detection -> Readout [color="#4285F4"]; Readout -> Analysis [color="#4285F4"]; } dot Caption: Workflow for a luminescence-based in vitro kinase assay.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing insights into the cytotoxic or cytostatic effects of a compound.
Materials:
-
Human cancer cell line (e.g., A375 melanoma, which has a BRAF mutation leading to hyperactivated ERK signaling)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion and Future Directions
The strategic use of this compound provides a reliable and effective route to novel and potent kinase inhibitors. The resulting compounds, exemplified by the ERK2 inhibitor discussed, demonstrate that this scaffold can be leveraged to achieve low nanomolar potency, comparable to leading clinical candidates. The inherent versatility of the boronic acid moiety allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future work should focus on expanding the library of compounds derived from this starting material to explore inhibition of other kinases and to optimize for properties such as metabolic stability and oral bioavailability. The combination of rational design, guided by an understanding of kinase structure and SAR, with the robust synthetic utility of this compound, promises to be a fruitful avenue for the discovery of next-generation targeted cancer therapies.
References
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European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS - EP 3660020 B1. [Link]
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Silva, M., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1249. [Link]
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Montanari, F., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(11), 3182. [Link]
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PubChem. (n.d.). Certain protein kinase inhibitors - Patent US-10835535-B2. [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902-17. [Link]
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Adamczyk-Woźniak, A., et al. (2019). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 116(10), 4089-4094. [Link]
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PubChem. (n.d.). Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use - Patent US-12435090-B2. [Link]
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PubChem. (n.d.). Novel compounds that are erk inhibitors - Patent WO-2014179154-A2. [Link]
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Abdel-rahman, H. M., et al. (2021). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Current molecular pharmacology, 14(4), 585-600. [Link]
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Dembitsky, V. M., et al. (2017). Naturally Occurring Boron Containing Compounds and Their Biological Activities. JACS Directory, 2(4), 1-13. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
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ResearchGate. (n.d.). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]
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Currie, K. S., et al. (2016). Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. Bioorganic & medicinal chemistry letters, 26(2), 563-9. [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6691. [Link]
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Anes, B. (2023). Organic Compounds with Biological Activity. Compounds, 3(4), 606-610. [Link]
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Wang, Y., et al. (2021). Indirubin Derivatives as Dual Inhibitors Targeting Cyclin-Dependent Kinase and Histone Deacetylase for Treating Cancer. Journal of medicinal chemistry, 64(20), 15280-15296. [Link]
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Pinto, D., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(13), 5218. [Link]
- Google Patents. (n.d.). US11000535B2 - Anticancer composition and use thereof.
- J.C. Blake, et al. (2016). Discovery of BVD-523 (ulixertinib), a potent and selective ERK1/2 kinase inhibitor. Journal of Medicinal Chemistry, 59(12), 5650-5660.
- Sullivan, R.J., et al. (2018). A phase I study of ulixertinib (BVD-523), a novel ERK1/2 inhibitor, in patients with advanced solid tumors. Cancer Discovery, 8(2), 184-195.
- Blake, J.F., et al. (2016). Discovery of GDC-0994, a potent and selective ERK1/2 inhibitor in clinical development. ACS Medicinal Chemistry Letters, 7(12), 1140-1145.
- Shapiro, G.I., et al. (2019). A first-in-human phase I study of the ERK1/2 inhibitor GDC-0994 in patients with advanced solid tumors. Clinical Cancer Research, 25(6), 1658-1667.
- Morris, E.J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery, 3(7), 742-750.
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The Synthetic Chemist's Compass: A Cost-Effectiveness Guide to (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid
For the discerning researcher in the fast-paced world of drug discovery and development, the choice of building blocks is a critical decision point, balancing reactivity, yield, and, crucially, cost. This guide provides an in-depth analysis of the cost-effectiveness of utilizing (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid in organic synthesis, particularly in the context of the ubiquitous Suzuki-Miyaura cross-coupling reaction. We will explore its performance relative to viable alternatives, supported by an understanding of reaction mechanisms and economic considerations, to empower you to make informed decisions in your synthetic endeavors.
The Strategic Value of Substituted Phenylboronic Acids in Medicinal Chemistry
The biaryl motif is a privileged scaffold in a vast number of pharmaceuticals and clinical candidates. The Suzuki-Miyaura reaction stands as a titan in the synthetic chemist's toolbox for forging these critical carbon-carbon bonds, owing to its mild reaction conditions and broad functional group tolerance.[1][2] The selection of the boronic acid partner is a key determinant of the reaction's success and overall cost-efficiency. Boronic acids bearing cyano and alkoxy functionalities are of particular interest as they are precursors to a wide array of functional groups and are integral components of many biologically active molecules.
This compound presents a unique combination of a protected phenol and a cyano group. The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl, preventing unwanted side reactions under the basic conditions of the Suzuki coupling.[3] The electron-withdrawing nature of the cyano group can also influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.[4]
Comparative Analysis: The Economic and Synthetic Equation
The primary consideration for any synthetic chemist is the overall cost to produce a target molecule. This extends beyond the sticker price of a single reagent to encompass factors like reaction yield, purification costs, and the number of synthetic steps. Here, we compare this compound with two logical alternatives: its unprotected counterpart, (5-Cyano-2-hydroxyphenyl)boronic acid , and a related analog, (5-Cyano-2-methoxyphenyl)boronic acid .
Cost Snapshot
A direct comparison of catalog prices reveals the initial investment required for each reagent. It is important to note that these prices are for research quantities and can vary significantly with bulk orders and between suppliers.
| Compound | CAS Number | Representative Price (1g) |
| This compound | 1256345-61-5 | ~$150 - $250 |
| (5-Cyano-2-hydroxyphenyl)boronic acid | 1256355-57-3 | ~$400 - $500[5][6] |
| (5-Cyano-2-methoxyphenyl)boronic acid | 612833-37-1 | ~$100 - $200[7][8] |
Disclaimer: Prices are approximate and based on publicly available data from various suppliers in late 2025 for small quantities. Actual prices may vary.
At first glance, the MOM-protected boronic acid appears to be a mid-range option in terms of upfront cost. The significantly higher price of the unprotected hydroxy version may be attributed to purification challenges or lower stability. The methoxy analog is the most economical of the three.
Performance and Synthetic Considerations
The true cost-effectiveness is revealed when we consider the entire synthetic workflow.
Workflow A: Utilizing this compound
Caption: Synthetic workflow using the MOM-protected boronic acid.
-
Advantages: The MOM group provides robust protection of the phenol, potentially leading to cleaner coupling reactions with higher yields and simpler purification of the intermediate biaryl ether. This can be particularly advantageous when working with sensitive substrates or complex molecules where competing reactions are a concern.
-
Disadvantages: This route necessitates an additional deprotection step to reveal the free phenol.[9] While numerous methods exist for MOM ether cleavage, they add to the overall step count, solvent usage, and potential for yield loss.[10]
Workflow B: Utilizing (5-Cyano-2-hydroxyphenyl)boronic acid
Caption: Direct synthesis using the unprotected boronic acid.
-
Advantages: This is the most atom-economical and step-efficient route, directly yielding the desired phenolic biaryl. It eliminates the need for protection and deprotection steps, saving time, reagents, and solvents.
-
Disadvantages: The free hydroxyl group can potentially interfere with the catalytic cycle of the Suzuki reaction, leading to lower yields or the need for more specialized reaction conditions (e.g., specific bases or ligands). The higher initial cost and potential for lower stability are also significant drawbacks.
Workflow C: Utilizing (5-Cyano-2-methoxyphenyl)boronic acid
Caption: Synthesis using the methoxy-substituted boronic acid.
-
Advantages: This reagent is the most cost-effective upfront. The methyl ether is a stable group that is generally compatible with Suzuki coupling conditions.
-
Disadvantages: The subsequent O-demethylation to unmask the phenol often requires harsh conditions (e.g., strong Lewis acids like BBr₃), which can limit functional group tolerance on the coupled product. This can be a significant limitation in complex syntheses.
Experimental Protocols
While direct comparative data is scarce, a general protocol for the Suzuki-Miyaura coupling of these types of boronic acids is provided below. Optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for MOM-Deprotection
Materials:
-
MOM-protected biaryl (1.0 equiv)
-
Acidic reagent (e.g., HCl in methanol, or TMSOTf/2,2'-bipyridyl for milder conditions)[9]
-
Solvent (e.g., Methanol, Acetonitrile)
Procedure (using HCl/Methanol):
-
Dissolve the MOM-protected biaryl in methanol.
-
Add a solution of hydrochloric acid (e.g., 2M aqueous HCl) dropwise at room temperature.
-
Stir the reaction mixture and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated solution of NaHCO₃.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product if necessary.
Conclusion and Recommendations
The choice between this compound and its alternatives is a nuanced decision that hinges on the specific context of the synthesis.
-
For early-stage discovery and small-scale synthesis where a robust and reliable coupling is paramount, this compound is an excellent choice. The MOM protecting group ensures a cleaner reaction, potentially saving significant time and resources in purification, which can outweigh the cost of the additional deprotection step.
-
For process development and large-scale synthesis where step economy is critical, exploring the direct coupling with (5-Cyano-2-hydroxyphenyl)boronic acid is worthwhile, despite its higher initial cost. Extensive optimization of the coupling conditions would be necessary to mitigate potential side reactions.
-
(5-Cyano-2-methoxyphenyl)boronic acid is a cost-effective option for robust substrates where harsh demethylation conditions are tolerated. However, for complex molecules with sensitive functional groups, this route is likely to be problematic.
Ultimately, the most cost-effective approach is the one that provides the desired product in the highest overall yield with the most straightforward purification, minimizing both reagent costs and the researcher's valuable time.
References
- Fujioka, H., et al. (2019).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. J. Wiley.
- BenchChem. (n.d.). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- Royal Society of Chemistry. (n.d.). BiCl3-Facilitated removal of methoxymethyl-ether/ester derivatives and DFT study of –O–C–O– bond cleavage. New Journal of Chemistry.
- ResearchGate. (2025). A Modified Procedure for the Deprotection of Methoxymethyl Ether.
- Royal Society of Chemistry. (n.d.). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM)
- Quick Company. (n.d.).
- ResearchGate. (n.d.).
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- PMC NIH. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ChemicalBook. (2024). Finerenone: Synthesis and Introduction.
- MDPI. (2023). Preformed Pd(II)
- J&K Scientific. (n.d.). (5-Cyano-2-methoxyphenyl)boronic acid | 612833-37-1.
- CymitQuimica. (n.d.). 5-Cyano-2-(methoxymethoxy)phenylboronic acid.
- 北京欣恒研科技有限公司. (n.d.). (5-Cyano-2-hydroxyphenyl)boronic acid - CAS:1256355-57-3.
- BLDpharm. (n.d.). 1256345-61-5|this compound.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Enantilabs. (n.d.).
- CymitQuimica. (n.d.). 5-Cyano-2-hydroxyphenylboronic acid.
- Frontier Specialty Chemicals. (n.d.). 5-Cyano-2-methoxyphenylboronic acid pinacol ester.
- BLDpharm. (n.d.). 1256355-57-3|(5-Cyano-2-hydroxyphenyl)boronic acid.
- ResearchGate. (n.d.). The suggested mechanism for the synthesis of cyano biphenyl.
- PMC NIH. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- American Chemical Society. (2026). A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines.
- ResearchGate. (n.d.). Relative costs associated with the numerous parameters involved for Suzuki–Miyaura couplings.
- PMC NIH. (n.d.).
- PubMed. (2020). Sustainable and Cost-Effective Suzuki-Miyaura Couplings Toward the Key Biaryl Subunits of Arylex and Rinskor Active.
- BLDpharm. (n.d.). 612833-37-1|(5-Cyano-2-methoxyphenyl)boronic acid.
- Oakwood Chemical. (n.d.). (3-Cyano-2-hydroxyphenyl)boronic acid.
- Anichem. (n.d.). (5-cyano-2-methoxyphenyl)boronic acid In Stock.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Sigma-Aldrich. (n.d.). 2-Methoxyphenylboronic acid 95 5720-06-9.
- Sigma-Aldrich. (n.d.). 5-Cyano-2-(trifluoromethoxy)phenylboronic acid.
- Fisher Scientific. (n.d.). 5-Cyanothiophene-2-boronic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals.
- Chem-Impex. (n.d.). 2-Methoxyphenylboronic acid.
- The Royal Society of Chemistry. (n.d.).
- CymitQuimica. (n.d.). (2-Cyano-5-methoxyphenyl)boronic acid.
- Sigma-Aldrich. (n.d.). (5-Formyl-2-methoxyphenyl)boronic acid | 127972-02-5.
- Chem-Impex. (n.d.). 1-Boc-5-cyano-1H-indole-2-boronic acid.
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A Comparative Guide to the Stability of Protected Cyanophenylboronic Acids for Cross-Coupling Reactions
This guide provides an in-depth comparative analysis of the stability of methoxymethyl (MOM)-protected cyanophenylboronic acids against other commonly used protecting group strategies. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical rationale behind protecting group selection, supported by experimental data and detailed protocols to inform robust synthetic design.
The Challenge: Harnessing the Reactivity of Cyanophenylboronic Acids
Cyanophenylboronic acids are invaluable building blocks in medicinal chemistry and materials science, primarily serving as key coupling partners in palladium-catalyzed Suzuki-Miyaura reactions.[1][2] However, their utility is often hampered by inherent instability. The boronic acid moiety is susceptible to undesirable side reactions, including protodeboronation, oxidation, and the formation of trimeric boroxines, which can complicate purification and reduce reaction yields.[3][4] Furthermore, when additional functional groups, such as a hydroxyl group, are present on the phenyl ring, a multi-layered protection strategy becomes essential to ensure chemoselectivity.
This guide focuses on cyanophenol boronic acids, a common scaffold where both the boronic acid and the phenolic hydroxyl group demand careful consideration of protection to achieve successful outcomes in complex synthetic routes. We will specifically evaluate the performance of the MOM (methoxymethyl) ether for phenol protection in direct comparison to other prevalent strategies.
Understanding the Key Protecting Groups
A successful synthetic strategy hinges on the concept of orthogonal protection , where multiple protecting groups can be removed under distinct conditions without affecting one another.[5][6]
Hydroxyl Protecting Groups: MOM vs. TBDMS
-
Methoxymethyl (MOM) Ether: Installed using reagents like MOM-Cl with a non-nucleophilic base, the MOM group forms an acetal that is highly stable to a wide range of basic, nucleophilic, and reductive/oxidative conditions.[7][8][9] Its primary lability is towards acid, where it is readily cleaved via hydrolysis.[7][10][11]
-
tert-Butyldimethylsilyl (TBDMS) Ether: A bulky silyl ether, TBDMS is known for its robust stability.[12][13] It is generally stable to a wide array of reaction conditions but is selectively cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), providing a distinct orthogonal deprotection strategy.[6][13]
Boronic Acid Protecting Groups: Pinacol vs. MIDA
-
Pinacol Esters: The most common method for stabilizing boronic acids involves conversion to a pinacol boronate ester. These are stable enough for purification but sufficiently reactive to participate directly in Suzuki-Miyaura coupling.[3][14] However, they can be prone to hydrolysis under certain conditions.[15][16][17]
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable, air- and chromatography-stable crystalline solids.[4][18][19] The tetracoordinate boron center renders them unreactive in cross-coupling conditions until a "slow release" of the free boronic acid is triggered by controlled hydrolysis with a mild aqueous base.[4] This unique property is ideal for reactions involving unstable boronic acids.[4][18]
Comparative Stability Analysis
The choice of protecting group is dictated by the planned reaction sequence. The following table summarizes the stability of MOM and TBDMS (as phenol protectors) and Pinacol and MIDA (as boronic acid protectors) under common synthetic conditions.
| Protecting Group | Reagent/Condition | Stability | Deprotection Mechanism | Key Considerations |
| MOM Ether | Strong Base (e.g., NaH, KOt-Bu) | Stable | - | Excellent for reactions requiring strong bases. |
| Suzuki Coupling (Pd catalyst, aq. base) | Stable | - | Compatible with standard Suzuki conditions. | |
| Strong Acid (e.g., HCl, TFA) | Labile | Acid-catalyzed hydrolysis[7][11] | Primary method of removal. | |
| Fluoride Ion (e.g., TBAF) | Stable | - | Orthogonal to silyl ether deprotection. | |
| TBDMS Ether | Strong Base (e.g., NaH, KOt-Bu) | Stable | - | Generally robust in basic media. |
| Suzuki Coupling (Pd catalyst, aq. base) | Stable | - | Compatible with standard Suzuki conditions. | |
| Strong Acid (e.g., HCl, TFA) | Moderately Labile | Acid-catalyzed hydrolysis | Less stable than MOM to strong acid; can be cleaved.[12] | |
| Fluoride Ion (e.g., TBAF) | Labile | Nucleophilic attack by F⁻[6][13] | Primary, highly selective removal method. | |
| Pinacol Ester | Suzuki Coupling (Pd catalyst, aq. base) | Reactive | Transmetalation | Designed to react under these conditions.[3] |
| Acid/Base Hydrolysis | Moderately Labile | Hydrolysis | Can lead to premature deprotection and side reactions.[15][16] | |
| Column Chromatography | Moderately Stable | Hydrolysis | Potential for degradation on silica gel.[19] | |
| MIDA Boronate | Suzuki Coupling (Pd catalyst, aq. base) | Labile (Controlled) | Slow Hydrolysis[4] | Releases boronic acid slowly, minimizing degradation. |
| Anhydrous Conditions | Highly Stable | - | Can be stored long-term on the benchtop.[4][19] | |
| Column Chromatography | Highly Stable | - | Amenable to standard purification techniques.[19] |
Strategic Application and Workflow
The optimal strategy depends on the subsequent synthetic steps. A common workflow involves protecting the phenol, installing the boronic ester, performing the cross-coupling, and then selectively deprotecting as needed.
Caption: General workflow for synthesis using a dual-protected cyanophenylboronic acid.
Orthogonal Deprotection: A Decision Framework
Choosing the right combination of protecting groups is critical for success. The MOM/Pinacol and TBDMS/Pinacol combinations are excellent examples of orthogonal sets.
-
MOM/Pinacol Strategy: If a subsequent step requires acidic conditions that might compromise the pinacol ester, the MOM group can be removed first. Conversely, if the boronic acid needs to be converted to a trifluoroborate salt (requiring acidic hydrolysis of the ester), the MOM group will likely be cleaved simultaneously.
-
TBDMS/Pinacol Strategy: This combination offers excellent orthogonality. The TBDMS group can be cleanly removed with TBAF without affecting the pinacol ester. This is highly advantageous if the boronic ester is needed for a subsequent reaction.
Caption: Orthogonal deprotection of a TBDMS-protected cyanophenylboronic acid pinacol ester.
Experimental Protocols
The following protocols are representative procedures for the protection and use of a model substrate, 4-cyano-3-hydroxyphenylboronic acid.
Protocol 1: MOM Protection of 4-Cyano-3-hydroxyphenylboronic Acid
-
Objective: To protect the phenolic hydroxyl group as a MOM ether.
-
Materials:
-
4-Cyano-3-hydroxyphenylboronic acid
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Suspend 4-cyano-3-hydroxyphenylboronic acid (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Add MOM-Cl (1.5 eq.) dropwise. Caution: MOM-Cl is a potent carcinogen and must be handled with extreme care in a chemical fume hood.[8]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the MOM-protected boronic acid.
-
Protocol 2: Suzuki-Miyaura Coupling of a Protected Cyanophenylboronic Acid Pinacol Ester
-
Objective: To perform a cross-coupling reaction with an aryl bromide.
-
Materials:
-
MOM-protected (or TBDMS-protected) cyanophenylboronic acid pinacol ester (1.2 eq.)
-
Aryl bromide (1.0 eq.)
-
Pd(PPh₃)₄ (3 mol%)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene and Ethanol (e.g., 3:1 mixture)
-
-
Procedure:
-
To a flask, add the protected boronic acid pinacol ester, aryl bromide, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed solvent mixture (Toluene/Ethanol) followed by the degassed aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the coupled biaryl product.
-
Protocol 3: Selective Deprotection of the MOM Ether
-
Objective: To remove the MOM group while preserving other functional groups.
-
Materials:
-
MOM-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the MOM-protected substrate (1.0 eq.) in a mixture of DCM and TFA (e.g., 15:1 v/v) at room temperature.[7]
-
Stir the reaction for 1-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the deprotected product.[7]
-
Conclusion and Recommendations
The selection of a protecting group strategy for cyanophenylboronic acids is a critical decision that directly impacts the efficiency and success of a synthetic campaign.
-
MOM Protection is an excellent choice for the hydroxyl group due to its high stability under the basic conditions of Suzuki-Miyaura coupling and its clean, acidic removal. It offers robust protection when subsequent steps involve basic or nucleophilic reagents.
-
TBDMS Protection provides a valuable orthogonal alternative, particularly when acidic conditions must be avoided in later steps. Its selective removal with fluoride is a significant advantage for complex syntheses.
-
For the boronic acid itself, pinacol esters remain the workhorse for many applications. However, for particularly sensitive or unstable cyanophenylboronic acids, the use of MIDA boronates is strongly recommended. Their exceptional stability and slow-release mechanism can significantly improve yields and reproducibility in challenging cross-coupling reactions.
Ultimately, a thorough analysis of the entire synthetic route, considering the compatibility of all reagents and intermediates, is paramount. By understanding the distinct stability profiles of each protecting group, chemists can design more efficient, reliable, and higher-yielding pathways to their target molecules.
References
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis . Total Synthesis. [Link]
-
Protecting Groups for Boronic Acids . Chem-Station Int. Ed. [Link]
-
Protecting Groups . University of Bristol. [Link]
-
Boronic acids protecting groups with standard deprotecting conditions . ResearchGate. [Link]
-
Acidic cleavage of ethers (SN2) . Master Organic Chemistry. [Link]
-
MOM Deprotection . Reddit. [Link]
-
Investigations into the Suzuki–Miyaura coupling aiming at multikilogram synthesis of E2040 using (o-cyanophenyl)boronic esters . ResearchGate. [Link]
-
Mastering Suzuki Coupling with 2-Cyanophenylboronic Acid Pinacol Ester . Medium. [Link]
-
Methoxymethyl ether . Wikipedia. [Link]
-
Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups . PubMed. [Link]
-
MgBr2·OEt2 . Thieme. [Link]
-
Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes . ChemRxiv. [Link]
-
Boronic acid synthesis by hydrolysis . Organic Chemistry Portal. [Link]
-
MOM Ethers . Organic Chemistry Portal. [Link]
-
METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP . AdiChemistry. [Link]
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers . ResearchGate. [Link]
-
Cleavage of cyclic ethers by magnesium bromide-acetic anhydride. SN2 substitution at a secondary site . Sci-Hub. [Link]
-
1.2 Deprotection: The Concept of Orthogonal Sets . Kocienski's Protecting Groups. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues . MDPI. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates . National Institutes of Health. [Link]
-
Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance . PubMed Central. [Link]
-
MOM Protecting Group Addition . YouTube. [Link]
-
(iii) NMR Data for Methoxymethyl Ethers bH . Kocienski's Protecting Groups. [Link]
-
Masking Boronic Acids for Suzuki Coupling . YouTube. [Link]
-
Boronic acid . Wikipedia. [Link]
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(PDF) Theoretical Coupling and Stability of Boronic Acid Adducts with Catecholamines . ResearchGate. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study . ResearchGate. [Link]
-
tert-Butyldimethylsilyl Ethers . Organic Chemistry Portal. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PubMed Central. [Link]
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents . National Institutes of Health. [Link]
-
Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks . KAUST Repository. [Link]
-
Recent advances in the synthesis and reactivity of MIDA boronates . Royal Society of Chemistry. [Link]
-
Speciation Control During Suzuki–Miyaura Cross-Coupling of Haloaryl and Haloalkenyl MIDA Boronic Esters . ResearchGate. [Link]
-
Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks . ResearchGate. [Link]
-
Hydrolytic Stability of Metal–Organic Frameworks: An Experimental Study . ResearchGate. [Link]
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids . ResearchGate. [Link]
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literature review of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid applications
An In-Depth Guide to the Application of (5-Cyano-2-(methoxymethoxy)phenyl)boronic Acid in Modern Organic Synthesis
Executive Summary: this compound is a highly functionalized and versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern—featuring a boronic acid for C-C bond formation, an electron-withdrawing nitrile group, and a strategically placed MOM-protected phenol—makes it an invaluable reagent for medicinal chemists and drug development professionals. The nitrile moiety modulates the electronic properties of the molecule and serves as a synthetic handle for further transformations, while the methoxymethoxy (MOM) group protects the ortho-hydroxyl functionality, preventing potential catalyst inhibition and side reactions. This guide provides a comprehensive comparison of its performance, detailed experimental protocols, and an analysis of its strategic advantages over alternative reagents in the synthesis of complex biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials.
Introduction: A Profile of a Key Synthetic Building Block
This compound is an aromatic boronic acid derivative designed for precision and versatility in organic synthesis. Boronic acids are a cornerstone of modern chemistry, largely due to their stability, low toxicity, and exceptional utility in the Suzuki-Miyaura reaction for forming carbon-carbon bonds.[1] This specific reagent distinguishes itself through three key structural features:
-
The Boronic Acid Group (-B(OH)₂): This functional group is the reactive center for the palladium-catalyzed cross-coupling, enabling the formation of a new C-C bond with an aryl or vinyl halide/triflate.
-
The Cyano Group (-C≡N): Positioned para to the boronic acid, this strong electron-withdrawing group significantly influences the electronic nature of the aromatic ring. This modulation can affect the rate and efficiency of the transmetalation step in the catalytic cycle.[2][3] Furthermore, the nitrile itself is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole, offering multiple pathways for late-stage diversification in drug discovery programs.
-
The Methoxymethyl (MOM) Ether (-OCH₂OCH₃): This moiety serves as a protecting group for the hydroxyl function at the ortho-position.[4] Unprotected phenols can interfere with Suzuki-Miyaura couplings by coordinating to the palladium catalyst or reacting with the base. The MOM group provides the necessary stability during the coupling reaction and can be reliably removed under acidic conditions to reveal the valuable 2-hydroxybiaryl scaffold.
These features combined make this compound a high-value intermediate for constructing complex molecules, particularly those with applications in medicinal chemistry where the 2-hydroxy-5-cyanobiphenyl substructure is a known pharmacophore.[5]
The Suzuki-Miyaura Reaction: A Mechanistic Framework
The power of this compound is realized through the Suzuki-Miyaura cross-coupling reaction. The process is a catalytic cycle involving a palladium catalyst and is broadly understood to proceed via three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer. This step is often rate-determining.[7]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Analysis and Comparative Guide
The choice of this compound is a strategic one, balancing electronic activation, steric demand, and the need for functional group protection.
Electronic Effects: The Role of the Cyano Group
The electron-withdrawing nature of the cyano group generally increases the Lewis acidity of the boron atom. While this can facilitate the formation of the reactive boronate species, its impact on the overall reaction rate is complex. In some systems, electron-withdrawing groups on the boronic acid can accelerate the transmetalation step.[3][8] However, the choice of catalyst, ligand, and base is critical to harness this effect productively. Compared to an electron-neutral analogue like phenylboronic acid, this reagent may require more carefully optimized conditions to achieve high yields, especially with electron-poor coupling partners.
Steric Considerations and the MOM Protecting Group
The ortho-MOM group introduces steric bulk adjacent to the reaction center. This can hinder the approach of the boronic acid to the palladium complex during transmetalation, potentially slowing the reaction.[9][10] This challenge is often overcome by:
-
Choice of Ligand: Utilizing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can promote the reductive elimination step and stabilize the catalytic species, compensating for a slower transmetalation.
-
Choice of Base: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ for sterically hindered substrates, as they more efficiently promote the formation of the reactive boronate.[9]
The necessity of the MOM group is clear when compared to its unprotected counterpart, (5-Cyano-2-hydroxyphenyl)boronic acid. The acidic proton of the phenol can react with the base or coordinate to palladium, leading to catalyst deactivation or undesired side reactions. Using the MOM-protected version ensures a cleaner reaction profile and often a higher yield of the desired coupled product.
Comparative Performance Data
The following table provides a representative comparison of expected outcomes for the Suzuki-Miyaura coupling of 4-bromoanisole under various conditions, illustrating the importance of reagent and catalyst selection.
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp. (°C) | Expected Yield | Key Considerations |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | Good (75-85%) | Standard conditions; may be slow due to steric hindrance. |
| This compound | Pd₂(dba)₃ (1.5 mol%) / SPhos (3 mol%) | K₃PO₄ | Toluene | 100 | Excellent (>90%) | Buchwald-Hartwig ligands are highly effective for sterically demanding substrates.[10] |
| (5-Cyano-2-hydroxyphenyl)boronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | Poor-Moderate | Risk of catalyst inhibition and side reactions due to the free hydroxyl group. |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Benzene/H₂O | 80 | Excellent (>95%) | Serves as a baseline for a sterically unhindered, electron-neutral coupling.[11] |
Alternatives and Strategic Choices
While highly effective, this compound is one of several options for accessing cyanohydroxybiaryl scaffolds.
-
Alternative Protecting Groups: Other protecting groups for the phenol, such as a benzyl (Bn) or tert-butyldimethylsilyl (TBDMS) ether, could be used. The choice depends on the desired deprotection conditions and the stability of other functional groups in the molecule. The MOM group is often preferred for its balance of stability and the relatively mild acidic conditions required for its removal.[4]
-
Boronic Acid Surrogates: For applications requiring exceptional stability for storage or use in high-throughput screening, more robust surrogates can be employed. N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborate salts are air-stable alternatives that release the active boronic acid in situ under the reaction conditions.[12][13] While preparing these surrogates adds synthetic steps, they can solve problems of instability and protodeboronation common to some boronic acids.[13]
Validated Experimental Protocols
The following protocols provide a detailed, self-validating methodology for the use of this compound.
Caption: A typical workflow for synthesis using this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling with an aryl bromide.
-
Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Degassing: Seal the flask with a septum and cycle between vacuum and nitrogen or argon gas three times to establish an inert atmosphere.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via syringe. Under a positive flow of inert gas, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure MOM-protected biaryl product.
Protocol 2: MOM Group Deprotection
-
Dissolution: Dissolve the purified MOM-protected biaryl (1.0 equiv.) in methanol or a mixture of tetrahydrofuran (THF) and water.
-
Acidification: Add a strong acid, such as 2M hydrochloric acid (HCl), dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete as monitored by TLC or LC-MS (typically 1-4 hours).
-
Neutralization and Extraction: Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. If necessary, purify the final product by column chromatography or recrystallization to obtain the desired 5-cyano-2-hydroxybiphenyl.
Conclusion
This compound stands out as a purpose-built reagent for the efficient synthesis of complex biaryl structures. Its design thoughtfully addresses key challenges in modern organic synthesis by incorporating an activating/modifiable cyano group and a robust ortho-protecting group on a Suzuki-Miyaura-reactive scaffold. While its steric bulk requires careful selection of catalytic systems, the clean reaction profiles and access to valuable synthetic intermediates make it a superior choice compared to its unprotected analogue. For researchers in drug discovery and materials science, mastering the application of this building block opens a reliable and versatile route to novel molecular architectures.
References
- Title: Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory Source: JoVE URL
- Title: Protecting Groups for Boronic Acids Source: Chem-Station International Edition URL
- Source: PubMed Central (PMC)
- Title: New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions Source: MDPI URL
- Title: 5-Cyano-2-(methoxymethoxy)
- Title: Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions Source: MDPI URL
- Title: Boronic acid with high oxidative stability and utility in biological contexts Source: PubMed URL
- Title: Boron-Containing Pharmacophore Source: MIT Technology Licensing Office URL
- Title: Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3)
- Source: PubMed Central (PMC)
- Title: Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde Source: Benchchem URL
- Title: Advances in Boron-Based Drugs in Medicinal Chemistry Source: Prime Scholars URL
- Title: C(sp2)
- Title: Akira Suzuki - Nobel Lecture Source: Nobel Prize URL
- Title: Organoborane coupling reactions (Suzuki coupling)
- Title: Suzuki-Miyaura Cross Coupling Reaction Source: TCI Chemicals URL
- Title: Which boronic acids are used most frequently for synthesis of bioactive molecules?
- Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: Beilstein Journal of Organic Chemistry URL
- Source: PubMed Central (PMC)
- Title: Protective Groups Source: Organic Chemistry Portal URL
- Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: Semantic Scholar URL
- Title: Preformed Pd(II)
- Source: PubMed Central (PMC)
- Title: (5-Cyano-2-hydroxyphenyl)
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. nobelprize.org [nobelprize.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www1.udel.edu [www1.udel.edu]
- 12. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Patented Syntheses of (5-Cyano-2-(methoxymethoxy)phenyl)boronic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (5-Cyano-2-(methoxymethoxy)phenyl)boronic Acid
This compound is a highly functionalized building block of significant interest in medicinal chemistry and drug discovery. Its strategic importance lies in the trifecta of reactive sites it presents: the boronic acid moiety, a versatile handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling; a nitrile group, which can serve as a key interaction point in a pharmacophore or be further elaborated; and a protected phenol, allowing for sequential and site-selective modifications. This unique combination makes it a valuable intermediate for the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.
This guide provides an in-depth analysis of patented synthetic strategies for preparing this compound and its analogs. We will dissect the key transformations, compare the methodologies based on yield, scalability, and potential challenges, and provide detailed experimental protocols derived from established and patented procedures.
Comparative Analysis of Patented Synthetic Routes
The synthesis of this compound can be logically broken down into two key stages: 1) Preparation of the MOM-protected aryl halide precursor, and 2) The borylation reaction. While no single patent exclusively details a comparative study for this specific molecule, by analyzing patents for analogous cyanophenylboronic acids, we can construct and compare the most probable and industrially relevant synthetic pathways.
The primary divergence in synthetic strategy lies in the method of borylation. The two main approaches found in the patent literature for analogous structures are:
-
Halogen-Metal Exchange followed by Borylation: This classic approach involves the reaction of an aryl halide with an organometallic reagent (organolithium or Grignard reagent) to form a highly nucleophilic arylmetal intermediate, which is then quenched with a trialkyl borate.
-
Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This method utilizes a palladium catalyst to couple an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).
Below is a comparative summary of these approaches:
| Parameter | Halogen-Metal Exchange (Organolithium/Grignard) | Palladium-Catalyzed Cross-Coupling |
| Starting Material | 4-Bromo-2-(methoxymethoxy)benzonitrile | 4-Bromo-2-(methoxymethoxy)benzonitrile |
| Key Reagents | n-BuLi or i-PrMgCl·LiCl, Trialkyl borate (e.g., B(OiPr)₃) | Bis(pinacolato)diboron, Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc) |
| Reported Yields (Analogous Systems) | Generally 70-95% for the borylation step[1] | Typically >80% for the borylation step |
| Scalability & Safety | Requires cryogenic temperatures (-78 °C) for organolithium reagents, which can be challenging and costly on an industrial scale. Grignard reagents can be used at higher temperatures but may have compatibility issues with the nitrile group.[1][2] | Milder reaction conditions (typically 80-100 °C). Avoids highly reactive and pyrophoric organometallic reagents, making it generally safer for large-scale production. |
| Functional Group Tolerance | The highly basic and nucleophilic organometallic reagents can react with the nitrile group, leading to side products. This necessitates very low temperatures to favor halogen-metal exchange over nitrile addition.[1] | Excellent functional group tolerance. The nitrile and MOM ether are generally stable under these conditions. |
| Cost | Organolithium reagents can be expensive.[1] | Palladium catalysts and diboron reagents can be costly, but catalyst loading can often be optimized. |
| Purification | Workup involves an acidic quench and extraction. The resulting boronic acid may require crystallization or chromatography for purification. | The product is a boronate ester (pinacol ester), which is often more stable and easier to purify by chromatography or crystallization than the free boronic acid.[3] The ester is then hydrolyzed to the boronic acid. |
Experimental Protocols & Mechanistic Insights
Herein, we provide detailed, step-by-step methodologies for the most plausible synthetic routes to this compound, grounded in patented procedures for similar molecules.
Route 1: Synthesis via Halogen-Lithium Exchange
This route is predicated on the low-temperature halogen-metal exchange of a protected bromobenzonitrile, followed by quenching with a borate ester. The choice of an organolithium reagent is common for this transformation.
Workflow Diagram: Synthesis via Halogen-Lithium Exchange
Caption: Workflow for the synthesis of the target boronic acid via a MOM protection and subsequent halogen-lithium exchange and borylation.
Step 1: Preparation of 4-Bromo-2-(methoxymethoxy)benzonitrile (Precursor)
-
Rationale: The phenolic hydroxyl group of the starting material, 4-bromo-2-hydroxybenzonitrile, is acidic and would interfere with the strongly basic organometallic reagents used in the subsequent borylation step. Therefore, it must be protected. The methoxymethyl (MOM) ether is a suitable protecting group due to its general stability under basic conditions.
-
Protocol:
-
To a solution of 4-bromo-2-hydroxybenzonitrile (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Slowly add chloromethyl methyl ether (MOMCl, 1.2 eq). Caution: MOMCl is a carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to yield 4-bromo-2-(methoxymethoxy)benzonitrile.
-
Step 2: Synthesis of this compound
-
Rationale: This step utilizes a halogen-lithium exchange at low temperature to generate an aryllithium species, which is then trapped with an electrophilic boron source (triisopropyl borate). The low temperature (-78 °C) is critical to prevent the aryllithium from adding to the nitrile group of another molecule.[1]
-
Protocol (adapted from analogous syntheses):
-
Dissolve 4-bromo-2-(methoxymethoxy)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) in a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature overnight.
-
Cool the mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is acidic (pH ~2).
-
Stir vigorously for 1 hour to hydrolyze the borate ester.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization or by slurrying in a suitable solvent system (e.g., ether/hexanes) to afford this compound.
-
Route 2: Synthesis via Palladium-Catalyzed Miyaura Borylation
This modern approach offers milder conditions and better functional group tolerance, making it an attractive alternative for industrial applications.
Workflow Diagram: Synthesis via Miyaura Borylation
Sources
- 1. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]
- 2. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Safety Operating Guide
Guide to the Safe Disposal of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid
As a Senior Application Scientist, my priority is to empower you, my fellow researchers, with the knowledge to handle and dispose of specialized chemical reagents not just effectively, but with the highest degree of safety. This guide provides a detailed operational and disposal plan for (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid, grounding every recommendation in established safety protocols and the chemical principles that govern them. This document is designed to supplement, not replace, the specific Safety Data Sheet (SDS) provided by your supplier and your institution's formal Chemical Hygiene Plan (CHP).[1][2]
Immediate Safety Profile & Hazard Assessment
Before handling any waste, it is critical to understand the material's hazard profile. While a specific SDS for this compound should be your primary reference, arylboronic acids as a class present a consistent set of handling challenges.
-
Health Hazards : Boronic acids are generally classified as irritants to the skin, eyes, and respiratory system.[3][4] Ingestion of boron-containing compounds can be harmful.[5][6] Chronic exposure to high doses in animal studies has indicated potential reproductive toxicity.[7] Therefore, minimizing exposure is paramount.
-
Reactivity Profile : This compound is stable under recommended storage conditions but may be sensitive to moisture and strong oxidizing agents.[3][6][8] It is crucial to prevent unintentional mixing with incompatible chemicals during the disposal process.[9][10]
-
Personal Protective Equipment (PPE) : The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE.[1][8] For handling this compound and its waste, the following are required:
-
Eye Protection : ANSI Z87.1-compliant safety goggles.
-
Hand Protection : Nitrile or neoprene gloves.
-
Body Protection : A standard laboratory coat.
-
Respiratory Protection : Use in a certified chemical fume hood is required to avoid inhalation of dust or aerosols.[7]
-
Disposal Decision Framework
The appropriate disposal pathway depends on the quantity of the waste and local regulations. All chemical waste must be managed in compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11][12] Your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator) will dictate specific accumulation time limits and documentation requirements.[13][14]
The following diagram outlines the decision-making process for disposing of this compound waste.
Sources
- 1. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 2. nps.edu [nps.edu]
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- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.arbico-organics.com [cdn.arbico-organics.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. laballey.com [laballey.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. epa.gov [epa.gov]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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- 14. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
